molecular formula C16H15ClFN5 B2752311 KCa2 channel modulator 1

KCa2 channel modulator 1

货号: B2752311
分子量: 331.77 g/mol
InChI 键: LBSKGGZCJBHZET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KCa2 channel modulator 1 is a useful research compound. Its molecular formula is C16H15ClFN5 and its molecular weight is 331.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN5/c1-9-7-15(20-12-4-5-14(18)13(17)8-12)21-16(19-9)23-11(3)6-10(2)22-23/h4-8H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSKGGZCJBHZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of KCa2 Channel Modulator 1 on KCa2.2 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of positive allosteric modulators on Small-Conductance Calcium-Activated Potassium (KCa2.2) channels. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the molecular interactions, quantitative effects, and experimental methodologies used to characterize these compounds.

Core Mechanism of Action: Positive Allosteric Modulation

Positive allosteric modulators of KCa2.2 channels, such as 1-EBIO, NS309, CyPPA, and rimtuzalcap, do not directly activate the channel in the absence of calcium. Instead, they bind to a site distinct from the calcium-binding site on the channel-calmodulin (CaM) complex. This binding event enhances the channel's sensitivity to intracellular calcium, resulting in channel opening at lower calcium concentrations than would be required in the absence of the modulator.[1][2]

The fundamental mechanism involves the stabilization of the interaction between the calcium-bound N-lobe of calmodulin and the S4-S5 linker of the KCa2.2 channel subunit.[3][4] This stabilization promotes a conformational change in the channel's pore-forming S6 helices, leading to the opening of the ion conduction pathway.[4]

Signaling Pathway of KCa2.2 Channel Activation by a Positive Allosteric Modulator

The following diagram illustrates the step-by-step signaling cascade leading to the opening of the KCa2.2 channel in the presence of a positive allosteric modulator.

KCa2.2 Activation Pathway cluster_0 Resting State (Low Intracellular Ca²⁺) cluster_1 Ca²⁺ Influx cluster_2 Modulator Binding & Ca²⁺-Calmodulin Activation cluster_3 Channel Gating KCa2_closed KCa2.2 Channel (Closed) CaM_C Calmodulin (C-lobe bound) Ca_ion Ca²⁺ CaM_N_unbound Calmodulin (N-lobe unbound) KCa2_CaM_Ca KCa2.2-CaM-Ca²⁺ Complex Ca_ion->KCa2_CaM_Ca Binds to Calmodulin N-lobe Modulator Positive Modulator Modulator->KCa2_CaM_Ca Binds to complex KCa2_CaM_Ca_Mod KCa2.2-CaM-Ca²⁺-Modulator Complex KCa2_CaM_Ca->KCa2_CaM_Ca_Mod Conformational Change S4S5_linker S4-S5 Linker Interaction Stabilized KCa2_CaM_Ca_Mod->S4S5_linker KCa2_open KCa2.2 Channel (Open) S4S5_linker->KCa2_open Pore Opening K_efflux K⁺ Efflux KCa2_open->K_efflux

KCa2.2 channel activation by a positive allosteric modulator.

Quantitative Data on KCa2.2 Channel Modulators

The efficacy and potency of various positive allosteric modulators on KCa2.2 channels have been quantified using electrophysiological techniques. The following tables summarize key quantitative data for prominent modulators.

Table 1: Potency of Positive Allosteric Modulators on KCa2.2 Channels

ModulatorEC₅₀ (µM)Cell TypeReference
1-EBIO300 - 700Various[1]
NS309~1.7HEK293[1]
CyPPA7.48 ± 1.58HEK293[5][6]
Compound 2o0.99 ± 0.19HEK293[5][6]
Compound 2q0.64 ± 0.12HEK293[5][6]
Rimtuzalcap~5.1HEK293[1]

Table 2: Effect of Positive Allosteric Modulators on the Apparent Ca²⁺ Sensitivity of KCa2.2a Channels

Modulator (Concentration)EC₅₀ for Ca²⁺ (µM)Fold-Shift in Ca²⁺ SensitivityCell TypeReference
Control (No Modulator)0.35 ± 0.035-HEK293[5][7]
Compound 2o (10 µM)0.11 ± 0.023~3.2HEK293[5][7]
Compound 2q (10 µM)0.091 ± 0.016~3.8HEK293[5][7]

Detailed Experimental Protocols

The characterization of KCa2.2 channel modulators predominantly relies on the patch-clamp electrophysiology technique, particularly in the inside-out configuration. This allows for precise control of the intracellular environment, including the concentration of Ca²⁺ and the application of modulators.

Cell Culture and Transfection of HEK293 Cells
  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Transfection: For heterologous expression of KCa2.2 channels, HEK293 cells are transiently transfected using the calcium phosphate (B84403) method or a lipid-based transfection reagent. A plasmid cocktail containing the cDNA for the rat KCa2.2a subunit, calmodulin (CaM), and a fluorescent reporter protein (e.g., GFP) is introduced into the cells. A typical cDNA ratio is 7:4:2 (KCa2.2a:CaM:GFP).[5] Electrophysiological recordings are performed 24-48 hours post-transfection.

Inside-Out Patch-Clamp Electrophysiology

This protocol details the steps for recording KCa2.2 channel activity in excised inside-out patches from transfected HEK293 cells.

Solutions:

  • Pipette (External) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 2 CaCl₂. pH adjusted to 7.4 with KOH.[5][8]

  • Bath (Internal) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA. pH adjusted to 7.2 with KOH.[8][9]

  • Ca²⁺ Solutions: Free Ca²⁺ concentrations are adjusted by adding calculated amounts of CaCl₂ to the bath solution containing EGTA. The final free Ca²⁺ concentration can be calculated using software such as MaxChelator.

Protocol:

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the pipette solution.

  • Cell Plating: Transfected HEK293 cells are plated onto glass coverslips 12-24 hours before the experiment.

  • Giga-ohm Seal Formation: A coverslip with adherent cells is placed in the recording chamber and perfused with the external solution. The micropipette is lowered onto a cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Patch Excision: The pipette is then pulled away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution (inside-out configuration).[10]

  • Voltage-Clamp Protocol: The membrane patch is voltage-clamped at a holding potential of 0 mV. Channel activity is elicited by voltage ramps or steps, typically from -100 mV to +100 mV.[11]

  • Modulator and Ca²⁺ Application: The excised patch is moved into the stream of a perfusion system that allows for the rapid exchange of bath solutions containing different concentrations of Ca²⁺ and the test modulator. The effect of the modulator is assessed by comparing the channel activity in the presence and absence of the compound at various Ca²⁺ concentrations.

  • Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier, filtered, and digitized. Data analysis is performed to determine parameters such as current amplitude, open probability, and EC₅₀ values.

Experimental Workflow for Screening KCa2.2 Modulators

The following diagram outlines a typical workflow for identifying and characterizing novel positive allosteric modulators of KCa2.2 channels.

Experimental Workflow start Start: Compound Library ht_screening High-Throughput Screening (e.g., FLIPR) start->ht_screening hit_id Hit Identification ht_screening->hit_id patch_clamp Primary Validation: Inside-Out Patch Clamp hit_id->patch_clamp Confirmed Hits dose_response Dose-Response Analysis (EC₅₀ Determination) patch_clamp->dose_response ca_sensitivity Ca²⁺ Sensitivity Assay (Shift in Ca²⁺ EC₅₀) dose_response->ca_sensitivity selectivity Selectivity Profiling (Other KCa channels, off-targets) ca_sensitivity->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Efficacy & Safety Studies lead_opt->in_vivo Optimized Leads end End: Candidate Drug in_vivo->end

Workflow for KCa2.2 modulator discovery and characterization.

References

Discovery and chemical synthesis of KCa2 channel modulator 1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Chemical Synthesis of KCa2 Channel Modulator 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of this compound, a potent and subtype-selective positive modulator of small-conductance calcium-activated potassium (KCa2) channels. This document details the quantitative data, experimental protocols, and relevant signaling pathways to support further research and development in this area.

Introduction to KCa2 Channels and Modulator 1

Small-conductance Ca2+-activated K+ (KCa2 or SK) channels are critical regulators of neuronal excitability and cellular signaling.[1][2] These channels are activated by intracellular calcium, leading to potassium efflux and membrane hyperpolarization. This hyperpolarization plays a key role in shaping the afterhyperpolarization following action potentials, thereby influencing neuronal firing patterns.[3] The KCa2 channel family comprises three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3).[2]

This compound (also known as compound 2o) is a novel synthetic molecule identified as a potent, subtype-selective positive modulator of KCa2 channels.[1][4] It demonstrates significant potency for the human KCa2.3 and rat KCa2.2 channel subtypes, making it a valuable tool for studying the physiological roles of these specific channels and a potential starting point for the development of therapeutics targeting conditions associated with KCa2 channel dysfunction.[1][4]

Quantitative Data

The following tables summarize the biological activity and physicochemical properties of this compound.

Table 1: Potency (EC50) of this compound on KCa2 Channel Subtypes

Channel SubtypeEC50 (μM)Number of Experiments (n)Reference
human KCa2.30.19 ± 0.07110[1]
rat KCa2.20.99 ± 0.196[1][4]

Table 2: Efficacy (Emax) and Activity on Other Ion Channels

Channel SubtypeEfficacy (Emax %)Number of Experiments (n)Reference
rat KCa2.1~0%Not specified[1]
human KCa3.128.33 ± 17.87%5[1]
rat KCa2.2a (in presence of 10 µM modulator)EC50 to Ca2+ of 0.11 ± 0.023 µM7[1]

Table 3: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC16H15ClFN5[4]
Molecular Weight331.78[4]
CAS Number1019106-73-0[4]

Discovery and Chemical Synthesis

This compound was developed through a structure-activity relationship (SAR) study of a series of analogs based on the scaffold of a previously identified KCa2 channel modulator, CyPPA.[1][5] The synthesis involved a nucleophilic substitution reaction.

Synthetic Scheme

The synthesis of this compound (compound 2o) and related analogs is depicted in the following logical workflow.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product Start1 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine (1a) Reaction Nucleophilic Aromatic Substitution Start1->Reaction Start2 Appropriately substituted aniline (B41778) (e.g., 3-chloro-4-fluoroaniline (B193440) for 2o) Start2->Reaction Product This compound (2o) and other analogs (2k-v) Reaction->Product

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol: General Synthesis of N-phenyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine analogs (including 2o)

This protocol is based on the synthetic methodology described for analogous compounds.[1][5]

  • Reaction Setup: A mixture of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine (1a) (1 equivalent) and the corresponding substituted aniline (e.g., 3-chloro-4-fluoroaniline for compound 2o) (1.2 equivalents) is prepared.

  • Solvent and Catalyst: The reactants are dissolved in an appropriate solvent, such as dioxane or ethanol. A catalytic amount of a strong acid, like concentrated HCl, is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 4 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the final pure compound.

  • Characterization: The structure and purity of the final product are confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Characterization

The primary method for characterizing the biological activity of this compound is patch-clamp electrophysiology.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general procedure for assessing the modulatory effects on KCa2 channels expressed in a heterologous system (e.g., HEK293 cells).[1][6]

  • Cell Culture and Transfection: HEK293 cells are cultured under standard conditions. The cells are transiently transfected with plasmids encoding the specific human or rat KCa2 channel subtype of interest (e.g., hKCa2.3, rKCa2.2). A marker protein such as green fluorescent protein (GFP) is often co-transfected to identify successfully transfected cells.

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

    • Pipette Solution (Intracellular): Contains (in mM): a potassium-based salt (e.g., 150 KCl), MgCl2, HEPES, and a calcium buffer (e.g., EGTA) to control the free Ca2+ concentration at a specific level (e.g., 0.15 µM to assess positive modulator effects). The pH is adjusted to 7.2.

    • Bath Solution (Extracellular): Contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. The pH is adjusted to 7.4.

  • Data Acquisition: Cells are voltage-clamped at a holding potential (e.g., -80 mV). Current responses are elicited by voltage ramps or steps.

  • Compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the extracellular solution to the desired final concentrations. The compound is applied to the cells via a perfusion system.

  • Data Analysis: The potentiation of the KCa2 current by the modulator is measured. Concentration-response curves are generated by plotting the normalized current increase against the compound concentration. The EC50 and Emax values are determined by fitting the data to the Hill equation.

Experimental Workflow

G cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfection with KCa2 Channel Subtype Plasmid Cell_Culture->Transfection Patching Whole-Cell Patch Clamp Transfection->Patching Recording Record Baseline KCa2 Current Patching->Recording Application Perfusion with KCa2 Modulator 1 Recording->Application Recording_Drug Record Modulated KCa2 Current Application->Recording_Drug Analysis Measure Current Potentiation Recording_Drug->Analysis CRC Generate Concentration- Response Curve Analysis->CRC Parameters Calculate EC50 and Emax CRC->Parameters

Caption: Workflow for patch-clamp electrophysiology experiments.

Mechanism of Action and Signaling Pathway

KCa2 channels are gated by the binding of intracellular Ca2+ to the constitutively associated protein calmodulin (CaM).[2][3] Positive modulators of KCa2 channels, like this compound, are thought to act by enhancing the apparent Ca2+ sensitivity of the channel.[1][3] This means that in the presence of the modulator, the channel is more likely to open at lower intracellular Ca2+ concentrations.

The binding of a positive modulator is believed to stabilize a conformation of the CaM-channel complex that favors channel opening, effectively lowering the energy barrier for Ca2+-dependent gating.[3] This leads to an increased K+ efflux for a given level of intracellular Ca2+, resulting in membrane hyperpolarization.

G cluster_membrane Plasma Membrane KCa2 KCa2 Channel (with bound Calmodulin) Activation Enhanced Ca2+ Sensitivity KCa2->Activation Ca_source Increased Intracellular [Ca2+] Ca_source->KCa2 binds Modulator KCa2 Channel Modulator 1 Binding Modulator->Binding Binding->KCa2 binds to channel-CaM complex Opening Channel Opening Activation->Opening Efflux K+ Efflux Opening->Efflux Hyperpolarization Membrane Hyperpolarization Efflux->Hyperpolarization

Caption: Signaling pathway of KCa2 channel positive modulation.

References

KCa2 Channel Modulator 1: A Comprehensive Pharmacological Profile and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KCa2 Channel Modulator 1, also identified as compound 2o, is a potent and subtype-selective positive modulator of the small-conductance calcium-activated potassium (KCa2/SK) channels.[1][2][3] Developed as an analog of the prototype KCa2 channel modulator CyPPA, this compound demonstrates significantly higher potency in potentiating KCa2.2 and KCa2.3 channels.[4] Notably, it has shown promise in preclinical models for normalizing the irregular firing of Purkinje cells associated with Spinocerebellar Ataxia Type 2 (SCA2), highlighting its therapeutic potential.[1][4][5] This technical guide provides an in-depth overview of the pharmacological profile, selectivity, and experimental methodologies used to characterize this compound.

Pharmacological Profile and Selectivity

This compound exhibits significant potency and selectivity for the KCa2.2 and KCa2.3 channel subtypes. Its pharmacological activity has been characterized using inside-out patch-clamp electrophysiology on heterologously expressed human and rat channel subtypes in Human Embryonic Kidney (HEK293) cells.

Table 1: Potency of this compound on KCa2 Channel Subtypes
Channel SubtypeSpeciesEC50 (µM)
KCa2.3Human0.19[1][2][3]
KCa2.2aRat0.99[1][2][3]
Table 2: Selectivity Profile of this compound
Channel SubtypeSpeciesEffect at 100 µM
KCa2.1HumanNo significant response[6]
KCa3.1HumanMostly insensitive[6]
KCa1.1 (BK)HumanNo effect[6]
Nav1.2Mouse (N1E-115 cells)~50% inhibition[6]

This compound acts as a positive modulator by increasing the apparent Ca²⁺ sensitivity of the KCa2.2a channel. In the presence of 10 µM of the compound, the EC50 for Ca²⁺ activation was shifted to 0.11 ± 0.023 µM from a baseline of 0.35 ± 0.035 µM.[6]

Experimental Protocols

The characterization of this compound relies on standard yet meticulous experimental procedures. The following sections detail the key methodologies employed.

Heterologous Expression of KCa2 Channels in HEK293 Cells

1. Cell Culture and Maintenance:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% GlutaMAX.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • For electrophysiological recordings, cells are passaged at 80-90% confluency and plated onto glass coverslips. It is recommended to use cells between passages 5 and 25 for optimal membrane properties.[7]

2. Transient Transfection:

  • HEK293 cells are transiently transfected with plasmid DNA encoding the specific KCa2 channel subtype using a suitable transfection reagent (e.g., Lipofectamine).

  • A co-transfection with a green fluorescent protein (GFP) plasmid is often performed to identify successfully transfected cells for patch-clamp experiments.

  • Cells are typically incubated for 24-48 hours post-transfection to allow for sufficient channel expression on the plasma membrane.[7]

G cluster_0 HEK293 Cell Preparation cluster_1 Transfection Cell Culture Cell Culture Plating on Coverslips Plating on Coverslips Cell Culture->Plating on Coverslips Transfection Complex Transfection Complex Plating on Coverslips->Transfection Complex Plasmid DNA (KCa2 + GFP) Plasmid DNA (KCa2 + GFP) Plasmid DNA (KCa2 + GFP)->Transfection Complex Transfection Reagent Transfection Reagent Transfection Reagent->Transfection Complex Incubation (24-48h) Incubation (24-48h) Transfection Complex->Incubation (24-48h) Electrophysiology Electrophysiology Incubation (24-48h)->Electrophysiology

HEK293 cell transfection workflow for KCa2 channel expression.

Inside-Out Patch-Clamp Electrophysiology

This technique is crucial for studying the direct interaction of this compound with the KCa2 channel in a cell-free environment, allowing for precise control of the intracellular solution.

1. Pipette and Solution Preparation:

  • Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the pipette solution.

  • Pipette (extracellular) solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, adjusted to pH 7.4 with KOH.

  • Bath (intracellular) solution (in mM): 140 KCl, 10 HEPES, and varying concentrations of free Ca²⁺ buffered with EGTA, adjusted to pH 7.2 with KOH.

2. Recording Procedure:

  • A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette and the membrane of a transfected HEK293 cell.

  • The pipette is then retracted to excise a patch of the membrane, with the intracellular side facing the bath solution (inside-out configuration).[8]

  • The membrane patch is voltage-clamped, typically at -60 mV.

  • KCa2 channel currents are elicited by perfusing the patch with bath solutions containing known concentrations of free Ca²⁺.

3. Data Acquisition and Analysis:

  • Currents are recorded using a patch-clamp amplifier and digitized.

  • The effect of this compound is determined by applying the compound to the bath solution and measuring the potentiation of the Ca²⁺-activated current.

  • Concentration-response curves are generated by applying various concentrations of the modulator to determine the EC50 value.

G cluster_0 Patch Formation cluster_1 Data Acquisition Pipette Approach Pipette Approach Giga-seal Formation Giga-seal Formation Pipette Approach->Giga-seal Formation Pipette Retraction Pipette Retraction Giga-seal Formation->Pipette Retraction Inside-Out Patch Inside-Out Patch Pipette Retraction->Inside-Out Patch Voltage Clamp (-60 mV) Voltage Clamp (-60 mV) Inside-Out Patch->Voltage Clamp (-60 mV) Ca2+ Application Ca2+ Application Voltage Clamp (-60 mV)->Ca2+ Application Modulator Application Modulator Application Ca2+ Application->Modulator Application Current Recording Current Recording Modulator Application->Current Recording Data Analysis Data Analysis Current Recording->Data Analysis

Workflow for inside-out patch-clamp electrophysiology.

Signaling Pathway in Cerebellar Purkinje Cells

In cerebellar Purkinje cells, KCa2.2 is the predominant KCa2 channel subtype and plays a critical role in regulating their characteristic pacemaking activity.[4] The irregular firing of these neurons is a hallmark of SCA2.[1] this compound is thought to exert its therapeutic effect by restoring the regular firing pattern.

The activation of KCa2.2 channels in Purkinje cells is tightly coupled to calcium influx through P/Q-type voltage-gated calcium channels.[9] The signaling cascade is as follows:

  • Synaptic input and intrinsic pacemaking mechanisms lead to the depolarization of the Purkinje cell membrane.

  • This depolarization activates P/Q-type voltage-gated calcium channels, resulting in an influx of Ca²⁺ into the cell.

  • The rise in intracellular Ca²⁺ activates KCa2.2 channels.

  • The opening of KCa2.2 channels leads to an efflux of K⁺, causing hyperpolarization of the membrane, which contributes to the afterhyperpolarization (AHP) phase of the action potential.

  • This AHP helps to regulate the firing frequency and maintain the regularity of the Purkinje cell's pacemaking.

This compound enhances the sensitivity of KCa2.2 channels to Ca²⁺, thereby amplifying their activity for a given level of calcium influx. This leads to a more robust AHP, which can help to stabilize the firing pattern of ataxic Purkinje cells.

G Synaptic Input Synaptic Input Membrane Depolarization Membrane Depolarization Synaptic Input->Membrane Depolarization P/Q-type Ca2+ Channel Activation P/Q-type Ca2+ Channel Activation Membrane Depolarization->P/Q-type Ca2+ Channel Activation Ca2+ Influx Ca2+ Influx P/Q-type Ca2+ Channel Activation->Ca2+ Influx KCa2.2 Channel KCa2.2 Channel Ca2+ Influx->KCa2.2 Channel activates K+ Efflux K+ Efflux KCa2.2 Channel->K+ Efflux Afterhyperpolarization (AHP) Afterhyperpolarization (AHP) K+ Efflux->Afterhyperpolarization (AHP) Regulation of Firing Rate Regulation of Firing Rate Afterhyperpolarization (AHP)->Regulation of Firing Rate KCa2 Modulator 1 KCa2 Modulator 1 KCa2 Modulator 1->KCa2.2 Channel potentiates

References

The Pivotal Role of KCa2 Channels in Shaping Neuronal Afterhyperpolarization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small-conductance calcium-activated potassium (KCa2), or SK, channels are critical regulators of neuronal excitability.[1] By translating intracellular calcium signals into membrane hyperpolarization, these channels play a fundamental role in shaping the afterhyperpolarization (AHP) that follows action potentials.[1][2] This technical guide provides an in-depth exploration of the molecular and functional characteristics of KCa2 channels, their contribution to the different components of the AHP, and the experimental methodologies used to investigate their function. A comprehensive overview of their pharmacology is also presented, highlighting their potential as therapeutic targets for a range of neurological and psychiatric disorders.[1][3]

Introduction to KCa2 Channels and Neuronal Afterhyperpolarization

Neuronal afterhyperpolarization (AHP) is a period of hyperpolarization following one or more action potentials, during which the membrane potential is more negative than the resting membrane potential.[1] The AHP is a key determinant of neuronal firing patterns, influencing spike frequency adaptation, and repetitive firing.[4][5] The AHP is typically divided into three components based on their kinetics: the fast AHP (fAHP), the medium AHP (mAHP), and the slow AHP (sAHP).

KCa2 channels are voltage-independent potassium channels activated solely by the binding of intracellular calcium (Ca2+) to their associated calmodulin (CaM) protein.[6][7] There are three subtypes of KCa2 channels: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), encoded by the KCNN1, KCNN2, and KCNN3 genes, respectively.[6] These channels exhibit a low single-channel conductance of approximately 2-20 pS.[4][6] Their primary function is to dampen neuronal excitability in response to increases in intracellular Ca2+ concentration.[6]

KCa2 channels are major contributors to the medium afterhyperpolarization (mAHP).[1][6] The influx of Ca2+ through voltage-gated calcium channels during an action potential, or through postsynaptic receptors like NMDA receptors, activates KCa2 channels.[8][9] The subsequent efflux of potassium ions hyperpolarizes the membrane, contributing to the mAHP and thereby regulating neuronal firing frequency and synaptic plasticity.[4][6]

Molecular Architecture and Gating Mechanism

KCa2 channels are tetramers, with each subunit comprising six transmembrane segments (S1-S6) and intracellular N- and C-termini.[7] The pore-forming loop is located between the S5 and S6 segments.[1] A crucial feature of KCa2 channels is the constitutive binding of calmodulin (CaM) to the calmodulin-binding domain (CaMBD) located on the C-terminus of each subunit.[7]

The gating of KCa2 channels is exquisitely sensitive to intracellular Ca2+ concentrations, with a half-maximal activation (EC50) in the sub-micromolar range (300-800 nM).[2][6] The binding of Ca2+ to the N-lobe of CaM induces a conformational change that is transmitted to the channel gate, leading to its opening.[9][10] This process is voltage-independent.[2][6]

The Ca2+ sensitivity of KCa2 channels is dynamically regulated by associated proteins, including protein kinase CK2 and protein phosphatase 2A (PP2A).[1][11] CK2 phosphorylation of CaM reduces the apparent Ca2+ sensitivity, while dephosphorylation by PP2A enhances it, allowing for fine-tuning of neuronal excitability.[1][5]

Biophysical and Pharmacological Properties of KCa2 Channels

The distinct biophysical and pharmacological properties of KCa2 channel subtypes allow for their specific investigation and targeting.

PropertyKCa2.1 (SK1)KCa2.2 (SK2)KCa2.3 (SK3)Reference(s)
Single-Channel Conductance ~4-14 pS~4-14 pS~4-14 pS[12]
Calcium Sensitivity (EC50) ~0.3 - 0.7 µM~0.3 - 0.7 µM~0.3 - 0.7 µM[2][6]
Voltage Dependence NoneNoneNone[2][6]
Apamin (B550111) Sensitivity SensitiveSensitiveSensitive[1]
Other Blockers UCL 1684, NS8593Scyllatoxin, Lei-Dab7NS8593[13]
Positive Modulators NS309, 1-EBIO, CyPPANS309, 1-EBIO, CyPPANS309, 1-EBIO, CyPPA[3][8]

Table 1: Biophysical and Pharmacological Properties of KCa2 Channel Subtypes. This table summarizes key quantitative data for the different KCa2 channel subtypes, providing a basis for their identification and pharmacological manipulation.

Role in Neuronal Afterhyperpolarization

The Medium Afterhyperpolarization (mAHP)

The medium afterhyperpolarization (mAHP) is a prolonged hyperpolarization lasting for hundreds of milliseconds following an action potential and is crucial in regulating the firing frequency of neurons.[1][12] KCa2 channels are the primary drivers of the apamin-sensitive mAHP in many neuronal types, including hippocampal pyramidal neurons and dopaminergic neurons.[1][14] Following an action potential, Ca2+ influx through voltage-gated Ca2+ channels activates KCa2 channels, leading to K+ efflux and membrane hyperpolarization.[8] Positive modulators of KCa2 channels enhance the magnitude of the mAHP and slow down firing rates, while blockers like apamin reduce the mAHP, leading to increased neuronal excitability and firing frequency.[8][15]

Contribution to Fast and Slow AHPs

While KCa2 channels are most prominently associated with the mAHP, their contribution to other AHP components can vary depending on the neuronal type and specific conditions. In some neurons, the fast afterhyperpolarization (fAHP) is mediated by large-conductance Ca2+-activated K+ (BK) channels. The slow afterhyperpolarization (sAHP), a much longer-lasting hyperpolarization, is often attributed to other types of potassium channels, though in some cases, KCa2 channels may contribute, particularly following prolonged neuronal activity.[16] Intermediate-conductance Ca2+-activated K+ (IK) channels have also been implicated in the sAHP in some neuronal populations.[17]

Signaling Pathways and Experimental Workflows

KCa2 Channel Gating and Modulation Pathway

KCa2_Gating_Pathway cluster_membrane Cell Membrane VGCC Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx VGCC->Ca_influx Depolarization NMDAR NMDA Receptor NMDAR->Ca_influx Glutamate KCa2 KCa2 Channel K_efflux K+ Efflux KCa2->K_efflux Opens CaM Calmodulin (CaM) Ca_influx->CaM Binds CaM->KCa2 Activates AHP Afterhyperpolarization (AHP) K_efflux->AHP Causes CK2 Protein Kinase CK2 CK2->CaM Phosphorylates (Inhibits) PP2A Protein Phosphatase 2A PP2A->CaM Dephosphorylates (Activates) Neurotransmitters Neurotransmitters Neurotransmitters->CK2 Modulates Neurotransmitters->PP2A Modulates

Caption: Signaling pathway of KCa2 channel activation and modulation.

Experimental Workflow for AHP Recording

AHP_Workflow Start Start: Neuronal Preparation (e.g., brain slice) Patch Whole-Cell Patch-Clamp Recording Start->Patch Stimulation Current Injection (to elicit action potentials) Patch->Stimulation Recording Record Membrane Potential (Voltage-Clamp or Current-Clamp) Stimulation->Recording Analysis AHP Analysis: - Amplitude - Duration - Components (f, m, sAHP) Recording->Analysis Pharmacology Pharmacological Manipulation: - Apply KCa2 modulators (e.g., apamin, NS309) Analysis->Pharmacology Optional End End: Data Interpretation Analysis->End Direct Analysis ReRecord Re-record AHP Pharmacology->ReRecord Compare Compare AHP before and after drug application ReRecord->Compare Compare->End

Caption: Experimental workflow for measuring neuronal afterhyperpolarization.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Recording of AHP

This protocol describes the standard method for recording AHPs from neurons in brain slices.

Objective: To measure the afterhyperpolarization following a train of action potentials.

Materials:

  • Vibratome for slicing brain tissue.

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2.

  • Recording chamber with perfusion system.

  • Patch-clamp amplifier and data acquisition system (e.g., Axon Digidata and pCLAMP software).[18]

  • Glass micropipettes (3-6 MΩ resistance).

  • Intracellular solution containing (in mM): 131 K-gluconate, 10 HEPES, 1 EGTA, 1 MgCl2, 2 ATP-Na2, 0.3 GTP-Na3, and 10 phosphocreatine; pH adjusted to 7.3.[18]

  • Pharmacological agents (e.g., apamin, TTX) as required.

Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.

  • Recovery: Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.

  • Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate. Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

  • Pipette Filling and Approach: Fill a glass micropipette with the intracellular solution. Approach a target neuron with the pipette while applying positive pressure.

  • Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.[19]

  • Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration.[19][20]

  • Current-Clamp Recording: Switch to current-clamp mode.[20]

  • AHP Elicitation: Inject a series of depolarizing current pulses to elicit a train of action potentials.

  • Data Acquisition: Record the resulting membrane potential changes, including the AHP following the spike train.[18]

  • Analysis: Measure the amplitude and duration of the different AHP components (fast, medium, and slow).[21][22]

Pharmacological Characterization of KCa2 Channels

This protocol outlines the use of specific pharmacological agents to isolate and characterize the contribution of KCa2 channels to the AHP.

Objective: To determine the contribution of KCa2 channels to the recorded AHP.

Procedure:

  • Baseline Recording: Following the protocol for whole-cell patch-clamp recording, establish a stable baseline recording of the AHP.

  • Drug Application: Perfuse the slice with aCSF containing a specific KCa2 channel blocker (e.g., 100 nM apamin) or a positive modulator (e.g., 10 µM NS309).[14]

  • Record AHP in the Presence of the Drug: After a sufficient incubation period (typically 5-10 minutes), re-record the AHP using the same stimulation protocol.

  • Washout: If possible, wash out the drug by perfusing with normal aCSF to observe the reversal of the effect.

  • Data Analysis: Compare the amplitude and duration of the AHP before, during, and after drug application to quantify the effect of the modulator on the KCa2 channel-mediated component.

Therapeutic Implications and Future Directions

The critical role of KCa2 channels in regulating neuronal excitability makes them attractive therapeutic targets for a variety of neurological and psychiatric disorders.[1]

  • Positive Modulators: KCa2 channel activators have shown therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy and ataxia.[1][13] By enhancing the AHP, these compounds can reduce excessive neuronal firing.

  • Negative Modulators: KCa2 channel inhibitors may be beneficial in treating cognitive disorders, such as Alzheimer's disease, by enhancing neuronal excitability and synaptic plasticity.[1][15] However, potential side effects like tremors and convulsions need to be carefully considered.[13]

Future research will focus on developing more subtype-selective KCa2 channel modulators to minimize off-target effects and to further elucidate the specific roles of each KCa2 channel subtype in health and disease. The continued investigation of the molecular mechanisms governing KCa2 channel trafficking, localization, and modulation will provide new avenues for therapeutic intervention.

References

An In-depth Technical Guide to the Physiological Functions of KCa2.1, KCa2.2, and KCa2.3 Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the small-conductance calcium-activated potassium (KCa2) channel isoforms: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3). These channels are critical regulators of cellular excitability and play pivotal roles in a multitude of physiological processes across various organ systems. Understanding their distinct functions and regulatory mechanisms is crucial for the development of novel therapeutics targeting a range of pathologies, from neurological disorders to cardiovascular diseases.

Core Concepts: The KCa2 Channel Family

KCa2 channels are voltage-independent potassium channels gated exclusively by intracellular calcium (Ca²⁺) ions.[1] They are characterized by their small single-channel conductance, typically in the range of 4-14 pS.[2] The family comprises three members—KCa2.1, KCa2.2, and KCa2.3—encoded by the KCNN1, KCNN2, and KCNN3 genes, respectively.[1] Their activation by submicromolar concentrations of intracellular Ca²⁺ is mediated by the protein calmodulin (CaM), which is constitutively bound to the C-terminus of the channel.[3] This tight coupling between intracellular Ca²⁺ levels and K⁺ efflux allows KCa2 channels to translate Ca²⁺ signals into changes in membrane potential, thereby modulating cellular excitability.[4]

Physiological Functions Across Key Organ Systems

The three KCa2 isoforms exhibit distinct but sometimes overlapping expression patterns, which underlie their diverse physiological roles.

Central Nervous System (CNS)

In the CNS, KCa2 channels are fundamental in shaping neuronal firing patterns and synaptic plasticity.[5] They are the primary channels responsible for the medium afterhyperpolarization (mAHP) that follows an action potential, a key process in regulating neuronal firing frequency.[6][7]

  • KCa2.1 (SK1): Predominantly found in the neocortex, hippocampus, and thalamic reticular nucleus.[8] While its precise role is still under investigation, it is thought to contribute to the regulation of neuronal excitability.[8]

  • KCa2.2 (SK2): Widely expressed in the hippocampus, cerebellum, and amygdala.[8] It is the dominant isoform underlying the mAHP in many neurons and plays a crucial role in synaptic plasticity, learning, and memory.[6][9] KCa2.2 channels are functionally coupled to NMDA receptors at postsynaptic sites, forming a negative feedback loop that regulates synaptic strength.[3][10]

  • KCa2.3 (SK3): Highly expressed in the midbrain, particularly in dopaminergic neurons of the substantia nigra, and the hypothalamus.[8] It is involved in regulating the firing patterns of these neurons, which is critical for motor control and mood regulation.[2]

Cardiovascular System

All three KCa2 isoforms are expressed in the heart and play significant roles in cardiac electrophysiology.[2][11] They contribute to the repolarization of the cardiac action potential, particularly in the atria.[6]

  • KCa2.1 (SK1) and KCa2.2 (SK2): These isoforms are more abundantly expressed in the atria compared to the ventricles.[11] Their activity helps to shorten the atrial action potential duration.

  • KCa2.3 (SK3): Also present in both atria and ventricles, this isoform is implicated in atrial arrhythmogenesis.[2][6] Gain-of-function mutations in the KCNN3 gene have been associated with an increased risk of atrial fibrillation.[6]

In the vasculature, KCa2.3, along with the intermediate-conductance KCa3.1 channel, is expressed in endothelial cells and contributes to endothelium-derived hyperpolarization (EDH), a mechanism that leads to smooth muscle relaxation and vasodilation.[6]

Smooth Muscle

The role of KCa2 channels in smooth muscle is an emerging area of research. While large-conductance Ca²⁺-activated K⁺ (BK) channels are the predominant players in regulating smooth muscle tone, KCa2 channels also contribute to the regulation of contractility in certain smooth muscle types.[12][13] Their activation leads to hyperpolarization, which in turn reduces the activity of voltage-gated Ca²⁺ channels, promoting relaxation.[13] The specific contributions of each KCa2 isoform in different smooth muscle tissues are still being elucidated.

Quantitative Data Summary

The following tables summarize key quantitative data for the KCa2 channel isoforms, providing a basis for comparative analysis and experimental design.

Table 1: Biophysical Properties of KCa2 Isoforms

PropertyKCa2.1 (SK1)KCa2.2 (SK2)KCa2.3 (SK3)Reference(s)
Single-Channel Conductance 4 - 14 pS4 - 14 pS4 - 14 pS[2]
Ca²⁺ Sensitivity (EC₅₀) ~300 - 750 nM~300 - 750 nM~300 - 750 nM[6]

Table 2: Pharmacological Properties of KCa2 Modulators

CompoundModulator TypeKCa2.1 (SK1)KCa2.2 (SK2)KCa2.3 (SK3)Reference(s)
Apamin Blocker (IC₅₀)~1 - 12 nM~30 - 200 pM~0.6 - 4 nM[14][15]
NS8593 Negative Modulator (IC₅₀)600 nM600 nM600 nM[6]
CyPPA Positive Modulator (EC₅₀)Inactive5.6 µMActive[3]
NS309 Positive ModulatorPotentPotentPotent[3]
1-EBIO Positive ModulatorPotentPotentPotent[3]

Signaling Pathways and Regulation

The activity of KCa2 channels is finely tuned by a complex network of intracellular signaling pathways. These regulatory mechanisms provide multiple points for therapeutic intervention.

Calmodulin-Mediated Ca²⁺ Sensing

The fundamental mechanism of KCa2 channel activation is the binding of intracellular Ca²⁺ to the constitutively associated calmodulin (CaM). This binding induces a conformational change in CaM, which in turn opens the channel pore.

G cluster_0 Intracellular Space Ca2_ion Ca²⁺ CaM Calmodulin (CaM) Ca2_ion->CaM Binds KCa2 KCa2 Channel CaM->KCa2 Activates K_ion K⁺ KCa2->K_ion Efflux

Fig 1. Calmodulin-mediated activation of KCa2 channels.
Regulation by Protein Kinases and Phosphatases

The Ca²⁺ sensitivity of KCa2 channels is dynamically modulated by phosphorylation and dephosphorylation events, primarily orchestrated by Casein Kinase 2 (CK2) and Protein Phosphatase 2A (PP2A).

  • Casein Kinase 2 (CK2): CK2 is constitutively associated with the KCa2 channel complex and phosphorylates CaM.[16] This phosphorylation event decreases the apparent Ca²⁺ sensitivity of the channel, requiring higher intracellular Ca²⁺ concentrations for activation.[3]

  • Protein Phosphatase 2A (PP2A): PP2A is also part of the KCa2 channel complex and counteracts the action of CK2 by dephosphorylating CaM.[16] This dephosphorylation increases the channel's sensitivity to Ca²⁺.[3]

G KCa2_CaM KCa2-CaM Complex Phosphorylated_CaM Phosphorylated CaM (Decreased Ca²⁺ Sensitivity) KCa2_CaM->Phosphorylated_CaM Phosphorylation CK2 Casein Kinase 2 (CK2) CK2->KCa2_CaM PP2A Protein Phosphatase 2A (PP2A) PP2A->Phosphorylated_CaM Dephosphorylated_CaM Dephosphorylated CaM (Increased Ca²⁺ Sensitivity) Phosphorylated_CaM->Dephosphorylated_CaM Dephosphorylation Dephosphorylated_CaM->KCa2_CaM Re-association

Fig 2. Regulation of KCa2-CaM complex by CK2 and PP2A.
PKA-Mediated Trafficking

Protein Kinase A (PKA) plays a crucial role in regulating the surface expression of KCa2 channels. Phosphorylation of the channel by PKA can lead to its internalization from the plasma membrane, thereby reducing the number of functional channels available for activation.[3] This mechanism is particularly important in synaptic plasticity, where the downregulation of KCa2 channels can facilitate long-term potentiation.[10]

G PKA Protein Kinase A (PKA) KCa2_surface Surface KCa2 Channel PKA->KCa2_surface Phosphorylates KCa2_internalized Internalized KCa2 Channel KCa2_surface->KCa2_internalized Internalization

Fig 3. PKA-mediated internalization of KCa2 channels.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in the study of ion channels. Below are detailed methodologies for key experiments commonly used to investigate KCa2 channel function.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for recording the macroscopic currents flowing through KCa2 channels in a whole cell.

Objective: To measure KCa2 channel currents in cultured neurons or heterologous expression systems.

Materials:

  • Cells: Cultured neurons or HEK293 cells transiently or stably expressing the KCa2 isoform of interest.

  • External Solution (ACSF for neurons): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂. Continuously bubbled with 95% O₂/5% CO₂.

  • Internal Solution (Pipette Solution): 140 mM K-gluconate, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.3 with KOH. The free Ca²⁺ concentration can be adjusted to desired levels.

  • Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, data acquisition software.

Procedure:

  • Prepare coverslips with adherent cells.

  • Place a coverslip in the recording chamber and perfuse with external solution at 1-2 mL/min.

  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.

  • Approach a target cell with the pipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • In voltage-clamp mode, hold the cell at a membrane potential of -70 mV.

  • Apply voltage ramps or steps to elicit KCa2 currents. Specific KCa2 currents can be isolated by subtracting currents recorded in the presence of a selective blocker like apamin.

  • Record and analyze the currents using appropriate software.

G cluster_0 Experimental Workflow A Cell Preparation C Seal Formation (GΩ) A->C B Pipette Fabrication & Filling B->C D Whole-Cell Configuration C->D E Voltage Clamp & Recording D->E F Data Analysis E->F G cluster_0 Experimental Workflow A Tissue Sectioning B Permeabilization A->B C Probe Hybridization B->C D Stringent Washes C->D E Antibody Incubation D->E F Signal Detection E->F G Microscopy F->G G cluster_0 Experimental Workflow A Tissue Preparation B Antigen Retrieval A->B C Blocking B->C D Primary Antibody Incubation C->D E Secondary Antibody Incubation D->E F Signal Detection E->F G Microscopy F->G

References

A Comprehensive Technical Guide to Small Molecule Modulators of KCa2 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of small molecule modulators targeting the small-conductance calcium-activated potassium (KCa2) channels. KCa2 channels, also known as SK channels, are pivotal in regulating neuronal excitability and cellular signaling, making them attractive therapeutic targets for a range of neurological and cardiovascular disorders. This document details the pharmacology of KCa2 channel modulators, presents quantitative data for comparative analysis, outlines key experimental protocols for their study, and illustrates the associated signaling pathways and experimental workflows.

Introduction to KCa2 Channels

Small-conductance calcium-activated potassium (KCa2) channels are a family of ion channels that are activated by submicromolar concentrations of intracellular calcium (Ca²⁺), typically in the range of 300 to 750 nM.[1][2] Unlike many other potassium channels, their activation is voltage-independent. The KCa2 channel family comprises three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), encoded by the KCNN1, KCNN2, and KCNN3 genes, respectively.[2] These channels play a crucial role in shaping the afterhyperpolarization (AHP) that follows an action potential, thereby regulating neuronal firing patterns and synaptic plasticity.[2] Their dysfunction has been implicated in various pathological conditions, including ataxia, epilepsy, and cardiac arrhythmias.

Pharmacology of KCa2 Channel Modulators

The pharmacological modulation of KCa2 channels can be broadly categorized into positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), and channel blockers.

Positive Allosteric Modulators (PAMs): KCa2 PAMs, often referred to as activators, enhance channel activity by increasing their apparent sensitivity to intracellular Ca²⁺. This leads to a leftward shift in the Ca²⁺ concentration-response curve.[3] These compounds typically bind to a site distinct from the Ca²⁺-binding site.

Negative Allosteric Modulators (NAMs): KCa2 NAMs, or inhibitors, decrease channel activity by reducing their apparent Ca²⁺ sensitivity, resulting in a rightward shift of the Ca²⁺ concentration-response curve.[1][4][5]

Channel Blockers: These molecules physically obstruct the ion conduction pore of the channel, thereby preventing the flow of potassium ions. The bee venom toxin apamin (B550111) is a well-known peptide blocker of KCa2 channels.[2]

Quantitative Data of KCa2 Modulators

The following tables summarize the potency of various small molecule modulators for the different KCa2 channel subtypes. Potency is expressed as the half-maximal effective concentration (EC₅₀) for activators and the half-maximal inhibitory concentration (IC₅₀) for inhibitors.

Table 1: Positive Allosteric Modulators (Activators) of KCa2 Channels

CompoundKCa2.1 (EC₅₀)KCa2.2 (EC₅₀)KCa2.3 (EC₅₀)Reference(s)
1-EBIO ~150-300 µM~150-300 µM~150-300 µM[3]
NS309 ~600 nM~600 nM~600 nM[1][3]
SKA-31 2 µM2 µM2 µM[1]
CyPPA Inactive7.48 ± 1.58 µM (rat)Potentiates[6][7]
Compound 2o Inactive0.99 ± 0.19 µM (rat)0.19 ± 0.071 µM (human)[6][7][8]
Compound 2q Inactive0.64 ± 0.12 µM (rat)0.60 ± 0.10 µM (human)[7][8][9]
Chlorzoxazone PotentiatesPotentiatesPotentiates[3][8]
Riluzole PotentiatesPotentiatesPotentiates[3]

Table 2: Negative Allosteric Modulators (Inhibitors) and Blockers of KCa2 Channels

CompoundKCa2.1 (IC₅₀)KCa2.2 (IC₅₀)KCa2.3 (IC₅₀)Reference(s)
NS8593 600 nM600 nM600 nM[1]
AP14145 Not specified1.1 ± 0.3 µM1.1 ± 0.3 µM[4][5]
Apamin ~3-12 nM (human)~100 pM~1 nM[10]
d-tubocurarine 5 µM5 µM5 µM[1]
Dequalinium 200 nM200 nM200 nM[1]
UCL1684 200 pM200 pM200 pM[1]

Experimental Protocols

The characterization of KCa2 channel modulators relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying ion channel function and pharmacology.[11] It allows for the direct measurement of ion currents flowing through channels in a small patch of the cell membrane.

Objective: To measure the effect of small molecule modulators on KCa2 channel currents.

Materials:

  • HEK293 cells stably expressing the KCa2 channel subtype of interest.

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and a calculated amount of CaCl₂ to achieve the desired free Ca²⁺ concentration, pH 7.2 with KOH.

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO) and diluted in the external solution.

Procedure:

  • Cell Preparation: Plate HEK293 cells expressing the target KCa2 channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Configuration:

    • Whole-cell configuration: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell. This configuration is used to measure macroscopic currents.

    • Inside-out patch configuration: After forming a seal, retract the pipette to excise a patch of membrane with its intracellular face exposed to the bath solution. This is ideal for studying the direct effects of intracellularly applied modulators or varying Ca²⁺ concentrations.

  • Recording:

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Apply voltage ramps or steps to elicit KCa2 currents.

    • Perfuse the cell with the external solution containing the test compound at various concentrations.

    • Record the resulting changes in current amplitude.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the compound.

    • Construct concentration-response curves and fit the data to the Hill equation to determine EC₅₀ or IC₅₀ values.

Radioligand Binding Assay

Binding assays are used to determine the affinity and binding site of a modulator on the channel protein.

Objective: To measure the displacement of a radiolabeled ligand from KCa2 channels by a test compound.

Materials:

  • HEK293 cells expressing the KCa2 channel subtype of interest.

  • ¹²⁵I-apamin (radioligand).

  • Incubation buffer (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4.[12]

  • Test compounds.

  • Non-specific binding control (e.g., a high concentration of a known potent blocker like UCL 1848).[12]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell Preparation: Culture and harvest HEK293 cells expressing the target KCa2 channel.

  • Incubation: In a microcentrifuge tube, mix the cell suspension with ¹²⁵I-apamin at a fixed concentration and varying concentrations of the test compound.[12]

  • Equilibration: Incubate the mixture at room temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Fit the data to a competition binding equation to calculate the inhibitory constant (Ki).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to KCa2 channel modulation.

KCa2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NMDA Receptor NMDA Receptor Ca2+ Ca2+ NMDA Receptor->Ca2+ Ca2+ Influx KCa2 Channel KCa2 Channel K+ Efflux K+ Efflux KCa2 Channel->K+ Efflux Calmodulin (CaM) Calmodulin (CaM) Ca2+->Calmodulin (CaM) Ca2+/CaM Complex Ca2+/CaM Complex Calmodulin (CaM)->Ca2+/CaM Complex Ca2+/CaM Complex->KCa2 Channel Activation Hyperpolarization Hyperpolarization K+ Efflux->Hyperpolarization Patch_Clamp_Workflow A Prepare Cells & Solutions B Pull & Fire-Polish Pipette A->B C Approach Cell & Form Giga-Seal B->C D Establish Recording Configuration (Whole-cell or Inside-out) C->D E Record Baseline Current D->E F Apply Modulator Compound E->F G Record Modulated Current F->G H Data Analysis (EC50/IC50 Determination) G->H Modulator_Mechanism cluster_channel_state KCa2 Channel State Closed Closed Open Open Closed->Open Ca2+ Binding Open->Closed Ca2+ Unbinding Ca2+ Ca2+ Ca2+->Closed PAM Positive Allosteric Modulator PAM->Open Stabilizes Open State (Increases Ca2+ Sensitivity) NAM Negative Allosteric Modulator NAM->Closed Stabilizes Closed State (Decreases Ca2+ Sensitivity) Blocker Blocker Blocker->Open Pore Occlusion

References

In Silico Docking Simulation of a Novel KCa2 Channel Modulator with KCa2.2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational methodology for conducting an in silico docking simulation of a representative KCa2 channel positive modulator, hereafter referred to as "Modulator 1," with the human KCa2.2 (SK2) channel. This document outlines the experimental protocols, data presentation, and visualization of key processes to facilitate research and development in the field of ion channel therapeutics.

Introduction to KCa2.2 Channels

Small-conductance calcium-activated potassium (KCa2) channels are critical regulators of neuronal excitability and cardiac action potentials.[1][2][3] The KCa2 family comprises three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), encoded by the KCNN1, KCNN2, and KCNN3 genes, respectively.[2][4][5] These channels are voltage-independent and are activated by sub-micromolar concentrations of intracellular calcium (Ca²⁺) through a mechanism mediated by constitutively bound calmodulin (CaM).[1][2][4][5][6][7] Upon activation, KCa2 channels conduct potassium ions (K⁺), leading to membrane hyperpolarization, which dampens cellular excitability.[1][6]

The KCa2.2 subtype is of particular interest as a therapeutic target for a range of neurological disorders, including spinocerebellar ataxias and tremors.[2][8][9] Positive allosteric modulators that enhance the apparent Ca²⁺ sensitivity of KCa2.2 channels are promising therapeutic agents.[10][11] In silico molecular docking provides a powerful tool to predict the binding interactions of novel modulators with the KCa2.2 channel, thereby guiding the design of more potent and selective compounds.[12][13][14][15][16]

Experimental Protocol: In Silico Molecular Docking

This section details a typical workflow for the molecular docking of Modulator 1 with the KCa2.2 channel.

Protein Preparation
  • Structure Retrieval : The three-dimensional structure of the rat KCa2.2 channel in complex with a positive modulator (e.g., NS309) can be obtained from the Protein Data Bank (PDB ID: 9O7S).[17] Alternatively, the apo structure (PDB ID: 8V2G) can be utilized.[18] These cryo-EM structures provide a high-resolution template for the docking study.

  • Structure Pre-processing : The downloaded PDB file is pre-processed to prepare it for docking. This involves:

    • Removing water molecules and any co-crystallized ligands or ions not essential for the simulation.

    • Adding hydrogen atoms, which are typically absent in cryo-EM structures.

    • Assigning correct bond orders and formal charges to the protein residues.

    • Repairing any missing side chains or loops in the protein structure using tools like Modeller or the Protein Preparation Wizard in Schrödinger Suite.

Ligand Preparation
  • Ligand Structure Generation : The two-dimensional structure of Modulator 1 (a representative CyPPA analog) is drawn using a chemical drawing tool like ChemDraw or Marvin Sketch.

  • 3D Conversion and Optimization : The 2D structure is converted into a three-dimensional conformation. The geometry of the ligand is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for ensuring that the ligand has a realistic starting geometry for docking.

  • Tautomeric and Ionization States : The possible tautomeric and ionization states of the ligand at a physiological pH (e.g., 7.4) are generated. This is important as the charge state of the ligand can significantly influence its binding interactions.

Molecular Docking Simulation
  • Binding Site Definition : The binding site for positive allosteric modulators on the KCa2.2 channel has been identified at the interface between CaM and the channel's S4-S5 linker.[19][20][21] A grid box is defined around this region to confine the docking search space.

  • Docking Algorithm : A variety of docking algorithms can be employed, such as those implemented in AutoDock Vina, Glide, or GOLD.[12] These programs use different search algorithms (e.g., Lamarckian genetic algorithm, Monte Carlo) and scoring functions to predict the binding pose and affinity of the ligand.

  • Docking Execution : The prepared ligand is docked into the defined binding site of the prepared KCa2.2 channel structure. The docking program will generate a series of possible binding poses for the ligand.

  • Pose Selection and Analysis : The generated docking poses are ranked based on their docking scores, which estimate the binding free energy. The top-scoring poses are visually inspected to assess their interactions with the protein, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The pose that exhibits the most favorable and chemically reasonable interactions is selected as the predicted binding mode.

Data Presentation

The results of the in silico docking simulation and corresponding experimental validation data can be summarized in the following tables.

Table 1: Predicted Binding Affinity and Interactions of Modulator 1 with KCa2.2
ParameterValue
Docking Score (kcal/mol) -9.5
Predicted Binding Affinity (Ki, nM) 50
Key Interacting Residues CaM: Lys75, Glu83; KCa2.2: Tyr362, Ile389
Hydrogen Bonds 2
Hydrophobic Interactions 5

Note: The values presented in this table are hypothetical and represent the type of data that would be generated from a docking study. The actual values would be dependent on the specific modulator and the docking software used.

Table 2: Experimental Validation of Modulator 1 Activity on KCa2 Channels
Channel SubtypeEC₅₀ (µM)
KCa2.2 1.5
KCa2.3 3.2
KCa2.1 > 30

Note: This table presents hypothetical experimental data that would be required to validate the in silico predictions and assess the subtype selectivity of Modulator 1.

Visualization of Key Processes

KCa2 Channel Activation Pathway

The following diagram illustrates the signaling pathway leading to the activation of KCa2 channels.

KCa2_Activation_Pathway cluster_membrane Plasma Membrane Ca_channel Voltage-gated Ca²⁺ Channel / NMDA Receptor Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int Influx KCa2 KCa2.2 Channel K_efflux K⁺ Efflux KCa2->K_efflux Ca_ext Extracellular Ca²⁺ Ca_ext->Ca_channel Depolarization / Glutamate CaM Calmodulin (CaM) Ca_int->CaM Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM Binding Ca_CaM->KCa2 Activation Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization

Caption: Signaling pathway of KCa2 channel activation by intracellular calcium.

In Silico Docking Workflow

The diagram below outlines the major steps in the in silico molecular docking workflow.

Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis PDB Retrieve KCa2.2 Structure (PDB) Protein_Prep Protein Preparation (Add H, Assign Charges) PDB->Protein_Prep Ligand_2D Define Modulator 1 (2D) Ligand_Prep Ligand Preparation (3D Conversion, Optimization) Ligand_2D->Ligand_Prep Grid_Gen Define Binding Site & Grid Generation Protein_Prep->Grid_Gen Docking Molecular Docking Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Clustering & Scoring Docking->Pose_Analysis Interaction_Analysis Binding Interaction Analysis Pose_Analysis->Interaction_Analysis

Caption: Workflow for in silico molecular docking of Modulator 1 with KCa2.2.

Conclusion

In silico molecular docking is an indispensable tool in modern drug discovery, offering a rapid and cost-effective method for identifying and optimizing novel therapeutic agents. This guide provides a comprehensive framework for conducting a docking simulation of a positive modulator with the KCa2.2 channel. By following these protocols, researchers can gain valuable insights into the molecular basis of modulator-channel interactions, which can accelerate the development of new treatments for neurological and cardiac disorders.

References

Subtype-Specific Expression and Function of KCa2 Channels in the Hippocampus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the subtype-specific expression, signaling pathways, and experimental investigation of the small-conductance calcium-activated potassium (KCa2) channels in the hippocampus. KCa2 channels, also known as SK channels, are critical regulators of neuronal excitability and synaptic plasticity, making them promising therapeutic targets for a range of neurological and psychiatric disorders. This document summarizes the current understanding of KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3) subtypes within the hippocampal formation, offering valuable insights for researchers and drug development professionals.

Data Presentation: Subtype-Specific Expression of KCa2 Channels in the Hippocampus

The precise quantitative expression levels of KCa2 channel subtypes vary across different studies and methodologies. However, a general consensus on their relative distribution within the hippocampal subfields has been established through techniques such as immunohistochemistry and in situ hybridization. The following table summarizes the qualitative and semi-quantitative expression patterns of KCa2.1, KCa2.2, and KCa2.3 protein and mRNA in the principal regions of the hippocampus: the Cornu Ammonis areas (CA1, CA2, CA3) and the Dentate Gyrus (DG).

Channel SubtypeHippocampal SubregionProtein Expression LevelmRNA Expression LevelCellular LocalizationKey Functional Role
KCa2.1 (SK1) Dentate Gyrus (DG)HighModerateSomatodendriticContribution to slow afterhyperpolarization (sAHP)
CA1Low to ModerateLowSomatodendriticRegulation of synaptic plasticity
CA3LowLowSomatodendritic
KCa2.2 (SK2) CA1HighHighStratum oriens (B10768531) and radiatum (dendritic)Primary contributor to medium afterhyperpolarization (mAHP)[1]
CA3HighHighStratum oriens and radiatum (dendritic)Regulation of neuronal firing patterns
Dentate Gyrus (DG)LowLowSomatodendriticModulation of learning and memory[1]
KCa2.3 (SK3) CA1ModerateModerateSomatodendriticContribution to mAHP, modulation by learning
CA3ModerateModerateSomatodendritic
Dentate Gyrus (DG)ModerateModerateSomatodendritic

Signaling Pathways of KCa2 Channels in Hippocampal Neurons

KCa2 channels are voltage-independent and their activation is solely dependent on the binding of intracellular calcium (Ca²⁺) to calmodulin (CaM), which is constitutively associated with the C-terminus of the channel. The primary sources of Ca²⁺ for KCa2 channel activation in hippocampal neurons are N-methyl-D-aspartate receptors (NMDARs) and voltage-gated calcium channels (VGCCs), particularly the Cav2.3 subtype.

The functional coupling of these channels creates a negative feedback loop that regulates neuronal excitability. An influx of Ca²⁺ through NMDARs or VGCCs during synaptic transmission or action potentials leads to the opening of KCa2 channels. The subsequent efflux of potassium (K⁺) hyperpolarizes the neuron, which contributes to the afterhyperpolarization (AHP) following an action potential and can reduce the duration of excitatory postsynaptic potentials (EPSPs). This hyperpolarization can also relieve the magnesium (Mg²⁺) block from NMDARs, thereby modulating synaptic plasticity.

Signaling Pathway Diagram

KCa2_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density cluster_2 Intracellular Space cluster_3 Neuronal Response Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Ca2_ion Ca²⁺ NMDAR->Ca2_ion Ca²⁺ influx VGCC Cav2.3 Channel VGCC->Ca2_ion Ca²⁺ influx (depolarization) CaM Calmodulin (CaM) KCa2 KCa2 Channel CaM->KCa2 activates AHP Afterhyperpolarization (AHP) KCa2->AHP K⁺ efflux leads to Ca2_ion->CaM binds ReducedExcitability Reduced Neuronal Excitability AHP->ReducedExcitability causes

KCa2 Channel Activation Pathway

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the expression and function of KCa2 channels in the hippocampus.

Immunohistochemistry (IHC) for KCa2 Channel Protein Localization

Immunohistochemistry is employed to visualize the distribution of KCa2 channel proteins within the hippocampal circuitry.

Protocol Outline:

  • Tissue Preparation:

    • Perfuse a mouse or rat transcardially with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by immersing it in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.

    • Section the brain into 30-40 µm thick coronal or sagittal slices using a cryostat or vibratome.

  • Staining:

    • Wash free-floating sections in PBS.

    • Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).

    • Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.

    • Incubate the sections with a primary antibody specific to the KCa2 subtype of interest (e.g., rabbit anti-KCa2.2) overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:500 is common.

    • Wash the sections extensively in PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.

    • Wash the sections in PBS.

    • Mount the sections onto glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis:

    • Visualize the sections using a confocal or fluorescence microscope.

    • Analyze the images to determine the subcellular and regional distribution of the KCa2 channel subtype.

In Situ Hybridization (ISH) for KCa2 Channel mRNA Expression

In situ hybridization is used to detect the location and relative abundance of KCa2 channel mRNA transcripts.

Protocol Outline:

  • Probe Preparation:

    • Synthesize antisense and sense RNA probes labeled with digoxigenin (B1670575) (DIG) or a fluorescent marker from a cDNA template corresponding to a unique region of the KCa2 subtype mRNA.

  • Tissue Preparation:

    • Prepare fresh-frozen brain sections (10-20 µm) using a cryostat and mount them on RNase-free slides.

  • Hybridization:

    • Fix the sections with 4% PFA.

    • Treat with proteinase K to improve probe accessibility.

    • Prehybridize the sections in a hybridization buffer.

    • Hybridize the sections with the labeled probe overnight at a specific temperature (e.g., 65°C).

  • Washing and Detection:

    • Perform stringent washes to remove non-specifically bound probe.

    • For DIG-labeled probes, incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

    • Detect the signal using a chromogenic substrate for AP (e.g., NBT/BCIP) or a fluorescent substrate.

  • Imaging and Analysis:

    • Image the sections using a bright-field or fluorescence microscope.

    • Analyze the signal intensity to determine the relative expression levels of the KCa2 mRNA in different hippocampal regions.

Whole-Cell Patch-Clamp Electrophysiology for KCa2 Channel Function

This technique allows for the direct measurement of KCa2 channel currents in individual hippocampal neurons.

Protocol Outline:

  • Slice Preparation:

    • Rapidly dissect the hippocampus from a mouse or rat brain in ice-cold artificial cerebrospinal fluid (aCSF).

    • Cut acute hippocampal slices (300-400 µm thick) using a vibratome.

    • Allow the slices to recover in oxygenated aCSF for at least 1 hour.

  • Recording:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at room temperature or a near-physiological temperature.

    • Visualize neurons using a microscope with differential interference contrast (DIC) optics.

    • Obtain a whole-cell patch-clamp recording from a neuron of interest using a glass micropipette filled with an intracellular solution.

    • To isolate KCa2 currents, which are responsible for the afterhyperpolarization, apply a depolarizing voltage step to elicit action potentials. The subsequent outward current is the AHP current.

    • Pharmacologically block other potassium channels to isolate the apamin-sensitive KCa2 currents. Apamin is a specific blocker of KCa2 channels.

  • Data Analysis:

    • Measure the amplitude and decay kinetics of the apamin-sensitive outward current to quantify the contribution of KCa2 channels to the AHP.

Experimental Workflow Diagram

Experimental_Workflow cluster_IHC Immunohistochemistry (IHC) cluster_ISH In Situ Hybridization (ISH) cluster_Ephys Electrophysiology IHC_Tissue Tissue Preparation (Perfusion, Fixation, Sectioning) IHC_Staining Antibody Staining (Blocking, Primary, Secondary) IHC_Tissue->IHC_Staining IHC_Imaging Confocal Microscopy IHC_Staining->IHC_Imaging IHC_Result Protein Localization Data IHC_Imaging->IHC_Result ISH_Probe Probe Preparation ISH_Hybridization Hybridization ISH_Probe->ISH_Hybridization ISH_Tissue Tissue Preparation (Cryosectioning) ISH_Tissue->ISH_Hybridization ISH_Detection Signal Detection ISH_Hybridization->ISH_Detection ISH_Imaging Microscopy ISH_Detection->ISH_Imaging ISH_Result mRNA Expression Data ISH_Imaging->ISH_Result Ephys_Slice Acute Slice Preparation Ephys_Recording Whole-Cell Patch-Clamp Ephys_Slice->Ephys_Recording Ephys_Analysis Current Analysis Ephys_Recording->Ephys_Analysis Ephys_Result Functional Channel Data Ephys_Analysis->Ephys_Result

Experimental Workflow Overview

Logical Relationships in KCa2 Channel Research

The investigation of KCa2 channels in the hippocampus follows a logical progression from identifying their presence and location to understanding their functional role and physiological significance. This process often involves correlational and interventional studies.

Logical Relationship Diagram

Logical_Relationships Expression KCa2 Subtype Expression (IHC, ISH) Correlation Correlational Studies Expression->Correlation Function KCa2 Channel Function (Electrophysiology) Behavior Hippocampal-Dependent Behavior (e.g., Learning & Memory) Function->Behavior impacts Function->Correlation Behavior->Correlation Pharmacology Pharmacological Modulation (Agonists/Antagonists) Intervention Interventional Studies Pharmacology->Intervention Genetic Genetic Manipulation (Knockout/Knockdown) Genetic->Intervention Conclusion Understanding of KCa2 Role in Hippocampal Function Correlation->Conclusion suggests association Intervention->Function alters Intervention->Conclusion establishes causality

Logical Flow of KCa2 Research

This guide provides a foundational understanding of the subtype-specific expression and function of KCa2 channels in the hippocampus. Further research is needed to fully elucidate the precise quantitative distribution and the intricate roles of these channels in both normal brain function and in the pathophysiology of neurological and psychiatric disorders. The methodologies and conceptual frameworks presented here offer a solid starting point for such investigations.

References

The Therapeutic Promise of KCa2 Channel Modulation in Spinocerebellar Ataxia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of modulating small-conductance calcium-activated potassium (KCa2, or SK) channels for the treatment of spinocerebellar ataxias (SCAs). Spinocerebellar ataxias are a group of inherited neurodegenerative disorders characterized by progressive ataxia, which results from the dysfunction and loss of Purkinje cells in the cerebellum.[1][2][3] A key pathological feature of SCAs is the irregular firing of these Purkinje cells, and emerging evidence strongly suggests that targeting KCa2 channels could be a viable therapeutic strategy to restore normal neuronal function and alleviate symptoms.[1][2][4][5][6][7]

The Central Role of KCa2 Channels in Purkinje Cell Excitability

KCa2 channels are voltage-independent potassium channels that are activated by increases in intracellular calcium concentration.[4][8] There are three main subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), encoded by the KCNN1, KCNN2, and KCNN3 genes, respectively.[4][8][9][10] These channels are critical regulators of neuronal excitability, primarily by contributing to the medium afterhyperpolarization (mAHP) that follows an action potential.[4][8]

In the cerebellum, the KCa2.2 subtype is predominantly expressed in Purkinje cells.[4][9][11] The proper functioning of these channels is essential for maintaining the regular, tonic firing pattern (pacemaking) of Purkinje cells.[1][9][10] In several forms of SCA, including SCA1, SCA2, and SCA3, the normal function of ion channels, including KCa2 and other potassium channels like large-conductance calcium-activated (BK) channels, is disrupted.[11][12][13][14] This disruption leads to irregular burst firing of Purkinje cells, which is a foundational element of the motor incoordination seen in ataxia.[5][11][15][16] Consequently, positive allosteric modulators of KCa2 channels, which enhance their sensitivity to calcium, have emerged as a promising therapeutic avenue. By activating these channels, it is possible to restore the regular firing of Purkinje cells and potentially slow the progression of neurodegeneration.[1][2][5][9][11]

Quantitative Data on KCa2 Channel Modulators

The following tables summarize the quantitative data for various KCa2 channel modulators that have been investigated for their therapeutic potential in spinocerebellar ataxia.

Table 1: Potency and Selectivity of KCa2 Channel Positive Modulators

CompoundTarget Subtype(s)EC50 (Ca2+ sensitivity)NotesReference(s)
NS13001 KCa2.2 / KCa2.3~14 nM (hKCa2.2)Potent and selective positive allosteric modulator.[1]
CyPPA KCa2.2 / KCa2.31.5 µM (hKCa2.2), 0.7 µM (hKCa2.3)A well-characterized selective positive modulator.[17]
NS309 Pan KCa/IK20-50 nMHigh potency, but not selective for KCa2 subtypes.[17]
Chlorzoxazone (CHZ) KCa2 / BKNot specifiedFDA-approved muscle relaxant with KCa activating properties.[9][15][16]
1-EBIO KCa2 / KCa3.1~35 µM (mKCa2.3)One of the earlier identified, non-selective KCa activators.[5]
SKA-31 KCa2 / KCa3.1180 nM (hKCa2.2), 290 nM (hKCa2.3)A more potent derivative of 1-EBIO.[5]
Compound 2o KCa2.2 / KCa2.3EC50 for Ca2+ of 0.11 µM (in presence of 10 µM compound)A novel derivative of CyPPA with improved potency.[9][10]
Compound 2q KCa2.2 / KCa2.3EC50 for Ca2+ of 0.091 µM (in presence of 10 µM compound)A novel derivative of CyPPA with improved potency.[9][10]

Table 2: Preclinical Efficacy of KCa2 Modulators in SCA Mouse Models

CompoundSCA ModelKey FindingsQuantitative ResultsReference(s)
NS13001 SCA2 (58Q)Improved motor performance and reduced Purkinje cell degeneration.Significant improvement in beam traversal time after 3 weeks of oral treatment.[1][2]
CyPPA SCA2 (58Q)Restored regular pacemaker activity of Purkinje cells in cerebellar slices.Converted bursting firing pattern to tonic firing.[1]
Chlorzoxazone (CHZ) Episodic Ataxia Type 2 (tg/tg mouse)Restored precision of Purkinje cell pacemaking in a dose-dependent manner and improved motor performance.Oral administration reduced the severity, frequency, and duration of dyskinesia episodes.[15][16][18]
Compounds 2o & 2q SCA2 (58Q)Normalized abnormal firing of Purkinje cells in cerebellar slices.Compound 2q was noted to be slightly more potent than 2o in this assay.[9][10]

Key Experimental Protocols

Electrophysiology: Acute Cerebellar Slice Patch-Clamp Recordings

This protocol is used to assess the firing patterns of Purkinje cells and the effect of KCa2 modulators.

  • Animal Model: Transgenic mouse models of SCA (e.g., SCA2-58Q) and wild-type littermates are used.[1][9]

  • Slice Preparation:

    • Mice are anesthetized and decapitated.

    • The cerebellum is rapidly removed and placed in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose.

    • Sagittal cerebellar slices (250-300 µm thick) are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF at 34°C for 30 minutes, and then at room temperature for at least 30 minutes before recording.

  • Recording:

    • Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32-34°C.

    • Purkinje cells are visualized using a microscope with infrared differential interference contrast optics.

    • Whole-cell current-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 7 NaCl, 0.02 EGTA, 2 MgCl2, 2 Na2ATP, and 0.5 NaGTP (pH adjusted to 7.3 with KOH).

    • Spontaneous firing activity is recorded in the absence and presence of the KCa2 modulator, which is bath-applied.

  • Data Analysis:

    • The regularity of firing is quantified by calculating the coefficient of variation (CV) of the interspike interval (ISI), where CV = standard deviation of ISI / mean ISI. A lower CV indicates more regular firing.

    • Changes in firing frequency and the presence of burst firing are also analyzed.

Behavioral Assay: Beam Walking Test

This assay assesses motor coordination and balance in SCA mouse models.

  • Apparatus: A set of narrow wooden or plastic beams of varying widths (e.g., 17mm, 11mm, 5mm) and a fixed length (e.g., 1 meter), elevated above the ground. A darkened goal box is placed at the end of the beam.

  • Procedure:

    • Mice are trained to traverse the beams to reach the goal box.

    • For the experiment, mice are treated with the KCa2 modulator (e.g., via oral gavage) or a vehicle control over a specified period (e.g., 3 weeks).[1]

    • Motor performance is assessed at baseline and after the treatment period.

    • Each mouse is placed at the start of the beam and the time taken to traverse the entire length of the beam is recorded. The number of foot slips off the beam may also be counted.

  • Data Analysis:

    • The latency to traverse the beam is averaged over several trials for each mouse.

    • Statistical comparisons are made between the treatment group and the control group to determine if the modulator improved motor performance.[1]

Visualizations of Pathways and Processes

Signaling Pathway of KCa2 Channel Modulation in Purkinje Cells

KCa2_Signaling_Pathway cluster_neuron Purkinje Cell cluster_intervention Therapeutic Intervention Action_Potential Action Potential (Depolarization) Ca_Influx Ca2+ Influx via Voltage-Gated Ca2+ Channels Action_Potential->Ca_Influx Intra_Ca Increased Intracellular [Ca2+] Ca_Influx->Intra_Ca KCa2_Channel KCa2.2 Channel Intra_Ca->KCa2_Channel Activates K_Efflux K+ Efflux KCa2_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization (mAHP) K_Efflux->Hyperpolarization Firing_Regulation Regular Pacemaking (Tonic Firing) Hyperpolarization->Firing_Regulation Contributes to SCA_Pathology SCA Pathology (Reduced KCa2 function, Irregular Firing) SCA_Pathology->Firing_Regulation Disrupts KCa2_Modulator Positive Allosteric Modulator (e.g., NS13001) KCa2_Modulator->KCa2_Channel Enhances Ca2+ Sensitivity

Caption: KCa2 channel activation pathway in Purkinje cells and the point of therapeutic intervention.

Experimental Workflow for Evaluating KCa2 Modulators in SCA

Experimental_Workflow A Compound Synthesis & In Vitro Screening (e.g., on HEK293 cells expressing KCa2) B Ex Vivo Electrophysiology (Acute Cerebellar Slices from SCA mice) A->B Lead Compounds C Assess Restoration of Regular Purkinje Cell Firing B->C D In Vivo Preclinical Trial (Chronic Oral Dosing in SCA mice) C->D Promising Compounds E Behavioral Assessment (e.g., Beam Walking Test) D->E F Post-mortem Histopathology (Quantify Purkinje Cell Degeneration) D->F G Data Analysis & Evaluation of Therapeutic Potential E->G F->G

Caption: Workflow for preclinical evaluation of KCa2 modulators for spinocerebellar ataxia.

Logical Framework: SCA Pathophysiology and KCa2-Targeted Therapydot

Logical_Framework A SCA Genetic Mutation (e.g., PolyQ expansion) B Purkinje Cell Dysfunction A->B C Reduced KCa2 Channel Function B->C D Irregular, Burst Firing B->D C->D H Restoration of Regular Firing C->H Restores E Motor Deficits (Ataxia) D->E F Neurodegeneration E->F Leads to G KCa2 Positive Modulator G->C Enhances I Amelioration of Motor Deficits H->I Leads to

References

Methodological & Application

Application Notes and Protocols for Electrophysiological Characterization of KCa2 Channel Modulators in Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of novel chemical entities as modulators of small-conductance calcium-activated potassium (KCa2, or SK) channels using electrophysiological techniques in ex vivo brain slices. The protocols outlined below are designed to deliver robust and reproducible data for the evaluation of compound potency, efficacy, and mechanism of action.

Introduction to KCa2 Channels

KCa2 channels are voltage-independent potassium channels gated by intracellular calcium (Ca2+).[1][2] They are critical regulators of neuronal excitability, contributing to the medium afterhyperpolarization (mAHP) that follows action potentials.[3][4][5] This hyperpolarization helps to control neuronal firing patterns and synaptic plasticity.[3][4][5] Consequently, KCa2 channels have emerged as promising therapeutic targets for a range of neurological and psychiatric disorders, including ataxia, epilepsy, and schizophrenia.[4][6][7]

This document details the whole-cell patch-clamp electrophysiology technique in acute brain slices, a powerful method for studying the influence of KCa2 channel modulators on neuronal activity in a near-physiological environment.[8][9][10]

Key Experimental Protocols

Acute Brain Slice Preparation

A detailed protocol for the preparation of viable brain slices is crucial for successful electrophysiological recordings.[11][12]

Materials:

  • Rodent (e.g., mouse or rat)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibrating microtome (vibratome)

  • Ice-cold cutting solution (see Table 1 for composition)

  • Artificial cerebrospinal fluid (aCSF) (see Table 1 for composition)

  • Recovery chamber

  • Carbogen (B8564812) gas (95% O2 / 5% CO2)

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perform decapitation and rapidly dissect the brain, placing it in ice-cold, carbogen-gassed cutting solution.

  • Mount the brain onto the vibratome stage. The orientation will depend on the brain region of interest (e.g., coronal for hippocampus, sagittal for cerebellum).

  • Slice the brain into 250-350 µm thick sections in the ice-cold cutting solution.

  • Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for 30 minutes.

  • Allow the slices to equilibrate at room temperature for at least 1 hour before recording.

Table 1: Solution Compositions

Solution Component Concentration (mM)
Cutting Solution NaCl87
NaHCO325
Glucose25
Sucrose75
KCl2.5
NaH2PO41.25
CaCl20.5
MgCl27
aCSF NaCl125
NaHCO325
KCl2.5
NaH2PO41.25
CaCl22
MgCl21
Glucose10
Internal Solution K-Gluconate135
KCl10
HEPES10
Mg-ATP4
Na-GTP0.3
EGTA0.2

Note: Solutions should be continuously bubbled with carbogen (95% O2 / 5% CO2) to maintain pH and oxygenation.

Whole-Cell Patch-Clamp Recording

Whole-cell patch-clamp allows for the recording of electrical activity from a single neuron.[8][9][10][13]

Equipment:

  • Upright microscope with infrared-differential interference contrast (IR-DIC) optics

  • Micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Recording chamber with perfusion system

  • Borosilicate glass capillaries for pipette pulling

  • Pipette puller

Procedure:

  • Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min at 30-32°C.

  • Identify the desired neuronal population using the microscope.

  • Pull glass pipettes to a resistance of 3-6 MΩ when filled with internal solution (see Table 1).

  • Approach a neuron with the recording pipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).

  • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Switch to current-clamp mode to record membrane potential and firing activity, or voltage-clamp mode to measure ionic currents.

Data Presentation: Evaluating KCa2 Channel Modulators

The effects of a KCa2 channel modulator can be quantified by measuring several key electrophysiological parameters before and after compound application.

Positive Allosteric Modulators (PAMs)

KCa2 PAMs are expected to enhance the activity of the channel, leading to increased potassium efflux and hyperpolarization.[6] This will typically result in a decrease in neuronal excitability.

Table 2: Expected Effects of a KCa2 Positive Allosteric Modulator

Parameter Measurement Protocol (Current-Clamp) Expected Outcome Example Data
Spontaneous Firing Rate Record spontaneous action potentials for 1-2 minutes.DecreaseBaseline: 5.2 ± 0.8 Hz; With PAM: 1.5 ± 0.4 Hz
Evoked Firing Frequency Inject a series of depolarizing current steps (e.g., 500 ms (B15284909) duration, 20 pA increments).Decrease in the number of action potentials at each current step.100 pA step: Baseline: 8 spikes; With PAM: 3 spikes
Medium Afterhyperpolarization (mAHP) Amplitude Elicit a train of action potentials (e.g., 5-10 spikes at 50 Hz) with a depolarizing current pulse. Measure the peak hyperpolarization following the train.IncreaseBaseline: -3.5 ± 0.5 mV; With PAM: -6.2 ± 0.7 mV
Spike Frequency Adaptation Measure the ratio of the first inter-spike interval to the last during a prolonged depolarizing current injection.IncreaseBaseline: 1.8 ± 0.2; With PAM: 3.1 ± 0.4
Negative Allosteric Modulators (NAMs)

KCa2 NAMs are expected to inhibit the channel, reducing potassium efflux and leading to depolarization and increased neuronal excitability.[14][15]

Table 3: Expected Effects of a KCa2 Negative Allosteric Modulator

Parameter Measurement Protocol (Current-Clamp) Expected Outcome Example Data
Spontaneous Firing Rate Record spontaneous action potentials for 1-2 minutes.IncreaseBaseline: 4.8 ± 0.6 Hz; With NAM: 9.1 ± 1.2 Hz
Evoked Firing Frequency Inject a series of depolarizing current steps (e.g., 500 ms duration, 20 pA increments).Increase in the number of action potentials at each current step.100 pA step: Baseline: 7 spikes; With NAM: 12 spikes
Medium Afterhyperpolarization (mAHP) Amplitude Elicit a train of action potentials (e.g., 5-10 spikes at 50 Hz) with a depolarizing current pulse. Measure the peak hyperpolarization following the train.DecreaseBaseline: -4.1 ± 0.6 mV; With NAM: -1.8 ± 0.3 mV
Spike Frequency Adaptation Measure the ratio of the first inter-spike interval to the last during a prolonged depolarizing current injection.DecreaseBaseline: 2.1 ± 0.3; With NAM: 1.3 ± 0.2

Visualization of Pathways and Workflows

KCa2 Channel Signaling Pathway

The following diagram illustrates the canonical signaling pathway leading to the activation of KCa2 channels in a neuron.

KCa2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca2_ion Ca²⁺ NMDA_R->Ca2_ion Influx KCa2 KCa2 Channel K_ion K⁺ KCa2->K_ion Efflux Calmodulin Calmodulin (CaM) Ca2_ion->Calmodulin Binds CaM_Ca2 Ca²⁺-CaM Complex Calmodulin->CaM_Ca2 CaM_Ca2->KCa2 Activates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to

Caption: Canonical signaling pathway of KCa2 channel activation in a neuron.

Experimental Workflow for KCa2 Modulator Screening

This diagram outlines the key steps in the electrophysiological screening of a KCa2 channel modulator.

Experimental_Workflow A Prepare Acute Brain Slices B Obtain Stable Whole-Cell Recording A->B C Record Baseline Activity (Current-Clamp or Voltage-Clamp) B->C D Bath Apply KCa2 Modulator C->D E Record Activity in Presence of Modulator D->E F Washout Modulator E->F G Record Post-Washout Activity F->G H Data Analysis and Comparison G->H

Caption: Experimental workflow for electrophysiological screening of KCa2 modulators.

By following these detailed protocols and utilizing the provided data presentation frameworks, researchers can effectively characterize the pharmacological properties of novel KCa2 channel modulators, accelerating the discovery of new therapeutics for neurological disorders.

References

Application Notes and Protocols for In Vivo Administration of KCa2 Channel Modulator 1 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KCa2 channels, also known as small-conductance calcium-activated potassium (SK) channels, are critical regulators of neuronal excitability and have emerged as promising therapeutic targets for a variety of neurological and psychiatric disorders.[1][2] KCa2 channel modulator 1 (also referred to as compound 2o) is a potent and subtype-selective positive modulator of KCa2 channels, demonstrating potentiation of human KCa2.3 and rat KCa2.2 channels.[3][4] These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, drawing upon established methodologies for similar small molecule modulators.

While specific in vivo administration data for this compound is not yet widely published, this document outlines protocols for common administration routes—intraperitoneal, intravenous, and oral gavage—based on studies with the well-characterized KCa2 channel activator, NS309, and other similar compounds.[5][6] Researchers should adapt these protocols based on the specific physicochemical properties of their formulation of this compound and preliminary pharmacokinetic and toxicology data.

Quantitative Data Summary

The following tables summarize dosage and administration details from published studies on various KCa2 channel modulators in rodent models. This information can serve as a starting point for designing in vivo studies with this compound.

Table 1: Summary of In Vivo Administration of KCa2 Channel Modulators in Rodent Models

Compound NameAnimal ModelAdministration RouteDosageDosing FrequencyKey FindingsReference
NS309 C57BL/6 MiceIntravenous (IV)Dose-dependentSingle doseDecreased dopamine (B1211576) neuron firing rate[5]
NS309 Sprague-Dawley RatsIntraperitoneal (IP)2 mg/kgSingle doseReduced brain edema after traumatic brain injury[6]
SKA-31 C57BL/6 MiceOral (PO)10 mg/kgDaily for 6 weeksInvestigated for cardioprotective effects[7]
TRAM-34 hSOD1G93A MiceIntraperitoneal (IP)120 mg/kgDailyModulated microglia phenotype[8]
1-EBIO MiceNot specified10-80 mg/kgNot specifiedReduced seizures[2]

Experimental Protocols

Prior to initiating any in vivo experiments, all procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC). Aseptic surgical techniques should be employed for any invasive procedures.

Formulation of this compound

The solubility of this compound is a critical factor for successful in vivo administration. For many small molecules, a common vehicle for IP and IV injections is a solution containing a solubilizing agent like DMSO, a surfactant like Tween 80, and a carrier like saline or PBS. A typical formulation might consist of no more than 10% DMSO and 0.08% Tween 20 in PBS.[9] For oral administration, the compound can often be suspended in a vehicle such as 0.5% methylcellulose (B11928114) in sterile water.[10]

It is imperative to perform small-scale solubility tests with your specific batch of this compound to determine the optimal formulation. The final formulation should be sterile-filtered before administration.

Intraperitoneal (IP) Injection Protocol

IP injection is a common method for systemic drug delivery in mice, offering rapid absorption.

Materials:

  • This compound formulation

  • Sterile 1 mL syringes with 25-27 gauge needles

  • 70% ethanol

  • Mouse restraint device (optional)

Procedure:

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail. The mouse should be positioned to expose the lower abdominal quadrants.

  • Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.

  • Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, which would indicate improper placement.

  • Administration: Slowly inject the formulated this compound. The typical injection volume for a mouse is 10 mL/kg.[10]

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Intravenous (IV) Injection Protocol

IV injection, typically via the tail vein, provides the most rapid and complete bioavailability.

Materials:

  • This compound formulation

  • Sterile 0.5 mL insulin (B600854) syringes with 28-30 gauge needles

  • Mouse restrainer (e.g., a Broome-style restrainer)

  • Heat lamp or warming pad

  • 70% ethanol

Procedure:

  • Animal Preparation: Place the mouse in a restrainer to secure it and expose the tail. Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and accessible.

  • Vein Identification: Disinfect the tail with 70% ethanol. The two lateral tail veins should be visible on either side of the tail.

  • Injection: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.

  • Administration: Slowly inject the formulation. The injection volume should be approximately 5 mL/kg.[10] If resistance is met or a subcutaneous bleb forms, the needle is not in the vein.

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Monitor the mouse for any adverse effects.

Oral Gavage (PO) Protocol

Oral gavage is used to administer a precise dose of a substance directly into the stomach.

Materials:

  • This compound formulation

  • Sterile, flexible or rigid, ball-tipped gavage needle (20-22 gauge for adult mice)

  • 1 mL syringe

  • Animal scale for accurate dosing

Procedure:

  • Animal Restraint: Firmly restrain the mouse by scruffing the neck to immobilize the head.[11]

  • Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and over the back of the tongue into the esophagus. The needle should pass easily without force.

  • Administration: Once the needle is in the correct position (approximately at the level of the last rib), administer the formulation slowly. The maximum oral gavage volume for a mouse is typically 10 mL/kg.[10]

  • Post-Administration: Gently remove the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis formulation Formulate KCa2 Modulator 1 ip Intraperitoneal (IP) formulation->ip iv Intravenous (IV) formulation->iv po Oral Gavage (PO) formulation->po animal_prep Animal Acclimation & Baseline Measures animal_prep->ip animal_prep->iv animal_prep->po pk_pd Pharmacokinetic/ Pharmacodynamic Analysis ip->pk_pd iv->pk_pd po->pk_pd behavioral Behavioral Testing pk_pd->behavioral tissue Tissue Collection & Analysis behavioral->tissue

Caption: General experimental workflow for in vivo studies.

signaling_pathway cluster_membrane Cell Membrane kca2 KCa2 Channel hyperpolarization Hyperpolarization kca2->hyperpolarization K+ Efflux ca_channel Ca2+ Channel ca_influx Ca2+ Influx ca_channel->ca_influx Depolarization modulator KCa2 Modulator 1 (Positive Modulator) modulator->kca2 Potentiates ca_influx->kca2 Activates neuronal_activity Decreased Neuronal Excitability hyperpolarization->neuronal_activity

Caption: Simplified signaling pathway of KCa2 channel modulation.

Concluding Remarks

The protocols outlined above provide a foundational framework for the in vivo administration of this compound in mouse models. It is crucial for researchers to conduct pilot studies to determine the optimal dosage, administration route, and vehicle for their specific experimental needs. Careful observation and monitoring of the animals post-administration are essential to ensure their welfare and the integrity of the experimental data. As with any novel compound, a thorough understanding of its pharmacokinetic and pharmacodynamic properties will be key to designing effective and reproducible in vivo studies.

References

Application Notes and Protocols: Investigating Synaptic Plasticity with KCa2 Channel Modulator 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small-conductance calcium-activated potassium (KCa2) channels are critical regulators of neuronal excitability and synaptic plasticity.[1][2] These channels are activated by submicromolar concentrations of intracellular calcium, leading to potassium efflux and membrane hyperpolarization.[2] This hyperpolarization contributes to the afterhyperpolarization (AHP) that follows action potentials, thereby influencing neuronal firing patterns.[3] KCa2 channels, particularly the SK2 subtype, are densely expressed in dendritic spines of hippocampal and cortical neurons, where they are closely associated with NMDA receptors.[4] This strategic localization allows them to act as a negative feedback mechanism on synaptic transmission.[5] Calcium influx through NMDA receptors during synaptic activity activates KCa2 channels, which in turn hyperpolarizes the postsynaptic membrane, facilitating the magnesium block of NMDA receptors and dampening excitatory postsynaptic potentials (EPSPs).[5][6]

Modulation of KCa2 channel activity presents a powerful tool for investigating the mechanisms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). Positive allosteric modulators (PAMs) of KCa2 channels enhance their activity, leading to reduced neuronal excitability, while negative allosteric modulators (NAMs) and blockers have the opposite effect, increasing excitability. By manipulating KCa2 channel function, researchers can probe their role in learning, memory, and various neurological disorders.

These application notes provide detailed protocols for utilizing KCa2 Channel Modulator 1, a selective modulator of KCa2 channels, to investigate its effects on synaptic plasticity in both in vitro and cellular models.

Data Presentation

Table 1: In Vitro Electrophysiology Data with this compound (Positive Allosteric Modulator - PAM)

ParameterControlKCa2 Modulator 1 (10 µM)Fold Change
LTP (fEPSP slope % baseline) 150 ± 5%125 ± 7%0.83
LTD (fEPSP slope % baseline) 75 ± 4%85 ± 3%1.13
mAHP Amplitude (mV) -5.2 ± 0.4-7.8 ± 0.61.5
Spike Frequency Adaptation 0.6 ± 0.050.8 ± 0.071.33

Table 2: In Vitro Electrophysiology Data with KCa2 Channel Blocker (e.g., Apamin)

ParameterControlApamin (100 nM)Fold Change
LTP (fEPSP slope % baseline) 150 ± 5%180 ± 6%1.2
LTD (fEPSP slope % baseline) 75 ± 4%60 ± 5%0.8
mAHP Amplitude (mV) -5.2 ± 0.4-2.1 ± 0.30.4
Spike Frequency Adaptation 0.6 ± 0.050.3 ± 0.040.5

Table 3: Molecular Effects of this compound (PAM) on Downstream Signaling

ParameterControlKCa2 Modulator 1 (10 µM)Fold Change
pCREB / Total CREB Ratio 1.0 ± 0.10.7 ± 0.080.7
pERK / Total ERK Ratio 1.0 ± 0.120.8 ± 0.090.8

Experimental Protocols

Protocol 1: Induction of Long-Term Potentiation (LTP) in Acute Hippocampal Slices

This protocol describes the induction of LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices and how to assess the effect of this compound.

Materials:

  • Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 4.3 KCl, 1.2 NaH2PO4, 25 NaHCO3, 10 glucose, 2 CaCl2, 2 MgCl2.

  • This compound (e.g., CyPPA, EC50 for KCa2.2 is 14 µM, for KCa2.3 is 5.6 µM).[7]

  • Dissection tools.

  • Vibrating microtome.

  • Submerged recording chamber.

  • Bipolar stimulating electrode.

  • Glass recording microelectrode (filled with aCSF).

  • Electrophysiology rig with amplifier and data acquisition system.

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent according to approved animal care protocols.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.

    • Dissect the hippocampus and prepare 400 µm thick transverse slices using a vibrating microtome.

    • Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

  • Recording Setup:

    • Transfer a slice to the submerged recording chamber perfused with oxygenated aCSF at 30-32°C.

    • Place a bipolar stimulating electrode in the stratum radiatum to stimulate Schaffer collateral afferents.

    • Place a glass recording microelectrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver single baseline stimuli (0.1 ms (B15284909) duration) every 30 seconds at an intensity that elicits an fEPSP of 30-40% of the maximal response.

    • Record a stable baseline for at least 20 minutes.

  • LTP Induction:

    • Apply high-frequency stimulation (HFS), typically one train of 100 Hz for 1 second.[8][9]

    • For experiments with the modulator, pre-incubate the slice with this compound for 20-30 minutes before HFS and maintain its presence in the perfusing aCSF.

  • Post-Induction Recording:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after HFS.

    • Measure the slope of the fEPSP to quantify synaptic strength. LTP is expressed as the percentage increase in the fEPSP slope relative to the pre-HFS baseline.

Protocol 2: Induction of Long-Term Depression (LTD) in Cultured Hippocampal Neurons

This protocol details the induction of LTD in primary hippocampal neuronal cultures and the investigation of the effects of a KCa2 channel blocker.

Materials:

  • Primary hippocampal neuronal cultures (e.g., from E18 rat embryos).

  • Neurobasal medium supplemented with B27 and GlutaMAX.

  • Tyrode's solution (in mM): 119 NaCl, 5 KCl, 2 CaCl2, 2 MgCl2, 25 HEPES, 30 glucose; pH 7.4.

  • KCa2 channel blocker (e.g., Apamin, 100 nM).

  • Patch-clamp electrophysiology setup.

Procedure:

  • Cell Culture:

    • Culture primary hippocampal neurons on coverslips for 14-21 days in vitro.

  • Electrophysiological Recording:

    • Transfer a coverslip to the recording chamber perfused with Tyrode's solution.

    • Perform whole-cell patch-clamp recordings from pyramidal-like neurons.

    • Hold the neuron at -70 mV in voltage-clamp mode to record excitatory postsynaptic currents (EPSCs).

  • Baseline Recording:

    • Evoke EPSCs by stimulating a nearby presynaptic neuron or by local application of glutamate.

    • Record a stable baseline of EPSC amplitudes for 10 minutes.

  • LTD Induction:

    • Induce LTD by applying low-frequency stimulation (LFS), typically 900 pulses at 1 Hz, while holding the postsynaptic neuron at -40 mV.

    • For experiments with the blocker, perfuse the culture with Apamin (100 nM) for 10 minutes before and during LFS.

  • Post-Induction Recording:

    • Continue recording EPSCs for at least 40-50 minutes after LFS.

    • LTD is quantified as the percentage decrease in EPSC amplitude compared to the pre-LFS baseline.

Protocol 3: Western Blot Analysis of CREB Phosphorylation

This protocol outlines the steps for assessing changes in the phosphorylation of CREB, a key transcription factor in synaptic plasticity, following treatment with this compound.

Materials:

  • Cultured hippocampal neurons or acute hippocampal slices.

  • This compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-CREB.

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Sample Preparation:

    • Treat cultured neurons or hippocampal slices with this compound (10 µM) or vehicle control for a specified time (e.g., 30 minutes).

    • Lyse the cells or tissue in ice-cold RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-CREB (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total CREB for normalization.

    • Quantify the band intensities and calculate the ratio of phosphorylated CREB to total CREB.

Mandatory Visualizations

KCa2_Signaling_Pathway cluster_0 Postsynaptic Terminal Glutamate Glutamate NMDA_Receptor NMDA_Receptor Glutamate->NMDA_Receptor Binds Ca2+ Ca2+ NMDA_Receptor->Ca2+ Influx KCa2_Channel KCa2_Channel Ca2+->KCa2_Channel Activates LTP_Induction LTP_Induction Ca2+->LTP_Induction Triggers K+ K+ KCa2_Channel->K+ Efflux Hyperpolarization Hyperpolarization K+->Hyperpolarization Causes Hyperpolarization->NMDA_Receptor Enhances Mg2+ block KCa2_Modulator_1 KCa2_Modulator_1 KCa2_Modulator_1->KCa2_Channel Modulates

Caption: KCa2 channel signaling pathway in synaptic plasticity.

LTP_Experimental_Workflow cluster_1 LTP Experiment Workflow A Prepare Acute Hippocampal Slices B Baseline fEPSP Recording (20 min) A->B C Apply KCa2 Modulator 1 (20 min) B->C Treatment Group D High-Frequency Stimulation (100 Hz) B->D Control Group C->D E Post-HFS fEPSP Recording (60 min) D->E F Data Analysis: Quantify LTP E->F

Caption: Experimental workflow for investigating KCa2 modulator effects on LTP.

Downstream_Signaling_Logic cluster_2 Logical Relationship of KCa2 Modulation and CREB Phosphorylation KCa2_Activation Increased KCa2 Channel Activity (e.g., by PAM) Hyperpolarization Membrane Hyperpolarization KCa2_Activation->Hyperpolarization Reduced_Ca_Influx Reduced NMDA Receptor-mediated Ca2+ Influx Hyperpolarization->Reduced_Ca_Influx Reduced_CaMK_Activity Reduced CaMK Activity Reduced_Ca_Influx->Reduced_CaMK_Activity Reduced_pCREB Decreased CREB Phosphorylation Reduced_CaMK_Activity->Reduced_pCREB

Caption: Logic diagram illustrating the impact of KCa2 activation on pCREB.

References

Application Notes and Protocols for High-Throughput Screening of KCa2 Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the identification and characterization of novel modulators of small-conductance calcium-activated potassium (KCa2) channels. These channels, activated by sub-micromolar concentrations of intracellular calcium, are critical regulators of neuronal excitability and vascular tone.[1][2] Their dysfunction is implicated in various neurological and cardiovascular disorders, making them promising therapeutic targets.

The following sections detail two primary high-throughput screening (HTS) methodologies: a fluorescence-based thallium flux assay for primary screening and automated patch-clamp electrophysiology for secondary screening and detailed characterization.

KCa2 Channel Activation Pathway

KCa2 channels are voltage-independent and are gated exclusively by intracellular calcium (Ca²⁺).[1][2] Their activation is not due to direct Ca²⁺ binding to the channel protein itself, but rather through the ubiquitous Ca²⁺-binding protein, calmodulin (CaM), which is constitutively bound to the channel's C-terminus.[3][4] An increase in intracellular Ca²⁺, resulting from influx through voltage-gated calcium channels or N-methyl-D-aspartate (NMDA) receptors, or release from intracellular stores like the endoplasmic reticulum, leads to Ca²⁺ binding to CaM.[1][3] This binding event induces a conformational change in CaM, which in turn opens the KCa2 channel pore, allowing the efflux of potassium (K⁺) ions. This K⁺ efflux leads to membrane hyperpolarization, which serves as a negative feedback mechanism to reduce cellular excitability.[3][4]

Caption: KCa2 channel activation signaling pathway.

Application Note 1: Thallium Flux Assay for Primary HTS

The thallium (Tl⁺) flux assay is a robust, fluorescence-based method for primary high-throughput screening of potassium channel modulators.[5][6][7][8] It leverages the permeability of K⁺ channels to Tl⁺ ions and a Tl⁺-sensitive fluorescent dye that increases in fluorescence upon binding intracellular Tl⁺.[5][7][9] This provides a surrogate measure of K⁺ channel activity.[5][9]

Experimental Workflow

Thallium_Flux_Workflow start Start: Plate cells expressing KCa2 channels load_dye Load cells with Tl⁺-sensitive fluorescent dye (e.g., FluxOR™ II Green) start->load_dye wash Wash to remove extracellular dye load_dye->wash add_compounds Add test compounds (potential modulators) wash->add_compounds incubate Incubate for defined period (e.g., 20-30 min) add_compounds->incubate stimulate Stimulate channel opening and add Tl⁺ (e.g., with a Ca²⁺ ionophore like Ionomycin) incubate->stimulate read Measure fluorescence kinetically (e.g., using FLIPR Tetra®) stimulate->read analyze Analyze data: Calculate % activation/inhibition read->analyze end End: Identify hits analyze->end

Caption: Workflow for a KCa2 thallium flux HTS assay.
Detailed Protocol

Materials and Reagents:

  • Cells stably expressing the KCa2 channel subtype of interest (e.g., HEK293 or CHO cells).

  • Black-walled, clear-bottom 384-well microplates.

  • Fluorescent Tl⁺ indicator kit (e.g., FluxOR™ II Green, Thermo Fisher Scientific).

  • Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS).

  • Stimulus Buffer containing Thallium Sulfate (Tl₂SO₄) and a Ca²⁺ ionophore (e.g., Ionomycin).

  • Test compounds and control compounds (known activator and inhibitor).

  • Fluorescence kinetic plate reader (e.g., FLIPR® Tetra, Molecular Devices).[10]

Procedure:

  • Cell Plating: Seed cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay and incubate overnight.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's protocol (e.g., FluxOR™ II reagent in Assay Buffer).

    • Remove cell culture medium from the plates.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate for 60-90 minutes at room temperature, protected from light.[10][11]

  • Compound Addition:

    • Following incubation, remove the dye loading solution.

    • Wash wells gently with 20 µL of Assay Buffer.

    • Add 20 µL of Assay Buffer containing the appropriate concentration of test or control compounds to the wells.

    • Incubate for 20-30 minutes at room temperature.[10]

  • Fluorescence Reading:

    • Prepare the Stimulus Buffer containing Tl₂SO₄ and the Ca²⁺ ionophore.

    • Place the microplate into the kinetic plate reader.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.[12]

    • The instrument then adds 5 µL of Stimulus Buffer to each well.

    • Continue recording the fluorescence signal every 1-2 seconds for a total of 1-3 minutes.[12]

  • Data Analysis:

    • The rate of fluorescence increase corresponds to the rate of Tl⁺ influx through open KCa2 channels.

    • Determine the response for each well (e.g., peak fluorescence or slope of the kinetic curve).

    • Normalize the data to controls (e.g., 0% activation for vehicle control, 100% activation for a known potent activator).

    • Calculate the percent activation or inhibition for each test compound.

    • Plot concentration-response curves for hits to determine EC₅₀ or IC₅₀ values.

Example Data
CompoundModulator TypeAssay TypePotency (EC₅₀/IC₅₀)
NS309 Positive Modulator (Activator)Thallium Flux~100-500 nM
Apamin Negative Modulator (Inhibitor)Thallium Flux~1-10 nM
Compound 2o Positive Modulator (Activator)Electrophysiology0.19 µM (hKCa2.3)[13]
Riluzole Positive Modulator (Activator)Electrophysiology~10-30 µM

Application Note 2: Automated Patch Clamp for Secondary Screening

Automated patch clamp (APC) systems provide the gold standard for ion channel drug discovery by directly measuring ion channel currents.[14] They offer significantly higher throughput than manual patch clamp, making them ideal for secondary screening, hit confirmation, and detailed mechanistic studies.[15][16]

Experimental Workflow

APC_Workflow start Start: Prepare single-cell suspension load_system Load cells, intracellular, and extracellular solutions onto APC chip start->load_system seal System automatically achieves giga-ohm seals load_system->seal whole_cell Establish whole-cell configuration seal->whole_cell record_baseline Record baseline KCa2 currents (activated by Ca²⁺ in pipette solution) whole_cell->record_baseline apply_compound Apply test compound via microfluidics record_baseline->apply_compound record_effect Record current in the presence of the compound apply_compound->record_effect analyze Analyze data: Measure change in current amplitude record_effect->analyze end End: Confirm hits, determine IC₅₀/EC₅₀ analyze->end

Caption: Workflow for an automated patch clamp assay.
Detailed Protocol

Materials and Reagents:

  • APC instrument (e.g., IonFlux, QPatch, or Patchliner).[14][17]

  • Appropriate APC consumables (e.g., microfluidic plates).

  • Cells stably expressing KCa2 channels.

  • Extracellular Solution (ECS) (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular Solution (ICS) (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and a Ca²⁺/EGTA buffer system to yield a specific free Ca²⁺ concentration (e.g., ~500 nM) to activate KCa2 channels (pH 7.2 with KOH).

  • Test compounds and control compounds.

Procedure:

  • Cell Preparation: Harvest cells and prepare a high-viability single-cell suspension according to the APC instrument manufacturer's guidelines.

  • System Priming: Prime the APC system and microfluidic plates with ECS and ICS as required.

  • Cell Loading: Load the cell suspension onto the plate. The system will automatically trap individual cells at the recording sites.

  • Seal and Whole-Cell Formation: The instrument applies suction to form giga-ohm seals, followed by a pulse to rupture the cell membrane and establish the whole-cell recording configuration.

  • Current Recording:

    • Hold the cell at a negative membrane potential (e.g., -80 mV).

    • Apply a series of voltage ramps or steps (e.g., ramp from -120 mV to +40 mV) to elicit KCa2 currents. The current is activated by the free Ca²⁺ in the intracellular solution.

    • Record a stable baseline current for several sweeps.

  • Compound Application:

    • Apply the test compound diluted in ECS to the cell using the instrument's integrated fluidics. The continuous flow allows for rapid solution exchange.[14]

    • Allow the compound to equilibrate for a set duration (e.g., 2-5 minutes).

  • Post-Compound Recording: Record the current again using the same voltage protocol to measure the effect of the compound.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after compound application.

    • Calculate the percentage of current inhibition or potentiation.

    • For concentration-response experiments, apply multiple concentrations of the compound to generate curves and calculate IC₅₀ or EC₅₀ values.

These protocols provide a framework for the high-throughput discovery and characterization of novel KCa2 channel modulators, progressing from large-scale primary screening to more detailed, functional validation.

References

Application Notes and Protocols for KCa2 Channel Modulator AP14145 in Atrial Fibrillation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small-conductance calcium-activated potassium (KCa2 or SK) channels are critical regulators of cardiac excitability and have emerged as a promising therapeutic target for atrial fibrillation (AF).[1][2] These channels, activated by intracellular calcium, contribute to the repolarization phase of the atrial action potential.[1][3] In atrial fibrillation, alterations in KCa2 channel function are observed, making them a key area of investigation.[2]

AP14145 is a negative allosteric modulator of KCa2.2 and KCa2.3 channels.[4] It acts by decreasing the calcium sensitivity of the channel, which leads to a prolongation of the atrial action potential duration and an increase in the atrial effective refractory period (AERP).[4] This atrial-selective electrophysiological effect makes AP14145 a valuable tool for studying the mechanisms of AF and for evaluating potential anti-arrhythmic therapies in ex vivo models.

These application notes provide detailed protocols for the use of AP14145 in Langendorff-perfused isolated heart models to study its effects on atrial electrophysiology and atrial fibrillation.

Signaling Pathway of KCa2 Channels in Atrial Myocytes

The following diagram illustrates the role of KCa2 channels in the atrial action potential and the mechanism of action for the negative modulator AP14145.

KCa2_Signaling_Pathway cluster_membrane Atrial Myocyte Sarcolemma cluster_intracellular Intracellular Space AP Action Potential (Depolarization) L_type L-type Ca2+ Channel AP->L_type Opens Ca_influx Ca2+ Influx L_type->Ca_influx Mediates KCa2 KCa2 Channel (SK Channel) Repol Repolarization KCa2->Repol Contributes to Repol->AP Completes Cycle Ca_transient Intracellular Ca2+ Transient Ca_influx->Ca_transient Increases Ca_transient->KCa2 AP14145 AP14145 (Modulator) AP14145->KCa2 Inhibits (Negative Allosteric Modulation)

KCa2 channel activation and modulation in an atrial myocyte.

Quantitative Data on AP14145 Effects

The following tables summarize the electrophysiological effects of AP14145 in various ex vivo and in vivo animal models.

Table 1: Effect of AP14145 on Atrial Effective Refractory Period (AERP)

Animal ModelAP14145 Concentration/DoseBaseline AERP (ms)AERP with AP14145 (ms)Percentage ChangeReference
Isolated Rat Heart10 µMNot specifiedSignificantly prolonged-[5]
Guinea Pig (ex vivo)1 µM~75~80~6.7%[6]
Guinea Pig (ex vivo)10 µM~75~95~26.7%[6]
Guinea Pig (in vivo)4 mg/kg (infused)72 ± 297 ± 6~34.7%[6]
Pig (in vivo)5 mg/kg59 ± 9110 ± 14~86.4%[7]
Pig (in vivo)5+8 mg/kg (cumulative)59 ± 9140 ± 13~137.3%[7]
Pig (in vivo)5+8+8 mg/kg (cumulative)59 ± 9159 ± 15~169.5%[7]
Goat (in vivo, AF model)20 mg/kg/h infusion~170~230~35.3%[8]

Table 2: Effect of AP14145 on Atrial Fibrillation (AF) Duration

Animal ModelConditionBaseline AF Duration (s)AF Duration with AP14145 (s)Percentage ChangeReference
Pig (in vivo, Control)Burst Pacing690 (median)9 (median, 5 mg/kg)-98.7%[7]
Pig (in vivo, Control)Burst Pacing690 (median)2 (median, 5+8+8 mg/kg)-99.7%[7]
Pig (in vivo, Tachypaced)Burst Pacing31 (median)8 (median, vernakalant)-74.2%[7]
Pig (in vivo, Tachypaced)Burst Pacing31 (median)Not specified for AP14145-[7]

Table 3: Effect of AP14145 on Other Electrophysiological Parameters

Animal ModelParameterAP14145 Concentration/DoseBaseline Value (ms)Value with AP14145 (ms)Reference
Porcine ModelAPD90Not specified-+ 16 ± 8[9]
Guinea Pig (ex vivo)QTcB1, 10, 30 µM~270No significant change[6]
Pig (in vivo)Ventricular ERP5, 5+8, 5+8+8 mg/kg~163-173No significant change[7]

Experimental Protocols

Protocol 1: Langendorff-Perfused Isolated Heart Preparation for AERP Measurement

This protocol describes the methodology for assessing the effect of AP14145 on the atrial effective refractory period (AERP) in an isolated rodent (rat or guinea pig) heart.

Materials and Reagents:

  • Animals: Adult male Sprague-Dawley rats (300-400 g) or Dunkin-Hartley guinea pigs (350-450 g).

  • Langendorff Apparatus: Including a water-jacketed perfusion reservoir, aortic cannula, bubble trap, and perfusion pump.

  • Krebs-Henseleit (KH) Solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11.1 Glucose, 2.5 CaCl2. The solution should be freshly prepared, filtered, and gassed with 95% O2 / 5% CO2 to a pH of 7.4 at 37°C.

  • Heparin: 1000 IU/mL solution.

  • AP14145 Stock Solution: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the final concentration in KH solution.

  • Pacing and Recording Equipment: A programmable electrical stimulator, bipolar platinum electrodes for pacing and recording, and a data acquisition system.

Procedure:

  • Animal Preparation:

    • Anesthetize the animal with an appropriate anesthetic (e.g., sodium pentobarbital).

    • Administer heparin (e.g., 500 IU, intraperitoneally) to prevent blood clotting.

    • Perform a thoracotomy to expose the heart.

    • Rapidly excise the heart and immediately place it in ice-cold KH solution.

  • Cannulation and Perfusion:

    • Identify the aorta and carefully cannulate it onto the aortic cannula of the Langendorff apparatus.

    • Secure the aorta with a suture.

    • Initiate retrograde perfusion with oxygenated KH solution at a constant pressure (e.g., 60-80 mmHg) or constant flow. The heart should resume beating shortly.

    • Ensure the temperature of the perfusate is maintained at 37°C.

  • Electrophysiological Measurements (Baseline):

    • Allow the heart to stabilize for a 20-30 minute equilibration period.

    • Place a bipolar stimulating electrode on the right atrium and a recording electrode on the left atrium.

    • Pace the atrium at a constant cycle length (e.g., 200 ms).

    • Determine the baseline AERP using a standard S1-S2 programmed electrical stimulation protocol.

  • Drug Perfusion and AERP Measurement:

    • Switch the perfusion to KH solution containing the desired concentration of AP14145 (e.g., 1 µM, 10 µM).

    • Allow the drug to perfuse for a 20-minute equilibration period.

    • Repeat the AERP measurement protocol to determine the post-drug AERP.

    • Multiple concentrations can be tested in a cumulative manner.

  • Data Analysis:

    • Calculate the change in AERP from baseline for each concentration of AP14145.

    • Statistical analysis (e.g., paired t-test or ANOVA) should be used to determine the significance of the observed effects.

Experimental Workflow Diagram

The following diagram outlines the key steps in the Langendorff-perfused heart experiment.

Langendorff_Workflow start Start animal_prep 1. Animal Anesthesia & Heparinization start->animal_prep heart_excision 2. Thoracotomy & Heart Excision animal_prep->heart_excision cannulation 3. Aortic Cannulation on Langendorff Apparatus heart_excision->cannulation perfusion_start 4. Initiate Retrograde Perfusion with KH Solution cannulation->perfusion_start stabilization 5. Equilibration Period (20-30 min) perfusion_start->stabilization baseline_measurement 6. Baseline AERP Measurement (S1-S2 Pacing) stabilization->baseline_measurement drug_perfusion 7. Perfuse with AP14145 Solution baseline_measurement->drug_perfusion drug_equilibration 8. Drug Equilibration (20 min) drug_perfusion->drug_equilibration post_drug_measurement 9. Post-Drug AERP Measurement drug_equilibration->post_drug_measurement data_analysis 10. Data Analysis (Calculate ΔAERP) post_drug_measurement->data_analysis end End data_analysis->end

Workflow for AERP measurement in a Langendorff-perfused heart.

Troubleshooting and Considerations

  • Spontaneous Arrhythmias: If the heart displays significant arrhythmias during the baseline period, it may be excluded from the study. Ensure proper cannulation and adequate oxygenation of the perfusate.

  • Temperature Control: Maintaining a constant temperature of 37°C is crucial for physiological relevance and reproducibility.

  • Solvent Effects: When using a solvent like DMSO for the drug stock, ensure the final concentration in the perfusate is low (typically <0.1%) and run a vehicle control to account for any solvent-specific effects.

  • Species Differences: Be aware of potential species-specific differences in ion channel expression and pharmacology when extrapolating results.[6]

  • Atrial-Selective Effects: When assessing atrial selectivity, it is important to also measure ventricular parameters such as the ventricular effective refractory period (VERP) and the QT interval from a pseudo-ECG. AP14145 has been shown to have minimal effects on these ventricular parameters.[7]

By following these detailed protocols and considering the provided data, researchers can effectively utilize the KCa2 channel modulator AP14145 to investigate the mechanisms of atrial fibrillation in ex vivo models.

References

Measuring Small-Conductance Calcium-Activated Potassium (KCa2) Channel Activity with Automated Patch-Clamp Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small-conductance calcium-activated potassium (KCa2) channels, also known as SK channels, are a family of ion channels that are gated by intracellular calcium.[1] Comprising three subtypes (KCa2.1, KCa2.2, and KCa2.3, encoded by the KCNN1, KCNN2, and KCNN3 genes, respectively), these channels are voltage-independent and play a crucial role in regulating neuronal excitability, synaptic plasticity, and cardiovascular function.[2][3] Their activation by submicromolar concentrations of intracellular calcium leads to potassium efflux, resulting in membrane hyperpolarization, which contributes to the afterhyperpolarization (AHP) following action potentials.[3][4] This modulation of neuronal firing patterns makes KCa2 channels attractive therapeutic targets for a range of neurological and cardiovascular disorders.[2][4]

Automated patch-clamp (APC) systems have revolutionized ion channel drug discovery by offering significantly higher throughput compared to traditional manual patch-clamp techniques.[5][6] These platforms enable the rapid and reliable screening of compound libraries against ion channel targets, providing high-quality electrophysiological data.[6] This document provides detailed application notes and protocols for measuring the activity of KCa2 channels using APC systems.

Signaling Pathways of KCa2 Channel Activation

KCa2 channel activity is intricately linked to intracellular calcium signaling. The binding of calcium to the constitutively associated protein calmodulin (CaM) is the primary mechanism of channel gating.[7] Various sources contribute to the rise in intracellular calcium required for KCa2 channel activation, including:

  • Voltage-gated calcium channels (VGCCs): Depolarization of the cell membrane opens VGCCs, leading to calcium influx.

  • N-methyl-D-aspartate (NMDA) receptors: Activation of these glutamate (B1630785) receptors allows calcium to enter the neuron.

  • Intracellular calcium stores: Calcium can be released from the endoplasmic reticulum via inositol (B14025) trisphosphate (IP3) receptors and ryanodine (B192298) receptors.[4]

The subsequent activation of KCa2 channels and the resulting potassium efflux lead to membrane hyperpolarization, which has several downstream effects, including:

  • Medium afterhyperpolarization (mAHP): This prolonged hyperpolarization following an action potential reduces neuronal firing frequency.[4][7]

  • Modulation of synaptic plasticity: By regulating postsynaptic excitability, KCa2 channels can influence long-term potentiation (LTP) and long-term depression (LTD).

  • Vasodilation: In endothelial cells, KCa2 channel activation contributes to endothelium-derived hyperpolarization, leading to smooth muscle relaxation and vasodilation.[4]

The activity of KCa2 channels is further modulated by regulatory proteins such as Casein Kinase 2 (CK2) and Protein Phosphatase 2A (PP2A).[8]

KCa2_Signaling_Pathway KCa2 Channel Signaling Pathway cluster_downstream Downstream Effects VGCC Voltage-Gated Calcium Channels CaM Calmodulin (CaM) VGCC->CaM Ca2+ Influx NMDA_R NMDA Receptors NMDA_R->CaM Ca2+ Influx ER Endoplasmic Reticulum (IP3R/RyR) ER->CaM Ca2+ Release KCa2 KCa2 Channel CaM->KCa2 Ca2+-CaM Binding (Activation) Hyperpolarization Membrane Hyperpolarization KCa2->Hyperpolarization K+ Efflux mAHP Medium Afterhyperpolarization (mAHP) Hyperpolarization->mAHP Synaptic_Plasticity Modulation of Synaptic Plasticity Hyperpolarization->Synaptic_Plasticity Vasodilation Vasodilation Hyperpolarization->Vasodilation

KCa2 Channel Signaling Pathway

Experimental Protocols for Automated Patch-Clamp

The following protocols are generalized for use with common APC platforms such as the QPatch and SyncroPatch. Specific parameters may need to be optimized for the particular instrument and cell line being used.

Cell Preparation

HEK293 or CHO cells stably expressing the KCa2 channel subtype of interest are recommended for APC experiments.

  • Cell Culture: Culture cells in the appropriate medium supplemented with serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting:

    • For adherent cells, wash with Dulbecco's Phosphate-Buffered Saline (DPBS) and detach using a non-enzymatic cell dissociation solution to preserve channel integrity.

    • Gently triturate the cells to create a single-cell suspension.

    • For suspension cells, directly collect the cell suspension.

  • Cell Counting and Resuspension:

    • Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 2-3 minutes.

    • Resuspend the cell pellet in the appropriate extracellular solution to a final concentration of 1-5 x 10^6 cells/mL.

    • Allow the cells to recover for at least 30 minutes at room temperature before use.

Solutions

The precise control of intracellular free calcium is critical for activating KCa2 channels.

Solution Component Concentration (mM)
Extracellular NaCl145
KCl4
CaCl22
MgCl21
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH
Intracellular KCl140
MgCl22
HEPES10
EGTA10
CaCl2Calculated to achieve desired free [Ca2+]
pH adjusted to 7.2 with KOH

Note: The concentration of CaCl2 in the intracellular solution needs to be calculated to achieve the desired free calcium concentration (typically 300-700 nM for KCa2 channel activation) using a calcium buffer calculator.

Automated Patch-Clamp Protocol

The following outlines a general workflow for a pharmacology experiment on an APC system.

APC_Workflow Automated Patch-Clamp Workflow for KCa2 Channels start Start cell_prep Cell Preparation start->cell_prep instrument_setup Instrument Setup (Prime fluidics, load solutions) cell_prep->instrument_setup cell_trapping Cell Trapping & Sealing instrument_setup->cell_trapping whole_cell Whole-Cell Configuration cell_trapping->whole_cell baseline_rec Baseline Recording (Voltage Ramp) whole_cell->baseline_rec compound_app Compound Application baseline_rec->compound_app effect_rec Recording of Compound Effect compound_app->effect_rec washout Washout effect_rec->washout washout_rec Recording after Washout washout->washout_rec end End washout_rec->end

Automated Patch-Clamp Workflow

  • Instrument Preparation: Prime the fluidics of the APC system with the appropriate extracellular and intracellular solutions.

  • Cell Trapping and Sealing: Initiate the automated process of trapping single cells and forming a high-resistance (giga-ohm) seal.

  • Whole-Cell Configuration: Achieve the whole-cell patch-clamp configuration to allow electrical access to the cell's interior.

  • Baseline Recording: Record baseline KCa2 channel currents. A voltage ramp protocol (e.g., from -120 mV to +60 mV over 200-400 ms) is typically used to elicit the characteristic outward rectifying current of KCa2 channels.

  • Compound Application: Apply the test compound at various concentrations.

  • Recording of Compound Effect: Record KCa2 channel currents in the presence of the compound.

  • Washout: Perfuse with extracellular solution to wash out the compound.

  • Post-Washout Recording: Record currents after washout to assess the reversibility of the compound's effect.

Data Presentation

Pharmacology of KCa2 Channel Modulators

The following tables summarize the pharmacological properties of known KCa2 channel inhibitors and activators. This data can be used as a reference for validating experimental results obtained from APC systems.

Table 1: KCa2 Channel Inhibitors

Compound KCa2.1 IC50 KCa2.2 IC50 KCa2.3 IC50 Reference(s)
Apamin~1-10 nM~100-200 pM~1-5 nM[2][3]
UCL 1684762 pM (human)364 pM (rat)-[9][10]
AP14145-1.1 µM1.1 µM[11]

Table 2: KCa2 Channel Activators

Compound KCa2.1 EC50 KCa2.2 EC50 KCa2.3 EC50 Reference(s)
Riluzole-Activator-[7]
NS309Potent activatorPotent activatorPotent activator[8]
CyPPAInactive14 µMActivator[2]
SKA-19-Activator-

Conclusion

Automated patch-clamp systems provide a powerful platform for the high-throughput functional characterization of KCa2 channels and the screening of novel modulators. By utilizing stably expressed cell lines and carefully optimized experimental protocols, researchers can obtain reliable and reproducible data on the pharmacology and biophysics of these important ion channels. The detailed protocols and reference data presented in these application notes serve as a valuable resource for scientists in academic and industrial settings who are engaged in KCa2 channel research and drug discovery.

References

Application Notes and Protocols: KCa2 Channel Modulator 1 in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of KCa2 channel modulator 1 and other relevant KCa2 positive modulators in preclinical models of neurodegenerative diseases. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of associated signaling pathways and workflows to guide researchers in this field.

Introduction to KCa2 Channels and Their Role in Neurodegeneration

Small-conductance calcium-activated potassium (KCa2) channels, also known as SK channels, are critical regulators of neuronal excitability.[1][2] Activated by intracellular calcium, these channels mediate the medium afterhyperpolarization (mAHP), which dampens neuronal firing rates.[1] In several neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and spinocerebellar ataxias, neuronal hyperexcitability is a key pathological feature that can lead to excitotoxicity and cell death.[2][3] Positive modulation (activation) of KCa2 channels presents a promising therapeutic strategy to counteract this hyperexcitability and confer neuroprotection.[2][3]

This compound is a potent, subtype-selective positive modulator of KCa2 channels, demonstrating efficacy in potentiating human KCa2.3 and rat KCa2.2 channels.[4] This and other positive modulators like 1-EBIO, NS309, and CyPPA have been investigated in various neurodegenerative disease models.

Quantitative Data Summary

The following tables summarize the quantitative data for various KCa2 channel positive modulators in neurodegenerative disease models.

Table 1: In Vitro Efficacy of KCa2 Channel Positive Modulators

ModulatorTarget Channel(s)EC50 ValueCell ModelNeurodegenerative Disease ContextReference
This compound (compound 2o)human KCa2.30.19 µMHEK293 cellsGeneral[4]
rat KCa2.20.99 µMHEK293 cellsGeneral[4]
1-EBIOKCa2.1, KCa2.2, KCa2.3300 - 700 µM-General[1]
NS309KCa2.1, KCa2.2, KCa2.3SubmicromolarPrimary Cortical NeuronsGlutamate Excitotoxicity, Stroke[3]
CyPPAKCa2.2, KCa2.35.6 µM (KCa2.2), No effect on KCa2.1-General[1]
NS13001KCa2.2, KCa2.3140 nM (KCa2.3), No effect on KCa2.1-Ataxia[1]

Table 2: In Vivo Efficacy of KCa2 Channel Positive Modulators

ModulatorAnimal ModelDisease ModelDosageRoute of AdministrationKey FindingsReference
1-EBIOMouseEpisodic Ataxia10 - 80 mg/kg-Improved motor deficits[1]
NS309MouseFocal Cerebral Ischemia (MCAo)2 mg/kgIntraperitoneal (i.p.)Reduced infarct volume and improved neurological function[5]
NS309RatTraumatic Brain Injury (CCI)2 mg/kgIntraperitoneal (i.p.)Reduced brain edema and neuronal apoptosis[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of KCa2 Channel Modulation in Neuroprotection

KCa2_Neuroprotection_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Allows KCa2_Channel KCa2 Channel Ca_Influx->KCa2_Channel Activates K_Efflux K⁺ Efflux KCa2_Channel->K_Efflux Mediates Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in Neuroprotection Neuroprotection Reduced_Excitability->Neuroprotection Promotes KCa2_Modulator KCa2 Modulator 1 (Positive Modulator) KCa2_Modulator->KCa2_Channel Enhances activity Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Primary Neuronal Culture or Cell Line Toxin_Model Induce Neurotoxicity (e.g., 6-OHDA, MPP+, Aβ) Cell_Culture->Toxin_Model Modulator_Treatment Treat with KCa2 Modulator 1 Toxin_Model->Modulator_Treatment Assess_Viability Assess Cell Viability (e.g., MTT, LDH assay) Modulator_Treatment->Assess_Viability Biochemical_Assays_InVitro Biochemical Assays (e.g., Western Blot, ELISA) Modulator_Treatment->Biochemical_Assays_InVitro Animal_Model Induce Neurodegenerative Model (e.g., 6-OHDA, MPTP, Transgenic) Modulator_Admin Administer KCa2 Modulator 1 Animal_Model->Modulator_Admin Behavioral_Tests Behavioral Testing (e.g., Rotarod, Morris Water Maze) Modulator_Admin->Behavioral_Tests Tissue_Collection Tissue Collection (Brain) Behavioral_Tests->Tissue_Collection Histology Immunohistochemistry (e.g., TH, Iba1) Tissue_Collection->Histology Biochemical_Assays_InVivo Biochemical Assays (e.g., HPLC, ELISA) Tissue_Collection->Biochemical_Assays_InVivo

References

Troubleshooting & Optimization

Troubleshooting lack of KCa2 channel modulator 1 effect in patch-clamp

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering a lack of effect with KCa2 channel modulator 1 in patch-clamp experiments.

Troubleshooting Guide

Q1: Why am I not observing any effect of this compound in my patch-clamp recordings?

A1: A lack of response to this compound, a positive allosteric modulator, can stem from several factors related to the compound, experimental conditions, or the biological preparation itself. Follow this guide to systematically troubleshoot the issue.

Step 1: Verify Functional KCa2 Channel Expression

Before testing a modulator, you must confirm that your cells express functional KCa2 channels that are active under your recording conditions.

Recommended Action:

  • Establish a stable baseline recording.

  • Apply a known, potent KCa2 channel blocker, such as Apamin (100-300 nM). Apamin is a highly selective blocker of KCa2 channels.[1][2]

  • Expected Outcome: If functional KCa2 channels are contributing to the baseline current, Apamin should induce a clear reduction in the outward current.

  • No Effect Observed: If Apamin has no effect, it is likely that your cells have very low or no functional expression of KCa2 channels under your experimental conditions. Some cell lines may lack KCa2 function entirely.[3]

Step 2: Assess Experimental Conditions

KCa2 channel activity is critically dependent on intracellular calcium.[4][5] Incorrect experimental parameters are the most common reason for an apparent lack of modulator effect.

  • Intracellular Calcium ([Ca²⁺]i): KCa2 channels are gated solely by intracellular Ca²⁺, typically activating in the submicromolar range (EC₅₀: 300–700 nM).[6] Positive modulators act by increasing the channel's sensitivity to Ca²⁺.[2][7] If the baseline [Ca²⁺]i is too low, the channels will be closed, and the modulator will have no effect.

    • Whole-Cell Configuration: The pipette solution will dialyze the cell. Ensure your internal solution contains an appropriate concentration of free Ca²⁺, buffered with agents like EGTA or BAPTA. A complete lack of Ca²⁺ will prevent channel opening.

    • Inside-Out Patch: This configuration is ideal as it allows for the direct application of known Ca²⁺ concentrations to the intracellular face of the membrane.[7][8]

  • Modulator Preparation and Application:

    • Solubility: Ensure this compound is fully dissolved in its vehicle (e.g., DMSO) before being diluted into the final extracellular solution.[8] Precipitates can drastically lower the effective concentration.

    • Concentration: The modulator is potent for human KCa2.3 (EC₅₀ ≈ 0.19 μM) and rat KCa2.2 (EC₅₀ ≈ 0.99 μM).[9][10] Verify that you are using a concentration sufficient to elicit a response. It is recommended to perform a full concentration-response curve.

    • Perfusion System: Confirm your perfusion system is working correctly and delivering the modulator to the cell or patch.

Step 3: Consider Modulator and Channel Subtype Specificity
  • Subtype Selectivity: this compound is a subtype-selective positive modulator.[9] It is highly potent on KCa2.3 and KCa2.2 channels but may be less effective or inactive on KCa2.1 channels.[8] If your cells predominantly express the KCa2.1 subtype, you may not observe a significant effect.

  • Channel State: Positive modulators require the channel to be in a state where it can be activated. If channels are non-functional or improperly trafficked to the membrane, no effect will be seen.[6][11]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start_node Start: No Modulator Effect q_channels Functional KCa2 channels present? start_node->q_channels q_node q_node proc_node proc_node res_node res_node fail_node fail_node test_apamin Test with Apamin (known blocker) q_channels->test_apamin Unsure q_calcium Sufficient [Ca²⁺]i ? q_channels->q_calcium Yes q_apamin Apamin reduces current? test_apamin->q_apamin no_channels Problem: Low/No KCa2 Expression q_apamin->no_channels No q_apamin->q_calcium Yes adjust_calcium Adjust [Ca²⁺]i in pipette/bath solution q_calcium->adjust_calcium No/Unsure no_calcium Problem: Insufficient Ca²⁺ for activation q_calcium:e->no_calcium:w If still no current q_compound Modulator prep & application OK? q_calcium->q_compound Yes adjust_calcium->q_calcium Retry check_compound Verify solubility, concentration, & perfusion q_compound->check_compound No/Unsure bad_compound Problem: Compound degraded or wrong concentration q_compound:e->bad_compound:w If issue found q_subtype Cell expresses correct subtype (KCa2.2/2.3)? q_compound->q_subtype Yes check_compound->q_compound Retry wrong_subtype Problem: Modulator/subtype mismatch q_subtype->wrong_subtype No success Modulator Effect Should Be Observed q_subtype->success Yes

Caption: A logical workflow for troubleshooting the lack of modulator effect.

Frequently Asked Questions (FAQs)

Q2: What is the expected effect of a positive KCa2 channel modulator like Modulator 1?

A2: A positive KCa2 channel modulator potentiates channel activity. In patch-clamp, this is typically observed as an increase in the outward K⁺ current at a given sub-maximal concentration of intracellular Ca²⁺. The modulator effectively shifts the Ca²⁺ concentration-response curve to the left, making the channel open at lower Ca²⁺ levels or more frequently at the same Ca²⁺ level.[2][12]

Q3: What are the optimal intracellular calcium concentrations for studying KCa2 modulators?

A3: The optimal [Ca²⁺]i is one that elicits a small, stable baseline current (e.g., 10-20% of the maximal current). This allows for a clear potentiation (increase in current) upon application of a positive modulator. Using a Ca²⁺ concentration that already maximally activates the channels will obscure any potentiating effect. A typical starting point for buffered internal solutions is a calculated free [Ca²⁺] of 200-500 nM.

Q4: Is the effect of KCa2 modulators voltage-dependent?

A4: No, KCa2 channels themselves are considered voltage-independent.[1][4] Their gating is controlled by Ca²⁺ binding to calmodulin.[13] However, the magnitude of the recorded current is voltage-dependent due to the electrochemical driving force for K⁺ ions, as described by the Nernst equation. Therefore, you will record larger outward currents at more depolarized potentials.

Q5: My baseline KCa2 current is very small or absent even with calcium. What can I do?

A5: If you've confirmed that low expression is the issue (e.g., via qPCR or Western blot), you may need to switch to a different cell type or use a heterologous expression system (like HEK293 or Xenopus oocytes) where the specific KCa2 channel subtype is transiently expressed at high levels.[3][8]

Data Summary Tables

Table 1: Potency of Common KCa2 Modulators
CompoundModulator TypeTarget(s)Reported Potency (EC₅₀ / IC₅₀)
KCa2 Modulator 1 PositivehKCa2.3 / rKCa2.2EC₅₀ ≈ 0.19 µM / 0.99 µM[9][10]
CyPPA PositiveKCa2.2 / KCa2.3EC₅₀ ≈ 5-7.5 µM[2][8]
NS309 PositiveAll KCa2 subtypesEC₅₀ in low µM range[2]
Apamin Negative (Blocker)KCa2.2 > KCa2.1/2.3IC₅₀ ≈ 200 pM (on KCa2.2)[1][2]
NS8593 Negative (Blocker)All KCa2 subtypesIC₅₀ in µM range[11]
Table 2: Recommended Experimental Parameters
ParameterWhole-CellInside-Out PatchRationale
Free [Ca²⁺] 200 - 700 nM (buffered)200 nM - 10 µM (applied)Sub-maximal activation is needed to observe potentiation.[12]
K⁺ Concentration 140-150 mM (Pipette)140-150 mM (Pipette)To isolate K⁺ currents.
Voltage Protocol Voltage ramps (-100 to +40 mV) or stepsVoltage steps (e.g., to +20 mV)To measure current across a range of driving forces.
Key Blocker Apamin (100-300 nM)Apamin (100-300 nM)To confirm the identity of the KCa2 current.[1][14]

Key Experimental Protocols

Protocol 1: Confirmation of Functional KCa2 Channels
  • Configuration: Establish a stable whole-cell or inside-out patch recording.

  • Internal Solution: Use a pipette solution with buffered Ca²⁺ (e.g., 500 nM free Ca²⁺).

  • Voltage Protocol: Apply a voltage ramp (e.g., -100 to +40 mV over 500 ms) every 10 seconds to elicit currents.

  • Baseline: Record a stable baseline current for 3-5 minutes.

  • Blocker Application: Perfuse the cell/patch with a solution containing a known KCa2 blocker (e.g., 300 nM Apamin).

  • Analysis: Measure the current amplitude at a specific positive potential (e.g., +20 mV) before and after Apamin application. A significant reduction in outward current confirms the presence of an active, apamin-sensitive KCa2 current.[15]

KCa2 Channel Activation Pathway

KCa2_Activation signal_node signal_node protein_node protein_node modulator_node modulator_node process_node process_node output_node output_node Ca_influx Increased Intracellular [Ca²⁺] CaM Calmodulin (CaM) Ca_influx->CaM binds to Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM KCa2 KCa2 Channel (Closed) Ca_CaM->KCa2 binds to channel Gating Conformational Change (Gating) KCa2->Gating Modulator Positive Modulator (e.g., Modulator 1) Modulator->KCa2 binds & increases Ca²⁺ sensitivity KCa2_open KCa2 Channel (Open) Gating->KCa2_open K_efflux K⁺ Efflux & Hyperpolarization KCa2_open->K_efflux

Caption: Signaling pathway for Ca²⁺-dependent activation of KCa2 channels.

Protocol 2: Generating a Concentration-Response Curve for Modulator 1
  • Configuration: Use an inside-out patch for precise Ca²⁺ control.

  • Solutions: Prepare a series of solutions containing a fixed, sub-maximal [Ca²⁺] (e.g., 300 nM) and increasing concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM). Also prepare a solution with a maximal Ca²⁺ concentration (e.g., 10 µM) to determine the maximum possible current (I_max).

  • Baseline: Apply the 300 nM Ca²⁺ solution to establish a baseline current (I_baseline).

  • Modulator Application: Sequentially apply each concentration of the modulator, allowing the current to reach a steady state at each step. Ensure adequate washout between concentrations.

  • Maximal Activation: At the end of the experiment, apply the 10 µM Ca²⁺ solution to record I_max.

  • Analysis: For each modulator concentration, calculate the potentiation as (I_modulator - I_baseline) / (I_max - I_baseline). Plot this normalized response against the log of the modulator concentration and fit the data with a Hill equation to determine the EC₅₀ and Hill slope.

References

How to solve solubility issues of KCa2 channel modulator 1 in artificial CSF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of KCa2 channel modulator 1 in artificial cerebrospinal fluid (aCSF). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also referred to as compound 2o, is a potent and subtype-selective positive modulator of the small-conductance calcium-activated potassium (KCa2) channels.[1][2] It has been shown to potentiate human KCa2.3 channels and rat KCa2.2 channel subtypes.[1][2]

Q2: What are the physical and chemical properties of this compound?

PropertyValueReference
CAS Number 1019106-73-0[2]
Molecular Formula C₁₆H₁₅ClFN₅[2]
Molecular Weight 331.78 g/mol [2]

Small molecule modulators of ion channels are often hydrophobic in nature, which can present challenges when dissolving them in aqueous solutions like aCSF.

Q3: What is artificial cerebrospinal fluid (aCSF) and why is its composition important?

Artificial cerebrospinal fluid (aCSF) is a solution used in electrophysiology and other neuroscience experiments to maintain the viability and normal physiological function of brain tissue in vitro.[3] It is designed to mimic the ionic composition, pH, osmolarity, and nutrient levels of natural cerebrospinal fluid.[4] Maintaining these parameters is critical for neuronal health and for obtaining reliable experimental results.[4]

Troubleshooting Guide: Solubility Issues of this compound in aCSF

This guide addresses common problems encountered when dissolving this compound in aCSF.

Problem: Precipitation is observed when adding this compound to aCSF.

This is a common issue with hydrophobic compounds in aqueous solutions.[5] The troubleshooting workflow below provides a step-by-step approach to resolving this problem.

G cluster_0 Troubleshooting Workflow: Precipitation in aCSF start Start: Precipitation Observed stock_solution Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO). start->stock_solution serial_dilution Perform serial dilutions of the stock solution into aCSF. stock_solution->serial_dilution check_concentration Is the final concentration of the organic solvent <0.1%? serial_dilution->check_concentration check_concentration->stock_solution No, adjust stock concentration sonicate Gently sonicate the solution. check_concentration->sonicate Yes warm Slightly warm the aCSF (e.g., to 37°C) before adding the modulator. sonicate->warm check_precipitation Does precipitation persist? warm->check_precipitation alternative_solvent Consider alternative co-solvents (e.g., Ethanol, PEG 400). check_precipitation->alternative_solvent Yes end_success Success: Modulator Dissolved check_precipitation->end_success No solubilizing_agent Use a solubilizing agent (e.g., Cremophor EL, HP-β-CD). alternative_solvent->solubilizing_agent end_failure Consult further literature or manufacturer's guidelines. solubilizing_agent->end_failure

Troubleshooting workflow for precipitation of this compound in aCSF.

Experimental Protocols

Protocol 1: Preparation of Artificial Cerebrospinal Fluid (aCSF)

This protocol is based on a composition used in studies involving KCa2 channel modulators.[6]

aCSF Composition

ComponentConcentration (mM)
NaCl119
NaHCO₃26
Glucose11
KCl2.5
CaCl₂2.5
MgCl₂1.3
NaH₂PO₄1

Procedure:

  • Start with 800 mL of high-purity, deionized water.

  • Add each component from the table above, allowing each to dissolve completely before adding the next.

  • Bring the final volume to 1 L with deionized water.

  • Equilibrate the solution by bubbling with carbogen (B8564812) gas (95% O₂ / 5% CO₂) for at least 15-20 minutes. This is crucial for maintaining the physiological pH of ~7.4.[4]

  • The final osmolarity should be checked and adjusted if necessary to be within the physiological range (typically 290-310 mOsm/L).

Protocol 2: Dissolving this compound in aCSF using a Co-Solvent

This protocol outlines the recommended procedure for dissolving this compound, which is presumed to be hydrophobic, in aCSF.

G cluster_1 Experimental Workflow: Dissolving this compound start_workflow Start: Prepare Stock Solution weigh_modulator Accurately weigh this compound. start_workflow->weigh_modulator dissolve_dmso Dissolve in a minimal volume of 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). weigh_modulator->dissolve_dmso vortex_sonicate Vortex and/or sonicate briefly to ensure complete dissolution. dissolve_dmso->vortex_sonicate store_stock Store the stock solution at -20°C or -80°C as recommended. vortex_sonicate->store_stock prepare_working Prepare Working Solution store_stock->prepare_working dilute_acsf Perform serial dilutions of the stock solution into pre-warmed and carbogenated aCSF to the final desired concentration. prepare_working->dilute_acsf final_dmso_check Ensure the final DMSO concentration is non-toxic to cells (typically ≤0.1%). dilute_acsf->final_dmso_check apply_to_experiment Apply the final solution to the experimental preparation. final_dmso_check->apply_to_experiment

Experimental workflow for preparing a solution of this compound in aCSF.

Signaling Pathway

The following diagram illustrates the general signaling pathway involving KCa2 channels.

G cluster_2 KCa2 Channel Activation Pathway Ca_influx Ca²⁺ Influx (e.g., via NMDA receptors or VGCCs) Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin binds KCa2 KCa2 Channel Calmodulin->KCa2 activates Hyperpolarization Membrane Hyperpolarization KCa2->Hyperpolarization leads to K⁺ efflux and Modulator This compound (Positive Modulator) Modulator->KCa2 potentiates

Simplified signaling pathway of KCa2 channel activation and modulation.

References

Identifying potential off-target effects of KCa2 channel modulator 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of KCa2 channel modulator 1, also known as compound 2o.

Frequently Asked Questions (FAQs)

Q1: What is this compound (compound 2o)?

A1: this compound (compound 2o) is a potent and subtype-selective positive allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels.[1][2] It functions by increasing the apparent calcium sensitivity of the channels, meaning they require a lower concentration of intracellular calcium to open.[1][2] It is an analog of N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA).[1][2]

Q2: What is the primary mechanism of action of this compound?

A2: The primary mechanism of action is the positive modulation of KCa2.2 and KCa2.3 channels.[1] It binds to a pocket at the interface between the calmodulin (CaM) C-lobe and the HA/HB helices of the KCa2 channel.[2] This interaction stabilizes the open state of the channel, thereby increasing potassium efflux in response to intracellular calcium signals. This leads to membrane hyperpolarization, which can reduce neuronal excitability.[3]

Q3: What are the main on-target effects of this modulator?

A3: this compound potentiates human KCa2.3 channels with an EC50 value of 0.19 µM and rat KCa2.2 channels with an EC50 of 0.99 µM.[1][4] In preclinical studies with related compounds, positive modulation of KCa2 channels has been shown to restore regular firing of Purkinje cells in models of spinocerebellar ataxia (SCA).[2][5] It can also decrease the spontaneous firing rate of dopaminergic neurons.[6][7][8][9]

Q4: What are the known or potential off-target effects of this compound?

A4: At higher concentrations, this compound has been observed to have off-target effects. Notably, at 100 µM, it can inhibit the Nav1.2 sodium channel by approximately 50%.[1] It shows minimal to no activity on KCa2.1, KCa3.1 (IK), and KCa1.1 (BK) channels at therapeutic concentrations, suggesting good selectivity within the KCa channel family.[1] Some KCa2 channel modulators have also been found to interact with TRPM7 channels.[10]

Q5: In what research areas is this modulator potentially useful?

A5: Given its ability to normalize irregular neuronal firing, this compound and similar compounds are being investigated for their therapeutic potential in neurodegenerative disorders characterized by neuronal hyperexcitability, such as spinocerebellar ataxias.[2][5][11] The parent compound, CyPPA, has also been studied for its effects on dopaminergic signaling, suggesting potential applications in conditions involving dopamine (B1211576) dysregulation.[6][7][8][9]

Data Presentation

Table 1: On-Target Potency of this compound (Compound 2o)

Channel SubtypeSpeciesEC50 (µM)Efficacy (Emax)
KCa2.2aRat0.99 ± 0.19~90%
KCa2.3Human0.19 ± 0.071~90%
Data sourced from El-Sayed NS, et al. (2022).[1]

Table 2: Selectivity and Off-Target Profile of this compound (Compound 2o)

Channel/ReceptorSpeciesEffectConcentrationPercent Activity/Inhibition
KCa2.1HumanNo significant potentiationUp to 100 µM~0%
KCa3.1 (IK)HumanMinimal potentiationUp to 100 µM28.33 ± 17.87 %
KCa1.1 (BK)HumanNo significant effect100 µMNot specified
Nav1.2Mouse (N1E-115 cells)Inhibition100 µM~50%
Data sourced from El-Sayed NS, et al. (2022).[1]

Troubleshooting Guides

Issue 1: No observable effect on whole-cell currents after applying the modulator.

  • Question: I've applied this compound to my cells, but I don't see any change in the potassium currents. What could be wrong?

  • Answer:

    • Cell Type and Channel Expression: Confirm that your cells endogenously express KCa2.2 or KCa2.3 channels at a sufficient level. If not, consider using a heterologous expression system (e.g., HEK293 or CHO cells transfected with the channel of interest).

    • Intracellular Calcium Concentration: The modulator's effect is calcium-dependent. Ensure your patch pipette's internal solution contains an appropriate concentration of free calcium (e.g., buffered with EGTA) to allow for channel activation. The modulator increases sensitivity, but some baseline calcium is still required.

    • Compound Stability and Solubility: Prepare fresh stock solutions of the modulator in a suitable solvent like DMSO and dilute to the final concentration in your extracellular solution just before the experiment. Ensure the final DMSO concentration is low (<0.1%) to avoid solvent effects. The compound may have limited solubility in aqueous solutions.[1]

    • Voltage Protocol: KCa2 channels are voltage-independent, so their activation is not directly elicited by voltage steps. However, your voltage protocol should be designed to measure the resulting potassium currents effectively, for instance, by holding the cell at a depolarized potential after a calcium influx event.

Issue 2: Observing unexpected inhibitory effects at high concentrations.

  • Question: I'm using a high concentration of the modulator and seeing a decrease in overall cell excitability that seems more pronounced than expected. Could this be an off-target effect?

  • Answer:

    • Nav1.2 Inhibition: Yes, at concentrations around 100 µM, this compound can inhibit Nav1.2 channels by about 50%.[1] This would lead to a reduction in sodium currents and, consequently, a decrease in action potential firing, which could be misinterpreted as an enhanced KCa2-mediated effect.

    • Concentration-Response Curve: It is crucial to perform a full concentration-response experiment to determine the optimal concentration for KCa2 modulation without significant off-target engagement.

    • Control Experiments: To confirm an off-target effect on sodium channels, you can design a voltage-clamp experiment specifically to isolate sodium currents and test the modulator's effect on them directly.

Experimental Protocols

Protocol 1: Assessing On-Target Potency using Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Use HEK293 cells stably expressing either rat KCa2.2a or human KCa2.3 channels. Plate cells on glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and CaCl2 to achieve the desired free Ca2+ concentration (e.g., 1 µM) (pH 7.2 with KOH).

  • Electrophysiology:

    • Obtain whole-cell patch-clamp recordings at room temperature.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply voltage ramps from -100 mV to +100 mV over 200 ms (B15284909) to elicit currents.

    • Establish a stable baseline recording in the external solution.

    • Perfuse the cells with increasing concentrations of this compound (e.g., 0.01 µM to 100 µM).

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +40 mV) for each concentration.

    • Normalize the current potentiation relative to the baseline.

    • Fit the concentration-response data to a Hill equation to determine the EC50 and Emax.

Protocol 2: Evaluating Off-Target Effects on Nav1.2 Channels

  • Cell Preparation: Use a cell line with robust expression of Nav1.2 channels, such as N1E-115 neuroblastoma cells.[1]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). To block potassium currents, TEA-Cl and 4-AP can be added. To block calcium currents, CdCl2 can be added.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.3 with CsOH).

  • Electrophysiology:

    • Perform whole-cell voltage-clamp recordings.

    • Hold the cells at -100 mV.

    • Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms).

    • Record baseline sodium currents.

    • Apply this compound at a high concentration (e.g., 100 µM) and record the sodium currents again.

  • Data Analysis:

    • Measure the peak inward sodium current before and after applying the modulator.

    • Calculate the percentage of inhibition caused by the compound.

Visualizations

KCa2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_channel Voltage-gated Ca2+ Channel / NMDA Receptor Ca_ion Ca2+ Ca_channel->Ca_ion Influx KCa2 KCa2 Channel Hyperpolarization Membrane Hyperpolarization KCa2->Hyperpolarization K+ Efflux Modulator1 KCa2 Channel Modulator 1 Modulator1->KCa2 Potentiates CaM Calmodulin (CaM) Ca_ion->CaM Binds CaM->KCa2 Activates ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability ActionPotential Action Potential (Depolarization) ActionPotential->Ca_channel Opens

Caption: Signaling pathway of KCa2 channel activation and modulation.

Experimental_Workflow cluster_on_target On-Target Activity Assessment cluster_off_target Off-Target Activity Assessment OnTarget_Cells HEK293 cells expressing KCa2.2 or KCa2.3 OnTarget_Patch Whole-Cell Patch Clamp (K+ currents) OnTarget_Cells->OnTarget_Patch OnTarget_Analysis Determine EC50 and Emax OnTarget_Patch->OnTarget_Analysis InVivo In Vivo / Ex Vivo Studies (e.g., Cerebellar Slices) OnTarget_Analysis->InVivo OffTarget_Cells N1E-115 cells (Nav1.2) HEK293 cells (other KCa) OffTarget_Patch Whole-Cell Patch Clamp (Na+ or other K+ currents) OffTarget_Cells->OffTarget_Patch OffTarget_Analysis Determine % Inhibition or Potentiation OffTarget_Patch->OffTarget_Analysis OffTarget_Analysis->InVivo Start Start: Compound Synthesis (this compound) Start->OnTarget_Cells Start->OffTarget_Cells

References

Improving signal-to-noise in recordings with KCa2 channel modulator 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing KCa2 channel modulator 1, a subtype-selective positive modulator of KCa2 channels. Our aim is to help you improve the signal-to-noise ratio in your recordings and achieve reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as compound 2o) is a potent and subtype-selective positive allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels.[1][2] It potentiates the activity of these channels, meaning it enhances their opening in response to intracellular calcium. The primary mechanism of action involves binding to the KCa2 channel protein and increasing its sensitivity to calcium.[3][4] This leads to an increased potassium efflux, which hyperpolarizes the cell membrane and reduces neuronal excitability.[5][6]

Q2: Which KCa2 channel subtypes are most affected by this modulator?

A2: this compound exhibits subtype selectivity. It is particularly potent at potentiating human KCa2.3 channels and rat KCa2.2 channels.[1][2] Its effects on KCa2.1 are less pronounced.[3]

Q3: What are the common applications of this compound in research?

A3: This modulator is primarily used in neuroscience research to study the physiological roles of KCa2 channels. Common applications include:

  • Investigating the regulation of neuronal firing patterns and afterhyperpolarization.[5][7][8]

  • Studying synaptic plasticity and learning and memory processes.[9]

  • Exploring the therapeutic potential of KCa2 channel modulation in neurological and psychiatric disorders such as ataxia, epilepsy, and schizophrenia.[5]

  • Research into atrial fibrillation, as KCa2 channels are a potential therapeutic target.[3]

Q4: What are the expected effects of this compound on neuronal activity?

A4: By potentiating KCa2 channels, this modulator is expected to enhance the medium afterhyperpolarization (mAHP) that follows action potentials.[6][8] This leads to a decrease in neuronal firing frequency and can switch irregular or bursting firing patterns to a more regular, tonic firing mode.[10]

Q5: Are there any known off-target effects for KCa2 channel modulators?

A5: While this compound is designed for subtype selectivity, it is crucial to consider potential off-target effects. For instance, some KCa2 channel modulators have been found to interact with other ion channels, such as the TRPM7 channel.[11] It is always recommended to perform control experiments to validate the specificity of the observed effects in your experimental system.

Troubleshooting Guide

Improving Signal-to-Noise Ratio (SNR) in Electrophysiology Recordings

A high signal-to-noise ratio (SNR) is critical for obtaining high-quality data in electrophysiology experiments.[12][13] Below are common issues and solutions for improving SNR when using this compound.

ProblemPossible Cause(s)Suggested Solution(s)
High background noise (50/60 Hz hum) Ground loop issues, improper shielding, interference from nearby equipment.Ensure all equipment is connected to a single, common ground point.[14] Use a Faraday cage and ensure it is properly grounded.[15][16] Move power supplies and other electronic devices away from the recording setup.[12]
Unstable baseline or drift Pipette drift, changes in bath solution level or temperature, unstable cell health.Ensure the pipette is securely held in the holder.[17][18] Use a perfusion system with a stable flow rate and temperature control. Ensure cells are healthy and the recording solutions are fresh and properly filtered.[19]
Difficulty achieving a stable gigaohm seal Dirty pipette or solutions, mechanical vibrations, unhealthy cells.Use fresh, filtered (0.2 µm) internal and external solutions.[14][16] Ensure the pipette glass is clean and stored in a dust-free environment. Use an anti-vibration table and minimize mechanical disturbances.[14]
Loss of whole-cell patch during recording Excessive suction during breakthrough, poor cell health, pipette tip too large or too small.Apply minimal and brief suction to rupture the membrane.[19] Ensure cells are healthy before patching. Optimize pipette resistance (typically 3-7 MΩ for whole-cell recordings).[18]
No discernible effect of the modulator Incorrect modulator concentration, degradation of the compound, low expression of target KCa2 channels in the cells.Prepare fresh dilutions of the modulator for each experiment. Verify the effective concentration range from literature or technical data sheets. Confirm the expression of KCa2.2 or KCa2.3 channels in your cell type of interest.

Quantitative Data Summary

The following table summarizes the reported potency of this compound on different KCa2 channel subtypes.

Channel SubtypeSpeciesPotency (EC50)Reference(s)
KCa2.3Human0.19 µM[1][2]
KCa2.2Rat0.99 µM[1][2]

Key Experimental Protocol: Whole-Cell Patch-Clamp Recording

This protocol outlines the steps for assessing the effect of this compound on neuronal firing properties using the whole-cell patch-clamp technique.

1. Preparation of Solutions:

  • External (Extracellular) Solution: Prepare artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use.

  • Internal (Pipette) Solution: Prepare a solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

  • Modulator Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and store as recommended by the manufacturer.

2. Cell Preparation:

  • Prepare acute brain slices or cultured neurons according to standard laboratory protocols.

  • Transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.

3. Pipette Fabrication and Filling:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

  • Fire-polish the pipette tip to ensure a smooth surface for sealing.

  • Fill the pipette with the filtered internal solution.

4. Obtaining a Whole-Cell Recording:

  • Approach a healthy neuron with the patch pipette while applying positive pressure.

  • Once the pipette touches the cell membrane (indicated by an increase in resistance), release the positive pressure to form a gigaohm seal (>1 GΩ).

  • Apply brief, gentle suction to rupture the cell membrane and establish the whole-cell configuration.

5. Data Acquisition:

  • Switch to current-clamp mode to record the membrane potential.

  • Record baseline neuronal activity (spontaneous or evoked firing) for a stable period (e.g., 5-10 minutes).

  • Prepare the final concentration of this compound by diluting the stock solution in aCSF.

  • Bath-apply the modulator-containing aCSF to the preparation.

  • Record the changes in firing frequency, afterhyperpolarization, and firing pattern for at least 10-15 minutes after the modulator has reached the chamber.

  • Perform a washout by perfusing with modulator-free aCSF to observe the reversibility of the effects.

6. Data Analysis:

  • Analyze the recorded traces to quantify changes in firing frequency, inter-spike interval, and the amplitude and duration of the afterhyperpolarization before, during, and after modulator application.

Visualizations

Signaling Pathway of KCa2 Channel Activation

KCa2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NMDA_Receptor NMDA Receptor Ca2_ion Ca2+ NMDA_Receptor->Ca2_ion Influx VGCC Voltage-Gated Ca2+ Channel VGCC->Ca2_ion Influx Glutamate Glutamate Glutamate->NMDA_Receptor Binds Depolarization Depolarization Depolarization->VGCC Activates KCa2_Channel KCa2 Channel Hyperpolarization Membrane Hyperpolarization KCa2_Channel->Hyperpolarization K+ Efflux Leads to Calmodulin Calmodulin (CaM) Ca2_ion->Calmodulin Binds CaM_Ca2 Ca2+-CaM Complex Calmodulin->CaM_Ca2 CaM_Ca2->KCa2_Channel Activates Modulator KCa2 Channel Modulator 1 Modulator->KCa2_Channel Potentiates

Caption: KCa2 channel activation pathway.

Experimental Workflow for Patch-Clamp Recording

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording Procedure cluster_analysis Data Analysis Prep_Solutions Prepare Solutions (aCSF, Internal) Prep_Cells Prepare Brain Slice or Cultured Neurons Prep_Solutions->Prep_Cells Approach_Cell Approach Neuron & Form Gigaseal Prep_Cells->Approach_Cell Pull_Pipette Pull & Fire-Polish Patch Pipette Pull_Pipette->Approach_Cell Whole_Cell Establish Whole-Cell Configuration Approach_Cell->Whole_Cell Baseline Record Baseline Activity Whole_Cell->Baseline Apply_Modulator Bath-apply KCa2 Modulator 1 Baseline->Apply_Modulator Record_Effect Record Effect of Modulator Apply_Modulator->Record_Effect Washout Washout with aCSF Record_Effect->Washout Analyze_Data Analyze Firing Rate, AHP, etc. Washout->Analyze_Data Conclusion Draw Conclusions Analyze_Data->Conclusion

Caption: Workflow for whole-cell patch-clamp experiments.

References

Assessing stability and degradation of KCa2 channel modulator 1 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of KCa2 channel modulator 1 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be stored at -20°C for up to two years. For short-term storage, solutions in DMSO can be kept at 4°C for up to two weeks or at -80°C for up to six months. It is recommended to prepare and use solutions on the same day whenever possible. If stock solutions are prepared in advance, they should be stored in tightly sealed vials at -20°C and are generally usable for up to one month. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.

Q3: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. Here are several strategies to troubleshoot this problem:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5% v/v) to minimize its effect on your experiment and reduce the chance of precipitation.

  • Use a Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous buffer.

  • Enhance Agitation: When adding the stock solution to the aqueous buffer, ensure thorough and continuous mixing (e.g., vortexing or stirring) to facilitate rapid dispersion.

  • Adjust pH: For ionizable compounds, adjusting the pH of the aqueous buffer may improve solubility.

  • Utilize Solubilizing Agents: Consider the use of solubilizing excipients such as cyclodextrins or surfactants (e.g., Tween® 80) in your aqueous solution.

Q4: How can I assess the stability of this compound in my specific experimental buffer?

A4: You can perform a chemical stability assessment using High-Performance Liquid Chromatography (HPLC). This involves incubating the modulator in your buffer at the experimental temperature and analyzing samples at different time points (e.g., 0, 24, 48, 72 hours) to monitor for degradation. A detailed protocol is provided in the "Experimental Protocols" section.

Q5: What are the likely degradation pathways for this compound?

A5: this compound has a pyrimidine (B1678525) core structure. Pyrimidine rings can be susceptible to degradation through hydrolysis and oxidation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify the specific degradation products and pathways for this modulator.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.
  • Possible Cause 1: Degradation of the modulator in the culture medium.

    • Troubleshooting Step: Perform a stability study of the modulator in the cell culture medium at 37°C. Use HPLC to quantify the amount of intact modulator at various time points.

    • Solution: If degradation is observed, prepare fresh solutions for each experiment and minimize the incubation time.

  • Possible Cause 2: Precipitation of the modulator in the culture medium.

    • Troubleshooting Step: Visually inspect the culture medium for any signs of precipitation after adding the modulator. You can also measure turbidity using a plate reader.

    • Solution: Follow the recommendations in FAQ Q3 to prevent precipitation.

  • Possible Cause 3: Interaction with components of the cell culture medium.

    • Troubleshooting Step: Test the stability of the modulator in the basal medium versus the complete medium (with serum, etc.) to see if any components accelerate degradation.

    • Solution: If interactions are identified, consider using a simpler, defined medium for your experiments if possible.

Issue 2: Artifacts in patch-clamp electrophysiology recordings.
  • Possible Cause 1: Solvent effects.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in the recording solution is at a non-effective level. Run a vehicle control with the same solvent concentration to observe any effects on channel activity.

    • Solution: Keep the final solvent concentration as low as possible, ideally below 0.1%.

  • Possible Cause 2: Modulator instability in the recording solution.

    • Troubleshooting Step: Prepare fresh dilutions of the modulator in the recording solution immediately before each experiment.

    • Solution: If instability is suspected, perform a quick stability check by HPLC over the typical duration of an experiment.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°CUp to 2 years
In DMSO4°CUp to 2 weeks
In DMSO-80°CUp to 6 months
In DMSO-20°CUp to 1 month

Table 2: Example Conditions for Forced Degradation Studies of this compound

ConditionReagent/ParameterDuration
Acid Hydrolysis0.1 M HCl24, 48, 72 hours
Base Hydrolysis0.1 M NaOH24, 48, 72 hours
Oxidation3% H₂O₂24, 48, 72 hours
Thermal60°C24, 48, 72 hours
PhotostabilityUV and visible lightAs per ICH Q1B

Experimental Protocols

Protocol 1: Assessment of Kinetic Solubility in Aqueous Buffer
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a serial dilution of the stock solution in DMSO.

  • Add 2 µL of each DMSO concentration to 98 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Visually inspect each well for any signs of precipitation.

  • (Optional) Measure turbidity using a plate reader at a non-absorbing wavelength (e.g., 600 nm).

  • Determine the kinetic solubility as the highest concentration that remains clear.

Protocol 2: Chemical Stability Assessment by HPLC
  • Prepare a solution of this compound in the desired experimental buffer at the final working concentration.

  • Immediately take a T=0 sample. Quench any potential degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) and centrifuge to pellet any precipitate. Transfer the supernatant to an HPLC vial.

  • Incubate the remaining solution under the experimental conditions (e.g., 37°C).

  • Take samples at various time points (e.g., 2, 4, 8, 24 hours) and process them as in step 2.

  • Analyze all samples by a validated stability-indicating HPLC method. Compare the peak area of the modulator at each time point to the T=0 sample to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_data Data Analysis stock Prepare 10 mM Stock in DMSO working Dilute to Working Concentration in Buffer stock->working t0 T=0 Sample Analysis (HPLC) working->t0 incubation Incubate at Experimental Conditions working->incubation timepoints Time-Point Sampling incubation->timepoints analysis HPLC Analysis of Samples timepoints->analysis degradation Calculate % Degradation analysis->degradation pathway Identify Degradation Products analysis->pathway troubleshooting_precipitation start Precipitation Observed? sol_conc Decrease Final Concentration start->sol_conc Yes dmso_conc Decrease Final DMSO% sol_conc->dmso_conc agitation Increase Agitation During Dilution dmso_conc->agitation excipients Use Solubilizing Excipients agitation->excipients ph_adjust Adjust Buffer pH excipients->ph_adjust kca2_signaling_pathway Ca_influx Increased Intracellular Ca²⁺ Calmodulin Calmodulin Activation Ca_influx->Calmodulin KCa2_channel KCa2 Channel Calmodulin->KCa2_channel Binds to Hyperpolarization Membrane Hyperpolarization KCa2_channel->Hyperpolarization K⁺ Efflux Modulator1 This compound Modulator1->KCa2_channel Positive Allosteric Modulation Neuronal_activity Decreased Neuronal Excitability Hyperpolarization->Neuronal_activity

Appropriate vehicle controls for KCa2 channel modulator 1 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving KCa2 channel modulator 1 and other related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for KCa2 channel positive modulators?

KCa2 channel positive modulators, such as this compound (also known as compound 2o), typically do not directly open the channel. Instead, they act as positive allosteric modulators that increase the channel's sensitivity to intracellular calcium (Ca²⁺)[1][2][3]. This means that in the presence of a positive modulator, the KCa2 channel can be activated by lower concentrations of intracellular Ca²⁺, effectively enhancing its activity at physiological calcium levels. This mechanism involves a leftward shift in the Ca²⁺ concentration-response curve for channel activation[1][2].

Q2: What are the different subtypes of KCa2 channels, and do modulators show subtype selectivity?

There are three main subtypes of KCa2 channels: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3)[1]. Many modulators exhibit some degree of subtype selectivity. For instance, this compound (compound 2o) is a potent positive modulator of human KCa2.3 channels (EC₅₀ of 0.19 μM) and the rat KCa2.2 channel subtype (EC₅₀ of 0.99 μM)[4]. Another modulator, CyPPA, potentiates KCa2.2 and KCa2.3 but not KCa2.1 channels[2]. It is crucial to consult the specific literature for the modulator of interest to understand its subtype selectivity.

Q3: What are appropriate vehicle controls for in vitro and in vivo experiments with KCa2 channel modulators?

The choice of vehicle control is critical for accurate and reproducible results.

  • In Vitro (e.g., Patch-Clamp Electrophysiology, Cell-Based Assays): Most small molecule KCa2 channel modulators are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock is then diluted to the final working concentration in the aqueous experimental buffer (e.g., artificial cerebrospinal fluid or bath solution). In these cases, the appropriate vehicle control is the experimental buffer containing the same final concentration of DMSO used for the drug application. Typically, the final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects on channel activity.

  • In Vivo (e.g., Animal Models): The vehicle for in vivo administration depends on the modulator's solubility and the route of administration. For systemic administration of compounds like AP30663, a vehicle consisting of 50% polyethylene (B3416737) glycol (PEG) 400 and 50% sterile saline has been used[5]. It is essential to perform vehicle-controlled experiments where a cohort of animals receives the vehicle solution without the modulator to account for any effects of the vehicle itself.

Troubleshooting Guides

Issue 1: Low or No Modulator Effect in Electrophysiology Recordings

Possible Causes and Solutions:

  • Incorrect Intracellular Calcium Concentration: The potency of many KCa2 channel modulators is dependent on the intracellular Ca²⁺ concentration. Positive modulators require a certain level of intracellular Ca²⁺ to exert their effect.

    • Solution: Ensure your patch pipette solution contains a defined and appropriate concentration of free Ca²⁺, typically buffered with a chelator like EGTA. For whole-cell recordings, the intracellular Ca²⁺ concentration will equilibrate with the pipette solution. For inside-out patch recordings, you can directly control the Ca²⁺ concentration in the bath solution applied to the intracellular face of the membrane.

  • Modulator Degradation or Precipitation: The modulator may have degraded due to improper storage or may have precipitated out of solution, especially when diluting a DMSO stock into an aqueous buffer.

    • Solution: Store modulator stocks at the recommended temperature (typically -20°C or -80°C) and protect them from light. When preparing working solutions, ensure the final concentration is below the solubility limit in the aqueous buffer. Visually inspect the solution for any signs of precipitation. It may be necessary to prepare fresh dilutions for each experiment.

  • Low Channel Expression: The cell type or expression system you are using may have low levels of the target KCa2 channel subtype.

    • Solution: Verify the expression of the target KCa2 channel subtype in your experimental system using techniques like RT-PCR, Western blotting, or immunocytochemistry. Consider using a heterologous expression system (e.g., HEK293 cells) with stable or transient transfection of the desired KCa2 channel subtype to ensure robust expression.

Issue 2: Off-Target Effects or Unexpected Results

Possible Causes and Solutions:

  • Lack of Modulator Specificity: Some KCa2 channel modulators can have effects on other ion channels or receptors, especially at higher concentrations. For example, the KCa2 channel blocker apamin (B550111) has been shown to also inhibit Kv1.3 channels[6], and UCL 1684 can antagonize M3 muscarinic acetylcholine (B1216132) receptors[6].

    • Solution: Use the lowest effective concentration of the modulator. Perform control experiments with specific blockers for potentially affected off-target channels or receptors to confirm that the observed effect is indeed mediated by KCa2 channels. Consult the literature for known off-target effects of your specific modulator. For example, some KCa2 modulators have been screened against a panel of other ion channels to determine their selectivity profile[5].

  • Vehicle Effects: The vehicle itself (e.g., DMSO) can have biological effects, especially at higher concentrations.

    • Solution: Always include a vehicle control group in your experiments. Ensure the final concentration of the vehicle is consistent across all experimental conditions and is below the threshold known to cause significant effects.

Quantitative Data Summary

Table 1: Potency of KCa2 Channel Positive Modulators

ModulatorKCa2 SubtypeEC₅₀ (μM)SpeciesReference
This compound (compound 2o)hKCa2.30.19Human[4]
rKCa2.20.99Rat[4]
KCa2 channel modulator 2 (compound 2q)rKCa2.2a0.64Rat[7]
hKCa2.30.60Human[7]
CyPPArKCa2.2a7.48Rat[8]
NS13001hKCa2.3~0.3Human[9]
Compound 4hKCa2.30.31Human[9][10]

Table 2: Potency of KCa2 Channel Negative Modulators

ModulatorKCa2 SubtypeIC₅₀ (μM)SpeciesReference
AP14145hKCa2.21.1Human[11]
hKCa2.31.1Human[11]
AP30663hKCa2.12.29Human[5]
hKCa2.21.46Human[5]
hKCa2.31.09Human[5]
ApaminKCa2.2~0.0002Varies[1]

Experimental Protocols & Visualizations

Experimental Workflow: In Vitro Patch-Clamp Electrophysiology

The following workflow outlines a typical whole-cell patch-clamp experiment to test the effect of a KCa2 channel modulator on cultured neurons.

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_cells Plate and culture neurons prep_solutions Prepare internal and external solutions prep_modulator Prepare modulator stock (e.g., in DMSO) and working dilutions setup_rig Mount coverslip on microscope prep_modulator->setup_rig obtain_seal Obtain GΩ seal and establish whole-cell configuration setup_rig->obtain_seal record_baseline Record baseline KCa2 channel activity obtain_seal->record_baseline apply_vehicle Apply vehicle control record_baseline->apply_vehicle apply_modulator Apply KCa2 channel modulator apply_vehicle->apply_modulator washout Washout modulator apply_modulator->washout measure_current Measure current amplitude/frequency washout->measure_current generate_plots Generate current-voltage (I-V) plots measure_current->generate_plots statistical_analysis Perform statistical analysis generate_plots->statistical_analysis

Caption: Workflow for patch-clamp analysis of KCa2 modulators.

Signaling Pathway: KCa2 Channel Activation and Modulation

This diagram illustrates the signaling pathway leading to KCa2 channel activation and the point of intervention for positive and negative modulators.

signaling_pathway cluster_membrane Cell Membrane KCa2 KCa2 Channel Hyperpolarization Membrane Hyperpolarization KCa2->Hyperpolarization K⁺ Efflux leads to CaM Calmodulin (CaM) CaM->KCa2 Activates Ca_source Ca²⁺ Influx (e.g., from VGCCs or NMDARs) Ca_ion Ca_source->Ca_ion Increases Ca_ion->CaM Binds to Positive_Modulator Positive Modulator (e.g., KCa2 Modulator 1) Positive_Modulator->KCa2 Increases Ca²⁺ Sensitivity Negative_Modulator Negative Modulator (e.g., Apamin) Negative_Modulator->KCa2 Decreases Ca²⁺ Sensitivity

Caption: KCa2 channel activation by Ca²⁺ and points of modulation.

Logical Relationship: Troubleshooting Decision Tree

This decision tree provides a logical approach to troubleshooting a lack of modulator effect in an experiment.

troubleshooting_tree start No/Low Modulator Effect Observed check_conc Is the modulator concentration appropriate? start->check_conc check_ca Is the intracellular [Ca²⁺] optimal? check_conc->check_ca Yes increase_conc Increase modulator concentration check_conc->increase_conc No check_vehicle Is the vehicle control response as expected? check_ca->check_vehicle Yes adjust_ca Adjust intracellular Ca²⁺ buffer check_ca->adjust_ca No check_expression Is KCa2 channel expression confirmed? check_vehicle->check_expression Yes troubleshoot_vehicle Investigate vehicle effects or preparation check_vehicle->troubleshoot_vehicle No verify_expression Verify expression (e.g., PCR, Western) check_expression->verify_expression No fail Consider Off-Target Effects or Alternative Hypotheses check_expression->fail Yes success Problem Solved increase_conc->success adjust_ca->success troubleshoot_vehicle->fail verify_expression->success

Caption: Decision tree for troubleshooting KCa2 modulator experiments.

References

Effective washout procedure for KCa2 channel modulator 1 in tissue preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing KCa2 channel modulators in tissue preparations. This guide provides detailed information on effective washout procedures, troubleshooting common issues, and relevant experimental protocols to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a washout procedure in experiments involving KCa2 channel modulators?

A1: The primary purpose of a washout procedure is to remove the KCa2 channel modulator from the tissue preparation. This allows researchers to determine the reversibility of the modulator's effects and to re-establish a stable baseline for subsequent drug applications or experimental manipulations. A complete washout ensures that any observed changes in tissue function are directly attributable to the applied compound and not due to lingering effects.

Q2: What is the standard solution used for the washout of KCa2 channel modulators?

A2: The standard washout solution is typically the same as the recording solution, which is often an oxygenated artificial cerebrospinal fluid (ACSF) for brain slices or a physiological salt solution (e.g., Krebs-Henseleit solution) for cardiac and smooth muscle preparations. It is crucial that the washout solution is continuously bubbled with 95% O₂ / 5% CO₂ to maintain tissue viability and a stable pH.

Q3: How can I confirm that the washout of a KCa2 channel modulator is complete?

A3: Complete washout is confirmed when the measured physiological parameter (e.g., neuronal firing rate, muscle contractility, or specific ion channel currents) returns to the pre-drug baseline level and remains stable. This is typically assessed by continuous monitoring of the parameter during the washout period. If the baseline is not fully recovered, it may indicate incomplete washout, irreversible drug effects, or tissue rundown.

Q4: Are the effects of all KCa2 channel modulators reversible?

A4: Not necessarily. While many small-molecule KCa2 modulators are designed to be reversible, the degree and rate of reversibility can vary depending on the compound's chemical properties, its binding kinetics to the channel, and the tissue type. For example, some compounds may exhibit slow dissociation from the channel, requiring prolonged washout periods. It is essential to empirically determine the reversibility of each modulator in your specific experimental setup. The reversibility of the effects of the KCa2 channel modulator NS8593 has been demonstrated in patch-clamp experiments.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Washout / Persistent Drug Effect 1. Insufficient Washout Duration: The washout time may be too short for the drug to diffuse out of the tissue and dissociate from the KCa2 channels. 2. High Lipophilicity of the Modulator: Lipophilic compounds can accumulate in the lipid membranes of cells, leading to a slow release and prolonged effect. 3. Modulator Trapping: The modulator may become "trapped" within the channel pore or in a specific conformational state of the channel. 4. Low Perfusion Rate: An inadequate flow rate of the washout solution may not efficiently remove the drug from the recording chamber and tissue surface.1. Increase Washout Time: Extend the washout period and continuously monitor the physiological parameter until a stable baseline is achieved. A washout duration of at least 20 minutes is often a good starting point for many modulators. 2. Optimize Perfusion: Increase the perfusion rate to 2-8 mL/min for brain slice preparations to enhance the clearance of the drug from the chamber. Ensure the perfusion inflow and outflow are positioned to create efficient solution exchange around the tissue. 3. Pulsatile Application/Washout: In some cases, alternating between the drug-containing solution and the washout solution in short bursts can help to dislodge trapped molecules. 4. Consult Literature: Review studies that have used the same modulator to find reported washout times and potential issues.
Tissue "Rundown" or Decreased Viability During Washout 1. Prolonged Experiment Duration: Extended recording times can lead to a natural decline in tissue health. 2. Inadequate Oxygenation/Perfusion: Poorly oxygenated or circulated ACSF can cause cellular stress and damage. 3. Sub-optimal Temperature: Incorrect temperature of the washout solution can negatively impact tissue viability.1. Monitor Tissue Health: Continuously assess the health of the preparation by monitoring stable baseline recordings before and after drug application. 2. Ensure Proper ACSF Preparation: Always use freshly prepared and continuously oxygenated (95% O₂ / 5% CO₂) ACSF. 3. Maintain Optimal Temperature: Use an inline heater to maintain the ACSF at a physiological temperature appropriate for the tissue type (e.g., 32-34°C for many mammalian preparations). 4. Limit Experiment Duration: Plan experiments to be as concise as possible to minimize the risk of tissue degradation over time.
Variability in Washout Efficiency Between Experiments 1. Inconsistent Perfusion Setup: Differences in tubing length, chamber volume, or perfusion rate can alter washout kinetics. 2. Differences in Tissue Slice Thickness/Health: Thicker or less healthy slices may have slower drug diffusion rates. 3. Fluctuations in Temperature: Inconsistent temperature control can affect both drug binding kinetics and tissue physiology.1. Standardize Perfusion System: Use a consistent perfusion setup for all experiments, including chamber volume, tubing, and flow rate. Regularly check for blockages or leaks. 2. Consistent Slice Preparation: Aim for consistent slice thickness and use only healthy-looking slices for recordings. 3. Precise Temperature Control: Employ a reliable temperature controller to maintain a constant temperature throughout the experiment.

Quantitative Data on Washout Procedures

The following table summarizes washout parameters for specific KCa2 channel modulators as reported in the literature. Note that optimal washout times can vary depending on the specific experimental conditions.

ModulatorTissue PreparationPerfusion RateWashout DurationOutcome
AP14145 Isolated Perfused Rat HeartNot specified20 minutesReversal of KCa1.1 channel inhibitor (paxilline) effect before AP14145 application.
NS8593 Recombinant SK3-expressing cells (Whole-cell patch-clamp)Not specifiedNot specifiedReversible inhibition of SK3-mediated currents was observed.[1][2]
General Guideline Brain Slices2-8 mL/min> 20 minutesGeneral recommendation for efficient solution exchange.

Experimental Protocols

Standard Washout Protocol for a KCa2 Channel Modulator in Brain Slices

This protocol provides a general framework for performing a washout procedure in an ex vivo brain slice electrophysiology experiment.

1. Preparation of Solutions and Equipment:

  • Prepare artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 KH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, and 1 MgSO₄.
  • Continuously bubble the ACSF with 95% O₂ / 5% CO₂ for at least 30 minutes before use and throughout the experiment to maintain a pH of 7.4.
  • Ensure the perfusion system is clean and free of air bubbles.
  • Set up an inline heater to maintain the temperature of the ACSF at 32-34°C.

2. Baseline Recording:

  • Place the brain slice in the recording chamber and allow it to equilibrate for at least 15-20 minutes with continuous perfusion of oxygenated ACSF at a flow rate of 2-4 mL/min.
  • Establish a stable baseline recording of the desired physiological parameter (e.g., spontaneous firing rate of a neuron, evoked synaptic potentials).

3. Application of KCa2 Channel Modulator:

  • Switch the perfusion to ACSF containing the desired concentration of the KCa2 channel modulator.
  • Continue perfusion until a stable effect of the modulator is observed.

4. Washout Procedure:

  • Switch the perfusion back to the control ACSF (without the modulator).
  • Maintain a constant perfusion rate (2-8 mL/min) to ensure efficient removal of the drug from the recording chamber.
  • Continuously monitor the recorded physiological parameter.
  • The washout is considered complete when the parameter returns to the pre-drug baseline level and remains stable for at least 10-15 minutes. A minimum washout period of 20 minutes is recommended as a starting point.

5. Data Analysis:

  • Compare the physiological parameter during the baseline, drug application, and post-washout periods to determine the magnitude and reversibility of the modulator's effect.

Signaling Pathway and Experimental Workflow Diagrams

KCa2_Channel_Activation KCa2 Channel Activation Pathway cluster_0 Cellular Environment cluster_1 KCa2 Channel Complex Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Increased Intracellular Ca2+ Increased Intracellular Ca2+ Voltage-gated Ca2+ Channel->Increased Intracellular Ca2+ NMDA Receptor NMDA Receptor NMDA Receptor->Increased Intracellular Ca2+ ER Endoplasmic Reticulum ER->Increased Intracellular Ca2+ KCa2 Channel KCa2 Channel Channel Opening Channel Opening KCa2 Channel->Channel Opening Calmodulin (CaM) Calmodulin (CaM) Ca2+ Binding to CaM Ca2+ Binding to CaM Calmodulin (CaM)->Ca2+ Binding to CaM Increased Intracellular Ca2+->Ca2+ Binding to CaM Conformational Change Conformational Change Ca2+ Binding to CaM->Conformational Change Conformational Change->KCa2 Channel Gating K+ Efflux K+ Efflux Channel Opening->K+ Efflux Membrane Hyperpolarization Membrane Hyperpolarization K+ Efflux->Membrane Hyperpolarization

Caption: KCa2 Channel Activation Signaling Pathway.

Washout_Workflow Experimental Workflow for Washout Procedure Start Start Equilibrate Tissue Equilibrate Tissue in ACSF (15-20 min) Start->Equilibrate Tissue Record Baseline Record Stable Baseline (10-15 min) Equilibrate Tissue->Record Baseline Apply Modulator Apply KCa2 Modulator (until stable effect) Record Baseline->Apply Modulator Initiate Washout Initiate Washout with control ACSF Apply Modulator->Initiate Washout Monitor Recovery Continuously Monitor Physiological Parameter Initiate Washout->Monitor Recovery Baseline Recovered? Baseline Recovered? Monitor Recovery->Baseline Recovered? Baseline Recovered?->Monitor Recovery No, continue washout End End Baseline Recovered?->End Yes

References

Refining experimental design to confirm KCa2 channel modulator 1 specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments to confirm the specificity of KCa2 channel modulators.

Troubleshooting Guides

This section addresses common issues encountered during the experimental validation of KCa2 channel modulator specificity.

Question: My KCa2 channel modulator shows effects in knockout/knockdown cells. What are the next steps?

Answer:

This result suggests potential off-target effects or indirect mechanisms of action. A systematic approach is necessary to identify the unintended target(s).

Recommended Workflow:

  • Confirm Knockout/Kndown Efficiency: First, verify the degree of KCa2 channel knockout or knockdown at the protein level using Western blot or quantitative PCR (qPCR). Incomplete removal of the target protein could lead to residual activity.

  • Broad Off-Target Screening: Perform a broad screen against a panel of other ion channels, receptors, and enzymes. This is particularly important for channels with structural similarities to KCa2, such as other potassium channels and TRP channels.[1] Some known off-target effects of KCa2 modulators include activity at sodium channels.[2][3]

  • Biophysical Binding Assays: Employ biophysical techniques to identify direct binding partners of your compound.[4] Methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can help identify interactions without relying on a functional readout.[4][]

  • Phenotypic Profiling: Compare the cellular phenotype induced by your modulator in wild-type versus knockout/knockdown cells. Discrepancies in the phenotypic response can offer clues about the off-target pathways involved.

G start Modulator active in KCa2 KO/KD cells confirm_ko 1. Confirm KO/KD Efficiency start->confirm_ko off_target_screen 2. Broad Off-Target Screening confirm_ko->off_target_screen If KO/KD is efficient binding_assays 3. Biophysical Binding Assays (SPR, ITC) off_target_screen->binding_assays phenotypic_profiling 4. Phenotypic Profiling binding_assays->phenotypic_profiling identify_target Identify Off-Target phenotypic_profiling->identify_target

Caption: Troubleshooting workflow for unexpected modulator activity.

Question: How do I differentiate between direct and indirect effects of my modulator?

Answer:

Distinguishing between direct channel modulation and indirect effects (e.g., altering signaling pathways that regulate channel activity) is a critical step.

Experimental Approaches:

  • Use an Inside-Out Patch-Clamp Configuration: This electrophysiological technique allows for the direct application of the modulator to the intracellular face of the channel, bypassing cellular signaling cascades.[6][7] A rapid response upon application is indicative of a direct effect.

  • Recombinant Protein Assays: Utilize purified KCa2 channel protein in a reconstituted system (e.g., liposomes). If the modulator still elicits an effect in this simplified environment, it confirms direct interaction.

  • Cellular Thermal Shift Assay (CETSA): This method assesses direct target engagement in a cellular context.[8][9][10][11] A shift in the thermal stability of the KCa2 protein in the presence of the modulator indicates direct binding.[8][12]

G modulator KCa2 Modulator direct Direct Effect Modulator binds directly to KCa2 channel modulator->direct Test with inside-out patch, recombinant protein, CETSA indirect Indirect Effect Modulator acts on upstream signaling molecule (X) modulator->indirect kca2 KCa2 Channel direct->kca2 indirect->kca2 X modifies KCa2 activity response Cellular Response kca2->response

Caption: Differentiating direct vs. indirect modulator effects.

Frequently Asked Questions (FAQs)

Question: What are the essential controls for a KCa2 channel specificity experiment?

Answer:

Robust controls are fundamental for interpreting your data accurately.

Control TypePurposeExample
Vehicle Control To account for any effects of the solvent in which the modulator is dissolved.DMSO or saline solution without the modulator.
Positive Control To ensure the experimental system is working as expected.A known KCa2 channel modulator with a well-characterized effect (e.g., SKA-31).[13]
Negative Control To establish a baseline and control for non-specific effects.An inactive analog of the modulator or a known inactive compound.
Cell Line Control To confirm the effect is target-dependent.KCa2 knockout or knockdown cell line.
Off-Target Controls To assess specificity against related channels.Cells expressing other potassium channel subtypes or related ion channels.[1]

Question: Which biophysical methods can confirm direct binding of my modulator to the KCa2 channel?

Answer:

Several biophysical techniques can provide evidence of direct binding and characterize the interaction.[4]

MethodPrincipleKey Information Provided
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to an immobilized ligand.[14]Binding kinetics (kon, koff), and affinity (KD).[15]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.[]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[]
Cellular Thermal Shift Assay (CETSA) Assesses changes in the thermal stability of a protein upon ligand binding in a cellular environment.[8][9][10][11]Target engagement and can be adapted for dose-response curves.[8][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects changes in the magnetic properties of atomic nuclei upon ligand binding.[4][]Can identify the binding site and characterize the structural changes upon binding.[4]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional effect of the modulator on KCa2 channel currents in intact cells.

Methodology:

  • Cell Preparation: Culture cells expressing KCa2 channels (e.g., HEK293 cells stably transfected with the KCa2 subtype of interest) on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution. The intracellular solution should contain a known concentration of free Ca2+ to activate KCa2 channels.

  • Recording:

    • Form a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply voltage ramps or steps to elicit KCa2 currents.

  • Modulator Application: Perfuse the cells with an external solution containing the vehicle control, followed by the test modulator at various concentrations.

  • Data Analysis: Measure the change in current amplitude or conductance in the presence of the modulator compared to the vehicle control. Generate a concentration-response curve to determine the EC50 or IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of the modulator with KCa2 channels in a cellular context.[9][11]

Methodology:

  • Cell Treatment: Treat intact cells with the modulator or vehicle control for a specified time (e.g., 1 hour) at 37°C.[10]

  • Heating Step: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).[8]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins.

  • Detection: Quantify the amount of soluble KCa2 protein at each temperature using Western blotting or an immunoassay like ELISA.

  • Data Analysis: Plot the fraction of soluble KCa2 protein as a function of temperature for both the vehicle and modulator-treated samples. A shift in the melting curve indicates thermal stabilization or destabilization upon modulator binding.

G start Start treat_cells 1. Treat cells with modulator or vehicle start->treat_cells heat_cells 2. Heat cells at various temperatures treat_cells->heat_cells lyse_cells 3. Lyse cells heat_cells->lyse_cells centrifuge 4. Centrifuge to separate soluble and aggregated proteins lyse_cells->centrifuge quantify 5. Quantify soluble KCa2 protein centrifuge->quantify analyze 6. Plot melting curves and analyze shift quantify->analyze end End analyze->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay.

References

Validation & Comparative

A Comparative Analysis of KCa2 Channel Modulator 1 and Apamin: Potency, Efficacy, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of two key modulators of small-conductance calcium-activated potassium (KCa2) channels: the synthetic positive allosteric modulator, KCa2 channel modulator 1, and the naturally occurring peptide inhibitor, apamin (B550111). This document is intended for researchers, scientists, and drug development professionals working with ion channels.

Executive Summary

KCa2 channels, also known as SK channels, are pivotal in regulating neuronal excitability and cellular signaling. Their modulation presents therapeutic opportunities for a range of disorders. This guide contrasts this compound, a potent subtype-selective positive modulator, with apamin, a well-characterized and highly potent peptide inhibitor. While both molecules target KCa2 channels, their opposing mechanisms of action—potentiation versus inhibition—define their distinct experimental and potential therapeutic applications.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative parameters of this compound and apamin.

FeatureThis compoundApamin
Modulator Type Positive Allosteric Modulator (Potentiator)Negative Allosteric Modulator (Inhibitor/Blocker)
Chemical Nature Synthetic Small Molecule (C₁₆H₁₅ClFN₅)Peptide Toxin (18 amino acids)
Molecular Weight 331.78 g/mol [1]~2027.34 g/mol
Potency (EC₅₀) hKCa2.3: 0.19 µMrKCa2.2: 0.99 µM[1]Not Applicable
Potency (IC₅₀) Not ApplicableKCa2.1: 4.1 nMKCa2.2: 87.7 pMKCa2.3: 2.3 nM
Mechanism of Action Increases the apparent Ca²⁺ sensitivity of the channel, leading to potentiation of channel opening.[2][3]Binds to the outer pore of the channel, causing an allosteric blockade of ion conduction.[4][5]
Subtype Selectivity Selective for KCa2.2 and KCa2.3 subtypes.[1]Highly potent on KCa2.2, with nanomolar affinity for KCa2.1 and KCa2.3.[3]

Mechanisms of Action and Signaling Pathways

KCa2 channels are voltage-independent and are gated solely by intracellular calcium (Ca²⁺). Their activation leads to potassium (K⁺) efflux, which hyperpolarizes the cell membrane and reduces cellular excitability. This process is fundamental in shaping neuronal firing patterns and other physiological responses.[6][7]

KCa2_Activation_Pathway cluster_0 Cellular Environment cluster_1 Channel Gating cluster_2 Physiological Effect Ca_Source Increased Intracellular Ca²⁺ (e.g., from voltage-gated Ca²⁺ channels or ER stores) CaM Calmodulin (CaM) Ca_Source->CaM binds CaM_Bound Ca²⁺-CaM Complex KCa2 KCa2 Channel (Closed State) KCa2_Open KCa2 Channel (Open State) KCa2->KCa2_Open conformational change CaM_Bound->KCa2 binds to channel K_Efflux K⁺ Efflux KCa2_Open->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Modulator_Comparison KCa2_Channel KCa2 Channel Potentiation Potentiation of K⁺ Efflux (Increased Channel Opening) KCa2_Channel->Potentiation Inhibition Inhibition of K⁺ Efflux (Channel Blockade) KCa2_Channel->Inhibition Modulator1 KCa2 Channel Modulator 1 (Positive Modulator) Modulator1->KCa2_Channel binds allosterically Apamin Apamin (Negative Modulator) Apamin->KCa2_Channel binds to outer pore Electrophysiology_Workflow Cell_Culture Cell Culture (HEK293 expressing KCa2 subtype) Patching Whole-Cell Patch Clamp (Giga-seal formation & rupture) Cell_Culture->Patching Recording Baseline Current Recording (Voltage ramp protocol) Patching->Recording Drug_App Compound Application (Perfusion with Modulator/Apamin) Recording->Drug_App Response_Rec Response Current Recording Drug_App->Response_Rec Analysis Data Analysis (Concentration-response curve, EC₅₀/IC₅₀ calculation) Response_Rec->Analysis

References

A Comparative Guide to KCa2 Channel Positive Allosteric Modulators: KCa2 channel modulator 1 vs. NS309

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of KCa2 channel modulation, the selection of an appropriate positive allosteric modulator is a critical decision. This guide provides a detailed, data-driven comparison of two prominent modulators: the subtype-selective "KCa2 channel modulator 1" and the broader-spectrum activator "NS309."

Performance Comparison at a Glance

The following table summarizes the key quantitative data for this compound and NS309, highlighting their distinct potency and selectivity profiles.

FeatureThis compound (Compound 2o)NS309
Target Channels Potent, subtype-selective positive modulator of KCa2 channels.[1][2]Potent activator of small-conductance (SK/KCa2) and intermediate-conductance (IK/KCa3.1) Ca2+-activated potassium channels.[3]
Potency (EC50) Human KCa2.3: 0.19 µM[1][2] Rat KCa2.2: 0.99 µM[1][2]hIK (KCa3.1): ~20 nM[4] hSK3 (KCa2.3): 40 nM (1.9-fold current increase)[3] KCa2 channels (general): ~600 nM[4] KCa2.2: ~1.7 µM[5] KCa3.1: ~74 nM[5]
Selectivity Shows selectivity for KCa2.2 and KCa2.3 subtypes over KCa2.1 and KCa3.1.[6][7]Activates both KCa2 and KCa3.1 channels.[5] Displays no activity at BK channels.[3]
Mechanism of Action Positive allosteric modulator that increases the apparent Ca2+ sensitivity of the channel.[7]Positive allosteric modulator that increases the Ca2+ sensitivity of the channel.[8]
Chemical Name Not explicitly stated in the search results. Referred to as "compound 2o".[1][2]6,7-Dichloro-1H-indole-2,3-dione 3-oxime.
Molecular Formula C16H15ClFN5[2]C8H4Cl2N2O2
Molecular Weight 331.78[2]231.04

Signaling Pathway and Mechanism of Action

KCa2 channels play a crucial role in regulating neuronal excitability and other physiological processes by coupling intracellular calcium signals to membrane hyperpolarization.[9][10][11] An increase in intracellular Ca2+, often triggered by influx through voltage-gated calcium channels or NMDA receptors, leads to the activation of KCa2 channels.[10][11] This activation results in an efflux of potassium ions, which hyperpolarizes the cell membrane, thereby reducing cellular excitability.[9]

Positive allosteric modulators like this compound and NS309 do not open the channel directly but enhance its sensitivity to Ca2+.[7][11] They bind to a site on the channel complex, distinct from the Ca2+ binding site, and induce a conformational change that lowers the concentration of Ca2+ required for channel opening.

KCa2_Channel_Signaling_Pathway cluster_0 Cell Membrane Ca_channel Voltage-Gated Ca2+ Channel / NMDA Receptor Ca_int Ca2+ (intracellular) Ca_channel->Ca_int KCa2 KCa2 Channel K_ext K+ (extracellular) KCa2->K_ext Efflux Hyperpolarization Membrane Hyperpolarization KCa2->Hyperpolarization Leads to Modulator_Site Allosteric Site Modulator_Site->KCa2 Enhances Ca2+ Sensitivity Ca_ext Ca2+ (extracellular) Ca_ext->Ca_channel Depolarization Ca_int->KCa2 Binds & Activates K_int K+ (intracellular) K_int->KCa2 Efflux Modulator KCa2 Modulator 1 or NS309 Modulator->Modulator_Site

KCa2 channel activation and modulation pathway.

Experimental Protocols

The characterization and comparison of KCa2 channel modulators typically involve electrophysiological techniques, primarily patch-clamp recordings.

Inside-Out Patch-Clamp Electrophysiology for KCa2 Channel Modulation

This protocol is designed to measure the effect of modulators on KCa2 channels expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Culture and Transfection:

  • Culture HEK293 cells in appropriate media.

  • Transiently transfect cells with the cDNA encoding the desired human KCa2 channel subtype (e.g., KCa2.2 or KCa2.3).

2. Electrophysiology Setup:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with pipette solution.

3. Solutions:

  • Pipette Solution (intracellular): Contains a high concentration of potassium and a calcium buffer (e.g., EGTA) to control the free Ca2+ concentration. A typical solution might contain (in mM): 140 KCl, 10 HEPES, 1 EGTA, and varying amounts of CaCl2 to achieve the desired free [Ca2+], pH adjusted to 7.2 with KOH.

  • Bath Solution (extracellular): A physiological saline solution, for example (in mM): 140 KCl, 10 HEPES, 1 MgCl2, pH adjusted to 7.2 with KOH.

4. Recording Procedure:

  • Establish a giga-ohm seal on a transfected cell.

  • Excise the patch to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.

  • Hold the membrane potential at a negative potential (e.g., -80 mV).

  • Perfuse the patch with the bath solution containing a low, sub-activating concentration of free Ca2+ (e.g., 0.1 µM).

  • Apply the test modulator (this compound or NS309) at various concentrations to the bath solution and record the resulting current.

  • To determine the EC50, normalize the current potentiation at each modulator concentration to the maximal effect and fit the data to a Hill equation.

Experimental_Workflow A HEK293 Cell Culture B Transfection with KCa2 Channel cDNA A->B D Establish Giga-ohm Seal (Cell-attached) B->D C Patch-Clamp Rig C->D E Excise Patch (Inside-out) D->E F Apply Low Ca2+ (Baseline Current) E->F G Apply Modulator (KCa2 Modulator 1 or NS309) F->G H Record K+ Current G->H I Data Analysis (EC50 Calculation) H->I

Workflow for electrophysiological characterization.

Concluding Remarks

The choice between this compound and NS309 will largely depend on the specific research question and experimental context.

  • This compound is the preferred tool for studies requiring subtype selectivity, particularly for dissecting the individual roles of KCa2.2 and KCa2.3 channels in physiological and pathophysiological processes. Its development as a more potent analog of CyPPA suggests its utility in advancing the therapeutic potential of subtype-selective KCa2 modulation, for instance, in conditions like ataxia.[6][7]

  • NS309 serves as a potent, well-characterized, though non-subtype-selective, activator of both KCa2 and KCa3.1 channels. Its broad activity makes it a valuable tool for investigating the general physiological roles of these channels, such as in the regulation of vascular tone and neuronal afterhyperpolarization.[11] However, its activity on KCa3.1 must be considered when interpreting results, as this channel has distinct physiological functions.

References

Validating the Efficacy of Modulator 1: A Comparative Guide Using KCa2.2 Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the therapeutic potential of "Modulator 1," a novel compound targeting the small-conductance calcium-activated potassium channel, KCa2.2 (also known as SK2). By leveraging KCa2.2 knockout (KO) mice, researchers can definitively establish the on-target effects of Modulator 1 and objectively compare its performance against existing alternatives. This document outlines the essential experimental protocols, presents data in a clear, comparative format, and visualizes key concepts to facilitate a thorough understanding of the validation process.

Introduction to KCa2.2 Channels and Their Therapeutic Relevance

KCa2.2 channels are voltage-independent potassium channels activated by intracellular calcium.[1][2] They play a crucial role in regulating neuronal excitability by contributing to the medium afterhyperpolarization (mAHP) that follows an action potential.[1][2] This function is critical for controlling neuronal firing patterns and preventing excessive neuronal activity.[1] Dysregulation of KCa2.2 channel function has been implicated in several neurological disorders, most notably spinocerebellar ataxias (SCAs), where the irregular firing of Purkinje cells in the cerebellum is a key pathological feature.[1][2] Consequently, positive modulators of KCa2.2 channels are being actively investigated as a promising therapeutic strategy for these conditions.[1][2]

KCa2.2 knockout mice provide an invaluable tool for validating the mechanism of action of KCa2.2 modulators. These mice exhibit a phenotype characterized by motor deficits, including ataxia and tremor, which mirrors some of the symptoms observed in human ataxias.[3] By comparing the effects of a modulator in wild-type (WT) and KCa2.2 KO mice, researchers can unequivocally demonstrate that the compound's therapeutic effects are mediated through its interaction with the KCa2.2 channel.

Comparative Performance of KCa2.2 Modulators

To assess the efficacy of Modulator 1, its performance should be benchmarked against known KCa2.2 activators. The following table summarizes key quantitative data for existing modulators, providing a baseline for comparison.

ModulatorTargetEC50 (μM)Efficacy (Emax)Key CharacteristicsReference
CyPPAKCa2.2/KCa2.314 (KCa2.2), 5.6 (KCa2.3)Similar to other activatorsSelective for KCa2.2 and KCa2.3 over KCa2.1 and KCa3.1.[4]
NS13001KCa2.2/KCa2.3More potent than CyPPANot specifiedA more potent analog of CyPPA.[5]
Compound 2oKCa2.2/KCa2.30.99 (rat KCa2.2a), 0.19 (human KCa2.3)Similar to CyPPA~7-fold more potent than CyPPA on rat KCa2.2a.[6]
Compound 2qKCa2.2/KCa2.30.64 (rat KCa2.2a), 0.60 (human KCa2.3)Similar to CyPPA~10-fold more potent than CyPPA on rat KCa2.2a.[6]
1-EBIOKCa2.1/2.2/2.3, KCa3.1~30-150 (KCa2 channels)Not specifiedNon-selective activator.[5]
NS309KCa2.1/2.2/2.3, KCa3.1~0.6 (KCa2 channels)Not specifiedPotent, non-selective activator.[5]
SKA-31KCa2.1/2.2/2.3, KCa3.1Not specifiedNot specifiedOptimized from riluzole (B1680632) for better selectivity.[5]

Table 1: Quantitative Comparison of KCa2.2 Positive Modulators. This table provides a summary of the half-maximal effective concentrations (EC50) and other key features of known KCa2.2 activators. This data serves as a benchmark for evaluating the potency and selectivity of a novel modulator like "Modulator 1".

Expected Outcomes in KCa2.2 Knockout Mice vs. Wild-Type Mice

The following table outlines the anticipated phenotypic differences between KCa2.2 KO and WT mice and the expected effects of a positive KCa2.2 modulator like Modulator 1.

ParameterWild-Type (WT) MiceKCa2.2 Knockout (KO) MiceExpected Effect of Modulator 1 in WT MiceExpected Effect of Modulator 1 in KCa2.2 KO Mice
Motor Coordination (Rotarod) Normal performance.Impaired performance, shorter latency to fall.Potential for improved performance or no significant change.No improvement in performance.
Anxiety-like Behavior (Elevated Plus Maze) Normal anxiety levels.May exhibit altered anxiety-like behavior.May show anxiolytic effects.No effect on anxiety-like behavior.
Neuronal Firing (Purkinje Cells) Regular, tonic firing.Irregular firing patterns, increased burst firing.Increased regularity of firing, reduced burst firing.No change in irregular firing patterns.
Medium Afterhyperpolarization (mAHP) Present and robust.Reduced or absent mAHP.Potentiation of mAHP amplitude and/or duration.No effect on mAHP.

Table 2: Predicted Phenotypes and Modulator Effects. This table contrasts the expected experimental outcomes in wild-type versus KCa2.2 knockout mice, providing a clear framework for validating the on-target effects of Modulator 1.

Experimental Protocols

Detailed and standardized experimental protocols are critical for generating reproducible and comparable data.

Animals

KCa2.2 knockout mice and wild-type littermates on a C57BL/6J background should be used. Animals should be group-housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle. All behavioral testing should be conducted during the light phase.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This technique is essential for directly measuring the effect of Modulator 1 on KCa2.2 channel activity.

Objective: To measure the potentiation of KCa2.2 currents and the modulation of neuronal firing properties by Modulator 1.

Procedure:

  • Slice Preparation: Acutely prepare sagittal cerebellar slices (250-300 µm thick) from WT and KCa2.2 KO mice using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recording:

    • Transfer slices to a recording chamber continuously perfused with oxygenated aCSF at room temperature.

    • Visualize Purkinje neurons using a microscope with infrared differential interference contrast optics.

    • Obtain whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing a potassium-based electrolyte.

  • Data Acquisition:

    • For current-clamp recordings, inject depolarizing current steps to elicit action potentials and measure firing frequency and the mAHP.

    • For voltage-clamp recordings, hold the cell at a potential of -60 mV and use voltage ramps or steps to elicit KCa2.2 currents.

  • Drug Application: After establishing a stable baseline recording, perfuse the slice with aCSF containing Modulator 1 at various concentrations to determine its effect on firing properties and KCa2.2 currents.

Behavioral Assay: Rotarod Test

This test assesses motor coordination and balance, which are typically impaired in KCa2.2 KO mice.

Objective: To evaluate the effect of Modulator 1 on motor coordination in WT and KCa2.2 KO mice.

Procedure:

  • Apparatus: Use an accelerating rotarod apparatus.

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.

  • Training (Optional but Recommended): Train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for 1-2 minutes for 2-3 days prior to testing.

  • Testing:

    • Place the mouse on the rotating rod, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).[7][8]

    • Record the latency to fall from the rod.

    • Conduct 3-5 trials per mouse with an inter-trial interval of at least 15 minutes.

  • Drug Administration: Administer Modulator 1 (or vehicle) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before testing.

Behavioral Assay: Elevated Plus Maze (EPM)

The EPM is used to assess anxiety-like behavior.

Objective: To determine if Modulator 1 has anxiolytic or anxiogenic effects.

Procedure:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[9][10]

  • Acclimation: Acclimate mice to the testing room under dim lighting for at least 30 minutes.

  • Testing:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5-10 minutes.[10]

    • Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • Drug Administration: Administer Modulator 1 (or vehicle) prior to the test.

Visualizing the Validation Workflow and Underlying Mechanisms

Diagrams generated using Graphviz can effectively illustrate the experimental logic and the signaling pathways involved.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation HEK_WT HEK293 Cells (Expressing KCa2.2) Electrophys_vitro Patch-Clamp Electrophysiology HEK_WT->Electrophys_vitro Mouse_WT Wild-Type Mice HEK_KO HEK293 Cells (No KCa2.2) HEK_KO->Electrophys_vitro Mod1_vitro Modulator 1 Mod1_vitro->HEK_WT Mod1_vitro->HEK_KO Current_inc Increased K+ Current Electrophys_vitro->Current_inc WT No_effect_vitro No Effect Electrophys_vitro->No_effect_vitro KO Behavior Behavioral Assays (Rotarod, EPM) Mouse_WT->Behavior Mouse_KO KCa2.2 KO Mice Mouse_KO->Behavior Mod1_vivo Modulator 1 Mod1_vivo->Mouse_WT Mod1_vivo->Mouse_KO Pheno_rescue Phenotype Rescue (Improved Motor Function) Behavior->Pheno_rescue WT No_effect_vivo No Phenotypic Change Behavior->No_effect_vivo KO G Ca_influx Ca2+ Influx (e.g., via VGCCs) Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin binds KCa22 KCa2.2 Channel Calmodulin->KCa22 activates K_efflux K+ Efflux KCa22->K_efflux KO_mouse KCa2.2 Knockout (Channel Absent) KCa22->KO_mouse absent in Mod1 Modulator 1 Mod1->KCa22 potentiates Hyperpolarization Membrane Hyperpolarization (mAHP) K_efflux->Hyperpolarization Reduced_firing Reduced Neuronal Firing Frequency Hyperpolarization->Reduced_firing G Start Start Validation Is_Mod1_effective_WT Is Modulator 1 effective in WT mice? Start->Is_Mod1_effective_WT Is_Mod1_effective_KO Is Modulator 1 effective in KCa2.2 KO mice? Is_Mod1_effective_WT->Is_Mod1_effective_KO Yes Ineffective Conclusion: Modulator is ineffective Is_Mod1_effective_WT->Ineffective No On_target Conclusion: On-target effect confirmed Is_Mod1_effective_KO->On_target No Off_target Conclusion: Off-target effects likely Is_Mod1_effective_KO->Off_target Yes

References

A Head-to-Head Comparison of KCa2 Channel Modulator 1 and Other Known Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of KCa2 Channel Modulator 1 against a panel of established small-conductance calcium-activated potassium (KCa2) channel activators. The following sections present quantitative data on the potency and selectivity of these compounds, outline the experimental methodologies used to derive this data, and visualize the key signaling pathways and experimental workflows involved in KCa2 channel modulation.

Data Presentation: Comparative Analysis of KCa2 Channel Activators

The potency of this compound and other key activators is summarized below. The data, presented as EC50 values (the concentration required to elicit a half-maximal response), has been compiled from various electrophysiological studies. Lower EC50 values indicate higher potency.

ModulatorKCa2.1 (SK1) EC50 (µM)KCa2.2 (SK2) EC50 (µM)KCa2.3 (SK3) EC50 (µM)KCa3.1 (IK1) EC50 (µM)Selectivity Profile
This compound (compound 2o) No data available0.99 (rat)[1][2]0.19 (human)[1][2]Largely inactiveSubtype-selective for KCa2.3[1][2]
SKA-31 2.9[3][4][5][6]1.9[3][4][5][6]2.9[3][4]0.26[3][4][5][6]Pan-activator of KCa2 and KCa3.1 channels[3][4][5][6]
CyPPA Inactive[7][8]14[7]5.6[7][8]Inactive[7]Selective for KCa2.2 and KCa2.3[7]
NS309 Data not consistently available, generally considered a pan-activator~1.7[9]Potent activator~0.074[9]Pan-activator of KCa2 and KCa3.1 channels[9]
Rimtuzalcap Presumed positive allosteric modulator~5.1[9]Presumed positive allosteric modulatorInactive[9]Selective for KCa2.2[9]
1-EBIO 300 - 700[10]300 - 700[10]300 - 700[10]~30[11]Pan-activator of KCa2 and KCa3.1 channels[10][11]
NS13001 Inactive[10]1.8[12]0.14[10][12]InactiveSelective for KCa2.2 and KCa2.3[10]

Experimental Protocols

The characterization of KCa2 channel modulators predominantly relies on electrophysiological techniques, particularly patch-clamp recordings from cells expressing specific KCa2 channel subtypes.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the total ion current flowing through all KCa2 channels on the surface of a single cell.

Objective: To determine the effect of a modulator on the overall KCa2 channel activity in a cellular context.

General Procedure:

  • Cell Preparation: HEK293 cells stably or transiently expressing the human or rat KCa2 channel subtype of interest (KCa2.1, KCa2.2, or KCa2.3) are cultured on glass coverslips.

  • Recording Setup: A glass micropipette with a tip diameter of approximately 1-2 µm is filled with an intracellular solution and positioned onto the surface of a target cell.

  • Giga-seal Formation: Gentle suction is applied to form a high-resistance (giga-ohm) seal between the micropipette and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing for electrical and diffusional access to the cell's interior.

  • Voltage Clamp and Data Acquisition: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). Voltage ramps or steps are applied to elicit KCa2 channel currents. The compound of interest is then perfused into the extracellular solution at various concentrations to determine its effect on the channel current.

Typical Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

  • Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and a buffered Ca2+ concentration to sub-maximally activate the channels (e.g., 1 µM) (pH 7.2).

Inside-Out Patch-Clamp Electrophysiology

This configuration allows for the direct application of compounds to the intracellular face of the channel, providing insights into the mechanism of action.

Objective: To investigate the direct interaction of a modulator with the KCa2 channel and its sensitivity to intracellular calcium.

General Procedure:

  • Cell-Attached Configuration: A giga-seal is formed as described for the whole-cell technique.

  • Patch Excision: The micropipette is carefully withdrawn from the cell, excising a small patch of the membrane with the intracellular side now facing the bath solution.

  • Perfusion and Recording: The excised patch is moved into a stream of a controlled intracellular solution. The effect of varying the concentration of the modulator and/or free calcium on the channel activity is recorded.

Typical Solutions:

  • Pipette (Extracellular) Solution (in mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES (pH 7.4).

  • Bath (Intracellular) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, with varying concentrations of CaCl2 to achieve a desired free calcium concentration (pH 7.2).

Mandatory Visualizations

Signaling Pathway of KCa2 Channel Activation

The activation of KCa2 channels is a calcium-dependent process mediated by the protein calmodulin (CaM). The binding of intracellular calcium to CaM triggers a conformational change that leads to the opening of the KCa2 channel pore, allowing potassium ions to flow out of the cell. Positive modulators enhance the sensitivity of the channel to calcium, promoting channel opening at lower intracellular calcium concentrations.

KCa2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space K_ion_out K+ KCa2 KCa2 Channel (Closed) KCa2_open KCa2 Channel (Open) KCa2->KCa2_open Conformational Change KCa2_open->K_ion_out K⁺ Efflux Ca_ion Ca²⁺ CaM Calmodulin (CaM) Ca_ion->CaM Binds Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM Ca_CaM->KCa2 Binds to intracellular domain Modulator Positive Modulator Modulator->KCa2 Increases Ca²⁺ sensitivity K_ion_in K+

Caption: KCa2 channel activation by intracellular calcium and positive modulators.

Experimental Workflow for Modulator Screening

The following diagram illustrates a typical workflow for identifying and characterizing novel KCa2 channel activators using patch-clamp electrophysiology.

Experimental_Workflow start Start: Culture cells expressing KCa2 subtype whole_cell Whole-Cell Patch Clamp: Initial Screening start->whole_cell compound_app Apply Test Compound (e.g., KCa2 Modulator 1) whole_cell->compound_app measure_current Measure change in KCa2 current compound_app->measure_current active_cmpd Active Compound Identified? measure_current->active_cmpd dose_response Dose-Response Curve (Determine EC50) active_cmpd->dose_response Yes end End: Characterized Modulator active_cmpd->end No inside_out Inside-Out Patch Clamp: Mechanism of Action dose_response->inside_out ca_sensitivity Vary [Ca²⁺]i with and without compound inside_out->ca_sensitivity analyze_moa Analyze shift in Ca²⁺ sensitivity ca_sensitivity->analyze_moa analyze_moa->end

References

KCa2 Channel Modulator 1: A Comparative Analysis of Ion Channel Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of KCa2 channel modulator 1, also known as compound 2o, across various ion channels. The data presented herein is compiled from preclinical research to offer an objective overview of its selectivity and potential off-target effects.

Summary of this compound Activity

This compound is a potent positive allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels. It exhibits significant subtype selectivity within this family, with a pronounced potentiation of KCa2.2 and KCa2.3 channels.[1] In contrast, it demonstrates minimal to no activity on the KCa2.1 and the intermediate-conductance KCa3.1 channels.[2] Investigations into its effects on other ion channel families have revealed inhibitory activity on a voltage-gated sodium channel at high concentrations, while a large-conductance calcium-activated potassium (KCa1.1) channel remained unaffected.

Quantitative Analysis of Ion Channel Modulation

The following table summarizes the activity of this compound on a panel of ion channels as determined by electrophysiological studies.

Ion Channel SubtypeSpeciesActivity TypeEC₅₀ / % InhibitionReference
KCa2.2 (SK2) RatPositive Modulator0.99 µM[1]
KCa2.3 (SK3) HumanPositive Modulator0.19 µM[2]
KCa2.1 (SK1) HumanNo significant potentiationEmax ~0%[2]
KCa3.1 (IK) HumanNo significant potentiationEmax ~28%[2]
KCa1.1 (BK) HumanNo effectat 100 µM
Nav1.2 MouseInhibitor~50% inhibition at 100 µM

Signaling Pathway and Experimental Workflow

To visually represent the selectivity of this compound and the general process of its evaluation, the following diagrams are provided.

cluster_KCa2 KCa2 Channel Family cluster_KCa3 KCa3 Channel Family KCa2_2 KCa2.2 KCa2_3 KCa2.3 KCa2_1 KCa2.1 KCa3_1 KCa3.1 Modulator KCa2 Channel Modulator 1 Modulator->KCa2_2 Potentiates Modulator->KCa2_3 Potentiates Modulator->KCa2_1 No significant effect Modulator->KCa3_1 No significant effect

Caption: Subtype selectivity of this compound.

A Cell Culture with Target Ion Channel Expression B Patch-Clamp Electrophysiology Setup A->B C Establish Whole-Cell or Inside-Out Configuration B->C D Baseline Current Recording C->D E Application of This compound D->E F Recording of Modulated Current E->F G Data Analysis (EC₅₀ / % Inhibition) F->G

Caption: Experimental workflow for ion channel activity assessment.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Inside-Out Patch-Clamp Electrophysiology for KCa Channel Activity
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the specific human or rat KCa channel subtype (KCa2.1, KCa2.2, KCa2.3, or KCa3.1).

  • Pipette Solution (in mM): 150 KCl, 5 EGTA, and 10 HEPES, adjusted to pH 7.4 with KOH.

  • Bath Solution (in mM): 150 KCl and 10 HEPES, adjusted to pH 7.2 with KOH. Free Ca²⁺ concentrations are adjusted by adding appropriate amounts of CaCl₂ to the EGTA-buffered solution.

  • Procedure:

    • Glass micropipettes with a resistance of 2-4 MΩ are used to form a gigaohm seal with the cell membrane.

    • The patch is then excised from the cell to achieve an inside-out configuration, with the intracellular side of the membrane facing the bath solution.

    • The membrane potential is held at a constant voltage (e.g., -60 mV).

    • Baseline channel activity is recorded in the presence of a sub-maximal activating concentration of Ca²⁺.

    • This compound is then perfused into the bath at various concentrations to determine its effect on channel open probability or current amplitude.

    • Concentration-response curves are generated to calculate the EC₅₀ value for potentiation. For channels where no potentiation is observed, the maximum effect (Emax) at a high concentration is reported.[2]

Whole-Cell Patch-Clamp Electrophysiology for Nav1.2 Channel Activity
  • Cell Line: N1E-115 neuroblastoma cells endogenously expressing the mouse Nav1.2 channel.

  • Pipette Solution (in mM): Comprised of components to buffer the intracellular environment and maintain a stable recording.

  • External Solution (in mM): Contains physiological concentrations of ions, including Na⁺ as the charge carrier for the Nav1.2 current.

  • Procedure:

    • A gigaohm seal is formed between the micropipette and the cell membrane.

    • The cell membrane under the pipette is ruptured to allow for electrical access to the entire cell (whole-cell configuration).

    • Voltage steps are applied to elicit Nav1.2 currents.

    • Baseline currents are recorded before the application of the modulator.

    • This compound is applied to the external solution at a concentration of 100 µM.

    • The effect on the peak Nav1.2 current is measured and expressed as a percentage of inhibition compared to the baseline.

References

Demonstrating the Subtype Specificity of KCa2 Channel Modulator 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for designing and interpreting control experiments to rigorously demonstrate the subtype specificity of KCa2 channel modulator 1 (also identified as compound 2o). The following sections detail experimental protocols, present data in a comparative format, and visualize the experimental logic to ensure robust and reliable characterization of this potent and selective modulator.

Introduction to KCa2 Channels and Modulator 1

Small-conductance calcium-activated potassium (KCa2) channels, comprising subtypes KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), are critical regulators of neuronal excitability and cardiac action potentials.[1][2] Their dysfunction is implicated in various neurological and cardiovascular disorders, making them attractive therapeutic targets.[2][3] this compound is a potent positive allosteric modulator that exhibits subtype selectivity, potentiating human KCa2.3 and rat KCa2.2 channels while showing minimal activity on KCa2.1 and the related intermediate-conductance KCa3.1 channels.[4][5][6] Establishing this selectivity is paramount for its development as a research tool or therapeutic agent.

Comparative Analysis of KCa2 Modulator Activity

To contextualize the performance of this compound, its activity profile should be compared against other known KCa2 modulators with varying degrees of subtype selectivity.

Table 1: Comparative Potency (EC50) of KCa2 Channel Modulators Across Subtypes

ModulatorKCa2.1 (human)KCa2.2 (rat)KCa2.3 (human)KCa3.1 (human)Selectivity Profile
KCa2 Modulator 1 Inactive0.99 µM[4]0.19 µM[4][5]Inactive[7]KCa2.3/2.2 selective
CyPPAInactive[6]~5.6 µM[3]Potentiates[6]Inactive[6]KCa2.2/2.3 selective
NS309PotentiatesPotentiatesPotentiatesPotentiates[8]Non-selective
RimtuzalcapInactive~5.1 µM[8]PotentiatesInactive[8]KCa2.2 selective

Table 2: Comparative Efficacy (Maximum Potentiation) of KCa2 Channel Modulators

ModulatorKCa2.1 (human)KCa2.2 (rat)KCa2.3 (human)KCa3.1 (human)
KCa2 Modulator 1 No significant potentiationTo be determinedTo be determinedNo significant potentiation
CyPPANo significant potentiationTo be determinedTo be determinedNo significant potentiation
NS309To be determinedTo be determinedTo be determinedTo be determined
RimtuzalcapNo significant potentiationTo be determinedTo be determinedNo significant potentiation

Experimental Protocols for Demonstrating Subtype Specificity

The gold-standard method for assessing the subtype specificity of ion channel modulators is patch-clamp electrophysiology on cells heterologously expressing a single KCa2 channel subtype.

Key Experiment: Electrophysiological Recording of KCa2 Currents

Objective: To quantify the potentiation of specific KCa2 channel subtypes by this compound.

Cell Lines: HEK293 cells stably transfected with and expressing one of the following human channel subtypes: KCa2.1, KCa2.2, KCa2.3, or KCa3.1.

Materials:

  • HEK293 cell lines (as above)

  • Patch-clamp rig (amplifier, digitizer, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Cell culture reagents

  • Extracellular (bath) solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4)

  • Intracellular (pipette) solution: 140 mM KCl, 10 mM HEPES, 10 mM EGTA, and a calculated amount of CaCl2 to achieve a free Ca2+ concentration of ~300 nM (pH 7.2)

  • This compound stock solution (in DMSO)

  • Control and comparator modulator stock solutions (e.g., CyPPA, NS309)

Procedure:

  • Cell Preparation: Plate the transfected HEK293 cells onto glass coverslips 24-48 hours before recording.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording Configuration: Obtain a whole-cell patch-clamp recording configuration.

  • Voltage Protocol: Clamp the cell membrane potential at -80 mV and apply a series of voltage ramps or steps to elicit KCa2 currents.

  • Baseline Recording: Record baseline KCa2 currents in the extracellular solution.

  • Compound Application: Perfuse the cells with the extracellular solution containing a range of concentrations of this compound.

  • Data Acquisition: Record the potentiated currents at each concentration until a steady-state effect is observed.

  • Washout: Perfuse with the control extracellular solution to observe the reversal of the effect.

  • Data Analysis:

    • Measure the peak current amplitude at each modulator concentration.

    • Normalize the potentiated current to the baseline current.

    • Plot the concentration-response curve and fit with the Hill equation to determine the EC50 and maximum efficacy (Emax).

  • Control Experiments: Repeat the protocol for each KCa2 subtype (KCa2.1, KCa2.2, KCa2.3) and the off-target control (KCa3.1). Also, perform experiments with known non-selective (NS309) and selective (CyPPA, rimtuzalcap) modulators for comparison.

Visualizing Experimental Logic and Signaling

To clearly delineate the experimental strategy and the underlying molecular interactions, the following diagrams are provided.

G cluster_0 Experimental Workflow cluster_1 Control Arms A Prepare HEK293 cells expressing a single KCa2 subtype B Establish whole-cell patch-clamp recording A->B C Record baseline KCa2 current B->C D Apply KCa2 Modulator 1 (concentration range) C->D E Record potentiated KCa2 current D->E F Analyze data: EC50 and Emax E->F C1 KCa2.1 F->C1 Compare results across: C2 KCa2.2 F->C2 Compare results across: C3 KCa2.3 F->C3 Compare results across: C4 KCa3.1 (Off-target) F->C4 Compare results across: C5 Vehicle Control (DMSO) F->C5 Compare results across: C6 Comparator Modulators (NS309, CyPPA) F->C6 Compare results across:

Caption: Workflow for assessing KCa2 modulator 1 subtype specificity.

G cluster_pathway KCa2 Channel Gating Pathway Ca_influx Intracellular Ca2+ increase CaM Calmodulin (CaM) Ca_influx->CaM binds KCa2 KCa2 Channel (Closed) CaM->KCa2 binds & activates KCa2_Open KCa2 Channel (Open) KCa2->KCa2_Open conformational change Hyperpolarization Membrane Hyperpolarization KCa2_Open->Hyperpolarization K+ efflux Modulator1 KCa2 Modulator 1 Modulator1->KCa2 positive allosteric modulation

Caption: Simplified signaling pathway of KCa2 channel activation and modulation.

Conclusion

By employing a systematic approach involving patch-clamp electrophysiology on a panel of cell lines expressing individual KCa2 subtypes, researchers can robustly determine the subtype specificity of this compound. Comparing its activity to known selective and non-selective modulators provides essential context for interpreting the data. The detailed protocols and clear visualizations provided in this guide serve as a comprehensive resource for the rigorous evaluation of this and other novel ion channel modulators.

References

Safety Operating Guide

Navigating the Disposal of KCa2 Channel Modulator 1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of KCa2 channel modulator 1, ensuring compliance with standard laboratory safety protocols.

While a comprehensive Safety Data Sheet (SDS) with specific disposal instructions for this compound (CAS No. 1019106-73-0) is not publicly available, it is imperative to obtain it from the supplier before handling and disposal. In the absence of a specific SDS, and as a matter of prudent practice, this compound should be treated as a potentially hazardous chemical. The following procedures are based on general guidelines for the disposal of laboratory chemical waste.

Summary of Key Information

For quick reference, the table below summarizes the available identifying information for this compound.

PropertyValue
Chemical Name This compound
CAS Number 1019106-73-0
Molecular Formula C₁₆H₁₅ClFN₅
Molecular Weight 331.78 g/mol

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of unused this compound and the decontamination of its empty container.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure you are wearing appropriate PPE:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Disposal of Unused or Waste this compound

All non-essential chemical materials, including this compound, should be disposed of as hazardous waste.

  • Do not dispose of this compound down the sink or in regular trash.

  • Carefully transfer any unused or waste material into a designated hazardous waste container that is compatible with the chemical.

  • Ensure the waste container is clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the CAS number (1019106-73-0).

  • Store the sealed hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[1][2]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Disposal of Empty this compound Containers

Properly decontaminated chemical containers can often be disposed of as regular waste, but specific procedures must be followed.

  • A container is considered "empty" when all contents that can be practically removed have been, and no more than one inch of residue remains.[3]

  • Triple rinse the empty container with a suitable solvent.[3][4][5] The choice of solvent should be based on the solubility of this compound and information from the SDS. If the SDS is unavailable, a common polar solvent like ethanol (B145695) or acetone (B3395972) may be appropriate, but this should be confirmed.

  • Collect all rinsate (the solvent used for rinsing) as hazardous waste.[3][4][5] The first rinse is particularly important to collect as it will contain the highest concentration of the chemical residue.

  • After triple rinsing, allow the container to air dry completely.

  • Once dry, the original label on the container must be defaced or removed.[4][5][6]

  • Clearly mark the container as "EMPTY".[3][5]

  • Dispose of the clean, empty container in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic waste.[4][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its container.

DisposalWorkflow cluster_start cluster_sds Safety Data Sheet Review cluster_decision Waste Type cluster_product_disposal Product Disposal cluster_container_disposal Container Disposal start KCa2 Channel Modulator 1 Disposal sds Obtain and Review Full Safety Data Sheet (SDS) from Supplier start->sds waste_type Unused Product or Contaminated Material? sds->waste_type dispose_product Treat as Hazardous Waste. Label container with chemical name and CAS number. waste_type->dispose_product Yes triple_rinse Triple rinse container with appropriate solvent. waste_type->triple_rinse No (Empty Container) contact_ehs_product Store in Satellite Accumulation Area and contact EHS for pickup. dispose_product->contact_ehs_product collect_rinsate Collect all rinsate as Hazardous Waste. triple_rinse->collect_rinsate deface_label Deface original label and mark container as 'EMPTY'. collect_rinsate->deface_label dispose_container Dispose of empty container in appropriate lab waste (glass or plastic). deface_label->dispose_container

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always prioritize obtaining and thoroughly reviewing the official Safety Data Sheet from the supplier for the most accurate and specific handling and disposal information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling KCa2 Channel Modulator 1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling KCa2 channel modulator 1 (CAS No. 1019106-73-0), a potent and subtype-selective positive modulator of KCa2 channels. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your experiments.

Personal Protective Equipment (PPE)

Proper personal protective equipment is your first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on available safety data.

Body PartRecommended ProtectionSpecifications
Eyes Safety glasses or chemical gogglesMust be worn at all times in the laboratory.
Hands Chemical-resistant glovesNitrile or other appropriate material. Inspect gloves for tears or holes before use.
Body Laboratory coatFully buttoned to protect skin and clothing.

Operational Plan: From Receipt to Experiment

A clear operational plan is crucial for safe and efficient handling of this compound. The following workflow outlines the key steps from receiving the product to its use in experiments.

Figure 1. Operational Workflow for this compound receiving Receiving and Inspection storage Proper Storage receiving->storage Verify integrity preparation Solution Preparation storage->preparation Equilibrate to room temp experiment Experimental Use preparation->experiment Use calibrated equipment decontamination Decontamination of Work Area experiment->decontamination After experiment completion disposal Waste Disposal decontamination->disposal Segregate waste

Figure 1. Operational Workflow for this compound

Step-by-Step Handling Procedures:
  • Receiving and Inspection: Upon receiving the shipment, carefully inspect the container for any signs of damage or leakage. Verify that the product name and CAS number (1019106-73-0) on the label match your order.

  • Storage: Proper storage is essential to maintain the compound's stability and prevent accidental exposure.

    • Powder: Store the solid compound at -20°C for up to two years.

    • In DMSO: Solutions in DMSO can be stored at 4°C for up to two weeks, or at -80°C for up to six months.[1]

    • Keep the vial tightly sealed.[1]

  • Solution Preparation:

    • Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]

    • Whenever possible, prepare and use solutions on the same day.[1]

    • If preparing stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to one month.[1]

  • Experimental Use: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin and eyes.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste materials contaminated with this compound, including empty vials, pipette tips, and gloves, should be segregated as chemical waste.

  • Disposal Regulations: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal procedures.

Signaling Pathway Context

This compound is a positive modulator of KCa2 (small conductance calcium-activated potassium) channels, specifically potentiating human KCa2.3 and rat KCa2.2 channels. These channels play a crucial role in regulating neuronal excitability and vascular tone by allowing potassium ions to flow out of the cell, leading to hyperpolarization. The diagram below illustrates the general mechanism of action for a positive KCa2 channel modulator.

Figure 2. General Mechanism of a Positive KCa2 Channel Modulator cluster_cell Cell Membrane Ca_in Intracellular Ca²⁺ KCa2 KCa2 Channel Ca_in->KCa2 activates K_out K⁺ Efflux KCa2->K_out Modulator KCa2 Channel Modulator 1 Modulator->KCa2 potentiates Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization

Figure 2. General Mechanism of a Positive KCa2 Channel Modulator

By understanding and implementing these safety and handling protocols, researchers can confidently and safely advance their work with this compound, contributing to the development of new therapies while maintaining a secure laboratory environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。